molecular formula C20H15NO7S3 B3235942 NOSH-aspirin CAS No. 1357362-67-4

NOSH-aspirin

Cat. No.: B3235942
CAS No.: 1357362-67-4
M. Wt: 477.5 g/mol
InChI Key: CEDNXFMUAHDZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NOSH-aspirin is a useful research compound. Its molecular formula is C20H15NO7S3 and its molecular weight is 477.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 477.00106534 g/mol and the complexity rating of the compound is 716. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-(4-nitrooxybutanoyloxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO7S3/c22-18(6-3-11-26-21(24)25)28-16-5-2-1-4-15(16)20(23)27-14-9-7-13(8-10-14)17-12-19(29)31-30-17/h1-2,4-5,7-10,12H,3,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDNXFMUAHDZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)OC(=O)CCCO[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201123291
Record name Benzoic acid, 2-[4-(nitrooxy)-1-oxobutoxy]-, 4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201123291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357362-67-4
Record name Benzoic acid, 2-[4-(nitrooxy)-1-oxobutoxy]-, 4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357362-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-[4-(nitrooxy)-1-oxobutoxy]-, 4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201123291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

NOSH-Aspirin in Colon Cancer: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NOSH-aspirin, a novel hybrid compound that releases both nitric oxide (NO) and hydrogen sulfide (H₂S), has demonstrated significant potential as a therapeutic agent in the context of colon cancer.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer effects of this compound, with a specific focus on its action in colon cancer. It details the compound's impact on key signaling pathways, cell proliferation, apoptosis, and angiogenesis. This document also compiles quantitative data from preclinical studies and provides detailed experimental protocols for key assays, aiming to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

Aspirin has long been recognized for its chemopreventive effects, particularly in colorectal cancer, with studies indicating a reduction in incidence and mortality by approximately 50%.[1][2] However, its long-term use is associated with gastrointestinal side effects.[2] this compound was developed to mitigate these adverse effects while enhancing the anticancer potency of aspirin.[1] This hybrid molecule utilizes aspirin as a scaffold to deliver NO and H₂S, two gaseous signaling molecules with their own biological activities.[2][3] In preclinical studies, this compound has shown potency up to 250,000 times greater than aspirin alone in inhibiting the growth of human colon cancer cells in vitro.[2]

Mechanism of Action

This compound exerts its anti-cancer effects in colon cancer through a multi-pronged approach, targeting several key cellular processes and signaling pathways.

Inhibition of Cyclooxygenase (COX)

Similar to its parent compound, this compound inhibits the activity of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are often overexpressed in colon tumors and play a crucial role in inflammation and cell proliferation.[1] The inhibition of COX by this compound is believed to be more effective than that of aspirin alone and is both dose- and time-dependent.[1]

Modulation of Cell Proliferation and Cell Cycle

This compound significantly inhibits the proliferation of colon cancer cells.[1] This is achieved, in part, by inducing cell cycle arrest at the G0/G1 phase.[1] A key molecular target in this process is the Forkhead box protein M1 (FOXM1), a transcription factor that promotes cell cycle progression.[1] this compound has been shown to inhibit FOXM1, leading to a halt in cell division.[1] Furthermore, a reduction in the expression of Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication, has been observed in cells treated with this compound.[1]

Induction of Apoptosis

A critical component of this compound's anticancer activity is its ability to induce programmed cell death, or apoptosis, in colon cancer cells.[1] This is mediated through several interconnected pathways:

  • Inhibition of NF-κB: this compound inhibits the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a transcription factor that promotes the expression of anti-apoptotic genes. Its inhibition by this compound shifts the cellular balance towards apoptosis.

  • Activation of Caspase-3: The compound increases the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[1]

  • Modulation of Reactive Oxygen Species (ROS): this compound has been shown to increase intracellular levels of reactive oxygen species (ROS). While high levels of ROS can be damaging, in this context, they appear to contribute to the induction of apoptosis in cancer cells.

Signaling Pathway Diagrams

NOSH_Aspirin_Mechanism cluster_0 This compound cluster_1 Cellular Effects cluster_2 Outcomes This compound This compound COX Inhibition COX Inhibition This compound->COX Inhibition FOXM1 Inhibition FOXM1 Inhibition This compound->FOXM1 Inhibition NF-kB Inhibition NF-kB Inhibition This compound->NF-kB Inhibition ROS Increase ROS Increase This compound->ROS Increase Proliferation Decrease Proliferation Decrease COX Inhibition->Proliferation Decrease Cell Cycle Arrest (G0/G1) Cell Cycle Arrest (G0/G1) FOXM1 Inhibition->Cell Cycle Arrest (G0/G1) Caspase-3 Activation Caspase-3 Activation NF-kB Inhibition->Caspase-3 Activation Apoptosis Increase Apoptosis Increase NF-kB Inhibition->Apoptosis Increase ROS Increase->Apoptosis Increase Caspase-3 Activation->Apoptosis Increase

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell Culture Colon Cancer Cells (HT-29, HCT 15) Treatment This compound Treatment Cell Culture->Treatment MTT Assay Cell Viability (MTT) Treatment->MTT Assay Flow Cytometry Cell Cycle Analysis Treatment->Flow Cytometry Xenograft Model Athymic Mice with HT-29 Xenografts Gavage Oral Gavage with This compound Xenograft Model->Gavage Tumor Measurement Tumor Volume/Mass Gavage->Tumor Measurement IHC Immunohistochemistry (PCNA, TUNEL) Gavage->IHC

Quantitative Data

The following tables summarize the quantitative data from preclinical studies on this compound in colon cancer.

Cell LineCompoundIC50 (µM) at 24hReference
HT-29o-NOSH-ASA0.04 ± 0.011[4]
HT-29m-NOSH-ASA0.24 ± 0.11[4]
HT-29p-NOSH-ASA0.46 ± 0.17[4]
HCT 15o-NOSH-ASA0.062 ± 0.006[4]
HCT 15m-NOSH-ASA0.092 ± 0.004[4]
HCT 15p-NOSH-ASA0.37 ± 0.04[4]

Table 1: In Vitro Efficacy of this compound Positional Isomers in Colon Cancer Cell Lines.

Animal ModelTreatmentDosage (mg/kg)Tumor Mass Reduction (%)Reference
HT-29 XenograftThis compound2550 ± 7[5]
HT-29 XenograftThis compound5075 ± 5[5]
HT-29 XenograftThis compound10090 ± 3[5]

Table 2: In Vivo Efficacy of this compound in a Colon Cancer Xenograft Model.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of this compound's effects on colon cancer.

Cell Culture
  • Cell Lines: Human colon adenocarcinoma cell lines HT-29 (COX-1 and -2 expressing) and HCT 15 (COX null) are commonly used.[4]

  • Culture Conditions: Cells are typically maintained in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Cell Cycle Analysis by Flow Cytometry
  • Plate cells and treat with this compound as described for the cell viability assay.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

In Vivo Xenograft Model
  • Animals: Male athymic nude mice (e.g., SKID or NU/NU), 4-6 weeks old, are typically used.[6]

  • Tumor Cell Implantation: Subcutaneously inject 2 x 10⁶ HT-29 cells suspended in a 1:1 mixture of media and Matrigel into the flank of each mouse.[6]

  • Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 25, 50, 100 mg/kg) or vehicle control daily via oral gavage.[5]

  • Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Immunohistochemistry
  • Fix excised tumor tissues in 10% neutral buffered formalin and embed in paraffin.

  • Cut 5 µm sections and mount them on slides.

  • Deparaffinize and rehydrate the sections.

  • Perform antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific binding with a blocking serum.

  • Incubate with primary antibodies against PCNA (for proliferation) or use a TUNEL assay kit (for apoptosis) according to the manufacturer's instructions.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Develop the signal with a chromogen such as diaminobenzidine (DAB).

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount the slides.

  • Analyze the stained sections under a microscope.

Conclusion

This compound represents a promising evolution of aspirin with significantly enhanced anticancer properties and an improved safety profile. Its multifaceted mechanism of action, involving the inhibition of key proliferative and survival pathways and the induction of apoptosis, makes it a compelling candidate for further development in the treatment of colon cancer. The data and protocols presented in this guide offer a comprehensive overview for researchers seeking to explore the therapeutic potential of this novel compound. Further investigation into the detailed molecular interactions and potential combination therapies will be crucial in translating the preclinical success of this compound into clinical applications.

References

a comprehensive analysis to elucidate the mechanism underlying its disease-protective benefits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's Disease (AD) and Parkinson's Disease (PD), represent a significant and growing global health challenge. These conditions are characterized by the progressive loss of structure and function of neurons, leading to cognitive decline, motor impairments, and eventual death. While current treatments primarily manage symptoms, there is a critical need for disease-modifying therapies. Glucagon-like peptide-1 receptor agonists (GLP-1 RAs), a class of drugs well-established for treating type 2 diabetes and obesity, have emerged as promising candidates for neuroprotection.[1][2] Emerging evidence from preclinical and clinical studies suggests that these agents can cross the blood-brain barrier and exert beneficial effects on the central nervous system, independent of their glucose-lowering actions.[3][4][5][6]

This technical guide provides a comprehensive analysis of the mechanisms underlying the disease-protective benefits of GLP-1 RAs. It details the core molecular pathways, summarizes key experimental findings, and provides standardized protocols for researchers in the field.

Core Mechanisms of Neuroprotective Action

GLP-1 RAs exert their neuroprotective effects through a multi-faceted approach, targeting several key pathological processes implicated in neurodegeneration.

Reduction of Neuroinflammation and Oxidative Stress

Chronic neuroinflammation, driven by the activation of microglia and astrocytes, is a key pathological feature of neurodegenerative diseases.[4] Activated microglia release pro-inflammatory cytokines and free radicals, which are neurotoxic.[4] GLP-1 RAs have been shown to possess potent anti-inflammatory properties.[7] They can modulate microglial activation, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, thereby reducing the release of inflammatory cytokines like TNF-α and IL-1β.[7][8]

Furthermore, GLP-1 RAs combat oxidative stress, another critical factor in neuronal damage. They achieve this by reducing the production of reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes through the activation of the Nrf2 pathway.[9][10] By alleviating both neuroinflammation and oxidative stress, GLP-1 RAs help preserve the integrity and function of neurons.[1][11]

Modulation of Pathological Protein Aggregation

The accumulation of misfolded proteins, such as amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles in AD, and α-synuclein aggregates in PD, is a hallmark of these diseases. Preclinical studies have demonstrated that GLP-1 RAs can significantly reduce the burden of these pathological proteins.[12][13] For instance, agonists like liraglutide and lixisenatide have been shown to decrease Aβ deposition and tau hyperphosphorylation in animal models of AD.[12] Similarly, semaglutide has been found to reduce the accumulation of α-synuclein in a mouse model of PD.[14] The mechanisms for this include enhancing the clearance of these toxic proteins through processes like autophagy and reducing their initial formation.[8][15]

Enhancement of Neuronal Survival and Synaptic Plasticity

GLP-1 RAs promote neuronal survival by inhibiting apoptosis (programmed cell death).[15][16] They activate pro-survival signaling pathways and inhibit apoptotic cascades, thereby protecting neurons from various insults.[9][17] Beyond just survival, GLP-1 RAs also enhance synaptic plasticity, the biological process that underlies learning and memory.[18] They have been shown to increase the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which plays a crucial role in synaptogenesis and the maintenance of synaptic connections.[12][16] This improvement in synaptic function may counteract the cognitive deficits observed in neurodegenerative disorders.

Improvement of Mitochondrial Function and Brain Bioenergetics

Mitochondrial dysfunction is an early and critical event in the pathogenesis of neurodegenerative diseases, leading to energy deficits and increased oxidative stress. GLP-1 RAs have been shown to repair mitochondrial damage, promote mitochondrial biogenesis, and improve overall brain energy metabolism.[8][11][12] By restoring insulin signaling pathways in the brain, which can become resistant in conditions like AD (sometimes referred to as "type 3 diabetes"), GLP-1 RAs enhance glucose uptake and utilization by neurons, ensuring they have the necessary energy to function and survive.[8][18]

Key Signaling Pathways

The neuroprotective effects of GLP-1 RAs are mediated by the activation of several intracellular signaling cascades upon binding to the GLP-1 receptor (GLP-1R) on neurons.[15]

Activation of the GLP-1R, a G-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP).[19][20] This rise in cAMP activates two major downstream pathways: the Protein Kinase A (PKA) pathway and the Phosphoinositide 3-Kinase (PI3K) pathway.[19]

  • cAMP/PKA/CREB Pathway: PKA activation leads to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that upregulates genes involved in neuronal survival, neurogenesis, and synaptic plasticity, including BDNF.[3][16]

  • PI3K/Akt/GSK-3β Pathway: The PI3K/Akt pathway is a central pro-survival cascade that inhibits apoptosis.[9][17] A key downstream target is Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in tau hyperphosphorylation. Akt phosphorylates and inhibits GSK-3β, thereby reducing tau pathology.[2][18]

  • MAPK/ERK Pathway: This pathway, also activated by GLP-1R stimulation, is involved in promoting cell proliferation, differentiation, and survival.[9][19]

GLP1_Signaling_Pathway GLP1_RA GLP-1 RA GLP1R GLP1R GLP1_RA->GLP1R AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PI3K PI3K cAMP->PI3K Activates GLP1R->AC Activates CREB CREB PKA->CREB Phosphorylates Akt Akt PI3K->Akt Activates MAPK_ERK MAPK_ERK PI3K->MAPK_ERK Activates Gene_Expression Gene_Expression CREB->Gene_Expression Promotes Outcome1 Outcome1 Gene_Expression->Outcome1 GSK3b GSK3b Akt->GSK3b Inhibits Outcome3 Outcome3 Akt->Outcome3 Outcome2 Outcome2 Akt->Outcome2 via GSK-3β inhibition MAPK_ERK->Outcome1 pGSK3b pGSK3b

Summary of Preclinical and Clinical Evidence

The neuroprotective potential of GLP-1 RAs has been investigated in numerous preclinical models and, more recently, in human clinical trials.

Preclinical Data

Animal models of AD and PD have consistently shown robust neuroprotective effects with various GLP-1 RAs.[6][13][21] These studies demonstrate improvements in motor function, learning, and memory, which are correlated with reduced pathological hallmarks and inflammation in the brain.[13][14]

GLP-1 RAAnimal ModelKey FindingsReference
Liraglutide APP/PS1 mice (AD)Reduced Aβ plaque load; improved learning and memory.[12]
Liraglutide 5xFAD mice (AD)Ameliorated mitochondrial dysfunction; prevented neuronal loss.[12]
Semaglutide Chronic MPTP mice (PD)Improved motor impairments; rescued tyrosine hydroxylase levels; reduced α-synuclein accumulation and neuroinflammation.[14]
Exenatide 6-OHDA rats (PD)Protected dopaminergic neurons; preserved motor control.[4]
Lixisenatide APP/PS1 mice (AD)Reduced neurofibrillary tangles and amyloid plaque load; ameliorated learning deficits.[12]
Clinical Trial Data

Human trials have yielded more nuanced results. While some studies have shown promising signals, such as preserved brain glucose metabolism and potential slowing of cognitive decline, others have failed to meet their primary endpoints.[8][11][22] For example, a phase 2 trial with liraglutide in AD patients did not show a statistically significant difference in the primary cognitive outcome but did suggest a slowing of brain atrophy.[8][23] In contrast, recent phase 3 trials (EVOKE and EVOKE+) for oral semaglutide in early AD did not demonstrate a significant slowing of disease progression.[22][24]

In Parkinson's disease, results have been more encouraging. A phase 2 trial showed that exenatide improved motor scores in patients, with benefits persisting after the drug was stopped.[8] These mixed results highlight the complexity of translating preclinical findings to clinical success and underscore the need for further research into optimal dosing, treatment duration, and patient populations.[1][11]

GLP-1 RADiseasePhaseKey OutcomesReference
Liraglutide Alzheimer's Disease2 (ELAD)Primary endpoint (ADAS-cog) not met; suggested slower progression of brain atrophy on MRI.[8][23]
Semaglutide (oral) Alzheimer's Disease3 (EVOKE/EVOKE+)Failed to significantly slow cognitive decline compared to placebo.[22][24]
Exenatide Parkinson's Disease2Significant improvement in motor scores (MDS-UPDRS-3) vs. placebo; benefits persisted post-treatment.[8]
Lixisenatide Parkinson's Disease2Showed some protection from worsening motor symptoms.[24]

Experimental Protocols

Standardized protocols are crucial for the rigorous evaluation of GLP-1 RAs in neurodegenerative disease models. Below are methodologies for key experiments.

Experimental_Workflow start Preclinical Study Initiation model_induction model_induction start->model_induction end Data Analysis & Conclusion treatment treatment model_induction->treatment behavior behavior treatment->behavior sacrifice sacrifice behavior->sacrifice histology histology sacrifice->histology biochem biochem sacrifice->biochem histology->end biochem->end

Animal Models
  • Chronic MPTP Mouse Model of Parkinson's Disease: As described by Zhang et al. (2019), mice are administered MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce progressive loss of dopaminergic neurons in the substantia nigra, mimicking key features of PD.[14] A typical protocol involves intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 25 mg/kg) along with probenecid (250 mg/kg) twice a week for several weeks.[14]

Behavioral Assessments
  • Motor Function (Rotarod Test): To assess motor coordination and balance, mice are placed on a rotating rod with accelerating speed. The latency to fall is recorded. GLP-1 RA-treated animals are expected to show improved performance (longer latency to fall) compared to MPTP-treated controls.[14]

  • Locomotor Activity (Open Field Test): To evaluate general motor activity and anxiety-like behavior, mice are placed in an open arena. Total distance traveled and time spent in the center are measured using automated tracking software.[25]

Biochemical and Histological Analysis
  • Tissue Preparation: Following the final behavioral test, animals are euthanized, and brains are rapidly dissected. One hemisphere can be fixed for histology, while specific regions (e.g., substantia nigra, striatum) from the other hemisphere are snap-frozen for biochemical analysis.

  • Immunohistochemistry (IHC): Fixed brain sections are stained with specific antibodies to visualize and quantify key markers.

    • Tyrosine Hydroxylase (TH): To quantify the survival of dopaminergic neurons.[14]

    • α-synuclein: To measure pathological protein aggregation.[14]

    • Iba1/GFAP: To assess microglial and astrocyte activation (neuroinflammation).

  • Western Blot/ELISA: Protein lysates from brain tissue are used to quantify levels of specific proteins, such as TH, α-synuclein, BDNF, and markers of apoptotic (e.g., Caspase-3) and inflammatory pathways (e.g., NF-κB).[14]

Measurement of Neuronal Apoptosis and Synaptic Plasticity
  • Apoptosis Assays: Apoptosis can be measured in cell cultures or tissue sections using methods like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, which detects DNA fragmentation, or by measuring the activity of caspases (e.g., Caspase-3), key enzymes in the apoptotic pathway.[26]

  • Synaptic Plasticity Measurement: In vitro techniques using brain slices are common. Extracellular field recordings in the hippocampus can be used to measure long-term potentiation (LTP), a cellular correlate of learning and memory.[27] This involves stimulating afferent fibers and recording the synaptic response in postsynaptic neurons before and after a high-frequency stimulation protocol.[27][28]

Conclusion and Future Directions

GLP-1 receptor agonists represent a highly promising therapeutic strategy for neurodegenerative diseases. Preclinical evidence robustly supports their ability to target multiple core pathological mechanisms, including neuroinflammation, oxidative stress, protein aggregation, and mitochondrial dysfunction through the activation of key neuroprotective signaling pathways.

However, the translation of these findings into unequivocal clinical success has been challenging, as evidenced by the mixed results from recent human trials.[24] This discrepancy underscores the need for further research to optimize treatment strategies. Future studies should focus on:

  • Timing of Intervention: Initiating treatment at earlier, prodromal stages of the disease may be more effective.[22]

  • Dosing and Delivery: Investigating higher doses and novel formulations that enhance brain penetration could improve efficacy.[21][29]

  • Combination Therapies: Exploring the synergistic effects of GLP-1 RAs with other disease-modifying agents may offer a more powerful therapeutic approach.

Despite the recent setbacks in late-stage clinical trials for Alzheimer's disease, the strong biological rationale and encouraging data in Parkinson's disease warrant continued investigation.[8][30] The multifaceted mechanism of action of GLP-1 RAs remains a compelling avenue in the quest for effective treatments to slow or halt the progression of these devastating neurodegenerative disorders.

References

Navigating the Obscure Landscape of NOSH-Aspirin: A Technical Guide to its Mechanisms and the Unresolved Question of Tissue-Level Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOSH-aspirin, a novel hybrid compound engineered to release both nitric oxide (NO) and hydrogen sulfide (H₂S) from an aspirin scaffold, has emerged as a promising therapeutic agent with significantly enhanced anti-inflammatory and anti-cancer properties compared to its parent molecule.[1][2] Its design aims to mitigate the gastrointestinal side effects associated with long-term aspirin use while amplifying its therapeutic efficacy.[2] However, despite compelling preclinical data on its biological effects, the precise mechanisms governing its regulation at the tissue level remain largely obscure, posing a significant challenge for its clinical translation.[1][3][4] This technical guide provides an in-depth overview of the current understanding of this compound's core mechanisms of action, presents available quantitative data, details key experimental protocols, and visualizes the complex signaling pathways involved. Crucially, it also highlights the existing knowledge gaps concerning its pharmacokinetics and tissue distribution, a critical area for future research.

Core Mechanism of Action

This compound exerts its biological effects through a multi-pronged approach, leveraging the synergistic actions of its three constituent components: aspirin, nitric oxide (NO), and hydrogen sulfide (H₂S).[3] Upon administration, it is believed to break down and release these three moieties, each contributing to its overall therapeutic profile.[3]

The aspirin component primarily acts via the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby reducing the production of prostaglandins (PGE2), key mediators of inflammation and pain.[1][3] The release of NO contributes to gastrointestinal safety by promoting mucosal protection.[2] Both NO and H₂S are gaseous signaling molecules with diverse physiological roles, including vasodilation, anti-inflammatory effects, and modulation of cellular apoptosis and proliferation.[2][3]

A key aspect of this compound's enhanced potency is its ability to induce cancer cell apoptosis and inhibit proliferation through the modulation of several key signaling pathways. These include the inhibition of the pro-inflammatory and pro-survival NF-κB and STAT3 pathways, and the activation of pro-apoptotic pathways involving caspase-3 and TNF-α.[1] Furthermore, this compound has been shown to downregulate the expression of proteins involved in cell cycle progression and proliferation, such as FOXM1 and PCNA.[1][5]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies on this compound, highlighting its enhanced potency compared to aspirin and its effects on tumor growth.

Compound Cell Line IC₅₀ (nM) Fold Increase in Potency (vs. Aspirin) Reference
This compoundHT-29 (Colon Cancer)48 ± 3>100,000[6]
This compoundHCT 15 (Colon Cancer)50 ± 5>80,000[6]
This compoundSW480 (Colon Cancer)60 ± 4>80,000[6]
This compoundMIA PaCa-2 (Pancreatic Cancer)47 ± 5~80,000[5]
This compoundBxPC-3 (Pancreatic Cancer)57 ± 4Not Specified[5]
AspirinHT-29, HCT 15, SW480>5,000,000-[6]
AspirinMIA PaCa-2>5,000,000-[5]

Table 1: In Vitro Potency of this compound in Cancer Cell Lines

Treatment Group Dose Tumor Mass Reduction (%) Tumor Volume Reduction (%) Animal Model Reference
This compound25 mg/kg50 ± 7Not SpecifiedHT-29 Xenograft[7]
This compound50 mg/kg75 ± 5Not SpecifiedHT-29 Xenograft[7]
This compound100 mg/kg90 ± 3~90HT-29 Xenograft[7]
This compound100 mg/kg7590MIA PaCa-2 Xenograft[5]
Aspirin50 mg/kg6570HT-29 Xenograft[8]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Experimental Protocols

In Vitro Cell-Based Assays

1. Cell Growth Inhibition Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.

  • Cell Lines: HT-29, HCT 15, SW480 (colon cancer), MIA PaCa-2, BxPC-3 (pancreatic cancer).

  • Protocol:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or aspirin for 24, 48, or 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ values.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by this compound.

  • Protocol:

    • Treat cells with this compound at desired concentrations and time points.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Objective: To determine the effect of this compound on cell cycle distribution.

  • Protocol:

    • Treat cells with this compound for a specified duration.

    • Harvest cells, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and resuspend in a solution containing RNase A and propidium iodide.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

4. NF-κB Activation Assay (ELISA-based)

  • Objective: To measure the effect of this compound on the activation of the NF-κB p65 subunit.

  • Protocol:

    • Treat cells with this compound for a defined period.

    • Prepare nuclear extracts from the treated and control cells.

    • Use a commercial ELISA kit to quantify the amount of activated NF-κB p65 in the nuclear extracts, following the manufacturer's instructions. This typically involves the binding of activated NF-κB to a specific oligonucleotide immobilized on a microplate.

In Vivo Xenograft Mouse Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Male athymic nude mice.

  • Cell Line: HT-29 or MIA PaCa-2 human cancer cells.

  • Protocol:

    • Subcutaneously implant cancer cells (e.g., 2 x 10⁶ cells) suspended in a suitable medium (e.g., Matrigel) into the flank of the mice.

    • Allow tumors to establish and reach a palpable size (e.g., ~70 mm³).

    • Randomly assign mice to treatment and control groups.

    • Administer this compound (e.g., 25, 50, or 100 mg/kg) or vehicle (e.g., 1% methylcellulose) daily via oral gavage.

    • Monitor tumor volume and animal body weight regularly (e.g., every 3 days).

    • After a predetermined treatment period (e.g., 30 days), sacrifice the mice, and excise and weigh the tumors.

    • Tumor tissues can be fixed in formalin for subsequent immunohistochemical analysis (e.g., for PCNA, TUNEL staining).

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the experimental workflow for its evaluation.

NOSH_Aspirin_Signaling NOSH_Aspirin This compound Aspirin Aspirin NOSH_Aspirin->Aspirin NO Nitric Oxide (NO) NOSH_Aspirin->NO H2S Hydrogen Sulfide (H₂S) NOSH_Aspirin->H2S NFkB NF-κB NOSH_Aspirin->NFkB inhibits STAT3 STAT3 NOSH_Aspirin->STAT3 inhibits FOXM1 FOXM1 NOSH_Aspirin->FOXM1 inhibits PCNA PCNA NOSH_Aspirin->PCNA inhibits Cell_Cycle_Arrest G₀/G₁ Arrest NOSH_Aspirin->Cell_Cycle_Arrest TNFa TNF-α NOSH_Aspirin->TNFa promotes Caspase3 Caspase-3 NOSH_Aspirin->Caspase3 activates ROS Reactive Oxygen Species (ROS) NOSH_Aspirin->ROS induces COX COX-1 / COX-2 Aspirin->COX inhibits PGE2 Prostaglandins (PGE₂) COX->PGE2 Inflammation Inflammation PGE2->Inflammation Cell_Proliferation Cell Proliferation NFkB->Cell_Proliferation STAT3->Cell_Proliferation FOXM1->Cell_Proliferation PCNA->Cell_Proliferation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis TNFa->Apoptosis Caspase3->Apoptosis ROS->Apoptosis

Caption: this compound's multifaceted signaling cascade.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Cancer Cell Lines (e.g., HT-29, MIA PaCa-2) Treatment This compound Treatment (Varying Concentrations & Durations) Cell_Lines->Treatment Cell_Growth Cell Growth Assay (MTT) Treatment->Cell_Growth Apoptosis_Assay Apoptosis Assay (Annexin V) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Signaling_Analysis Signaling Pathway Analysis (ELISA, Western Blot) Treatment->Signaling_Analysis Animal_Model Xenograft Mouse Model (Athymic Nude Mice) Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Drug_Administration Oral Administration of This compound Tumor_Implantation->Drug_Administration Monitoring Tumor Growth & Body Weight Monitoring Drug_Administration->Monitoring Endpoint_Analysis Tumor Excision & Analysis (Weight, Immunohistochemistry) Monitoring->Endpoint_Analysis

Caption: Preclinical evaluation workflow for this compound.

The Obscure Nature of Tissue-Level Regulation

A significant and recurring theme in the literature is the lack of a clear understanding of this compound's regulation at the tissue level.[1][3][4] This "obscurity" stems from several factors:

  • Limited Pharmacokinetic Data: There is a notable absence of published, detailed pharmacokinetic studies on this compound. Key parameters such as its absorption, distribution, metabolism, and excretion (ADME) profile have not been thoroughly characterized. While it is known to decompose into aspirin, NO, and H₂S, the rate and location of this breakdown in various tissues are unknown.[3]

  • Analytical Challenges: The simultaneous detection and quantification of the intact this compound molecule and its gaseous breakdown products (NO and H₂S) in biological matrices present a considerable analytical challenge.[1] Standard high-performance liquid chromatography (HPLC) methods are available for aspirin and its metabolites, but these do not provide information on the parent compound or the dynamic release of NO and H₂S.[9][10]

  • Tissue-Specific Effects: The differential effects of this compound on various cancer cell lines suggest that its activity may be tissue-dependent.[6] However, without data on its concentration and metabolism in different tissues, the underlying reasons for these differences remain speculative.

Future Directions and Conclusion

This compound represents a promising evolution of a long-established therapeutic agent. Its enhanced anti-cancer and anti-inflammatory properties, coupled with a potentially improved safety profile, make it a compelling candidate for further development. However, the critical knowledge gap regarding its tissue-level regulation must be addressed to facilitate its successful clinical translation.

Future research should prioritize:

  • Development of robust analytical methods: To simultaneously quantify intact this compound, its primary metabolites, and the release of NO and H₂S in various biological tissues.

  • Comprehensive pharmacokinetic studies: In relevant animal models to determine its ADME profile, including plasma concentration-time curves, tissue distribution, and excretion pathways.

  • Pharmacodynamic studies: To correlate tissue-specific concentrations of this compound and its active moieties with its pharmacological effects in those tissues.

By systematically addressing these unknowns, the scientific community can move closer to unlocking the full therapeutic potential of this compound and clarifying the once-obscure landscape of its action within the body.

References

The Dual Role of Nitric Oxide and Hydrogen Sulfide Release from NOSH-Aspirin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NOSH-aspirin, a novel class of hybrid anti-inflammatory drugs, has demonstrated significantly enhanced therapeutic efficacy and a superior safety profile compared to traditional aspirin. This is attributed to its unique ability to gradually release two key gaseous signaling molecules: nitric oxide (NO) and hydrogen sulfide (H₂S). This technical guide provides an in-depth exploration of the core mechanisms of this compound, focusing on the release and synergistic actions of NO and H₂S. It includes a compilation of quantitative data on its biological activity, detailed experimental protocols for its synthesis and analysis, and visualizations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Aspirin, a cornerstone of anti-inflammatory and anti-platelet therapy, is limited in its long-term use by significant gastrointestinal side effects. To mitigate these adverse effects while enhancing its therapeutic potential, a new class of compounds, known as NOSH-aspirins, has been developed. These hybrid molecules are engineered by covalently linking nitric oxide (NO) and hydrogen sulfide (H₂S) releasing moieties to an aspirin scaffold.[1][2]

Nitric oxide is known for its gastroprotective effects, while hydrogen sulfide has been shown to potentiate the anti-cancer and anti-inflammatory properties of aspirin.[2] The simultaneous and gradual release of these two gasotransmitters from the this compound backbone results in a synergistic effect, leading to a remarkable increase in potency against various cancer cell lines and a significant reduction in gastric damage compared to the parent drug.[3][4]

This guide will delve into the chemical nature of this compound, the mechanisms of NO and H₂S release, their downstream signaling pathways, and the experimental methodologies used to characterize these novel compounds.

Chemical Structure and Release of Bioactive Molecules

This compound variants are synthesized by attaching an NO-releasing moiety, typically a nitrooxybutyl group, and an H₂S-releasing group, such as a dithiolethione (e.g., 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione or ADT-OH), to the aspirin molecule.[1] The release of NO and H₂S is a gradual process, which is crucial for maintaining their therapeutic concentrations over a prolonged period.[3]

The release of nitric oxide from the nitrooxy group is generally initiated by ester hydrolysis or other decomposition pathways within the physiological environment. The dithiolethione moiety releases hydrogen sulfide, a process that can be triggered by biological thiols like cysteine and glutathione through thiol exchange reactions.

Quantitative Data on Biological Activity

The enhanced potency of this compound compounds compared to aspirin has been demonstrated across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for cell growth inhibition.

Table 1: IC₅₀ Values of this compound Compounds in Human Cancer Cell Lines [1]

Cell Line (Cancer Type)NOSH-1 (nM)NOSH-2 (nM)NOSH-3 (nM)NOSH-4 (nM)Aspirin (nM)
Colon
HT-2948 ± 370 ± 54300 ± 200240 ± 20>5,000,000
HCT 1557 ± 5110 ± 155200 ± 300380 ± 30>5,000,000
SW48065 ± 690 ± 84800 ± 250310 ± 25>5,000,000
Breast
MCF-7120 ± 10150 ± 126500 ± 400550 ± 40>5,000,000
MDA-MB-231150 ± 15180 ± 187000 ± 500600 ± 50>5,000,000
SKBR3180 ± 20210 ± 227500 ± 600700 ± 60>5,000,000
Pancreatic
BxPC-3200 ± 25240 ± 287200 ± 550750 ± 65>5,000,000
MIA PaCa-2220 ± 28260 ± 307800 ± 650800 ± 70>5,000,000
Prostate
LNCaP250 ± 30290 ± 358000 ± 700850 ± 75>5,000,000
Lung
A549280 ± 35320 ± 408500 ± 750900 ± 80>5,000,000
Leukemia
Jurkat100 ± 12130 ± 156000 ± 450500 ± 45>5,000,000

Data are presented as mean ± SEM.

Table 2: In Vivo Effects of NOSH-1 on Plasma NO and H₂S Levels [1]

Treatment GroupPlasma NOₓ (µM)Plasma H₂S (µM)
Vehicle15.2 ± 1.828.5 ± 3.1
Aspirin (0.56 mmol/kg)16.1 ± 2.029.8 ± 3.5
NOSH-1 (0.52 mmol/kg)38.6 ± 4.255.4 ± 5.9

*Data are presented as mean ± SEM. P < 0.001 versus vehicle and aspirin-treated animals.

Signaling Pathways of NO and H₂S

The released nitric oxide and hydrogen sulfide from this compound exert their biological effects through a complex interplay of signaling pathways. These pathways often converge to regulate cellular processes such as inflammation, apoptosis, and cell proliferation.

signaling_pathways cluster_nosh This compound cluster_gases Released Gasotransmitters cluster_effects Cellular Effects cluster_targets Molecular Targets This compound This compound NO NO This compound->NO H2S H2S This compound->H2S Caspase3 Caspase-3 This compound->Caspase3 activates COX COX This compound->COX inhibits FOXM1 FOXM1 This compound->FOXM1 inhibits sGC sGC NO->sGC activates NFkB NF-κB NO->NFkB inhibits PDE5 PDE5 H2S->PDE5 inhibits eNOS eNOS H2S->eNOS enhances H2S->NFkB inhibits Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1) AntiInflammation Anti-inflammation cGMP cGMP sGC->cGMP produces PDE5->cGMP degrades eNOS->NO produces PI3K_Akt PI3K/Akt PI3K_Akt->eNOS activates Caspase3->Apoptosis NFkB->AntiInflammation COX->AntiInflammation FOXM1->CellCycleArrest

Caption: Signaling pathways of NO and H₂S released from this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound compound and for key experiments cited in the evaluation of its biological activity.

Synthesis of ortho-NOSH-Aspirin (NOSH-1)

This protocol describes the synthesis of 4-(3-thioxo-3H-1,2-dithiol-5-yl)phenyl 2-((4-(nitrooxy)butanoyl)oxy)benzoate, also known as ortho-NOSH-aspirin or NOSH-1.

Materials:

  • Salicylaldehyde

  • 4-Bromobutyric acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Silver nitrate (AgNO₃)

  • Acetonitrile (CH₃CN)

  • Potassium permanganate (KMnO₄)

  • Acetone

  • 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Step 1: Synthesis of intermediate 7. To a solution of salicylaldehyde and 4-bromobutyric acid in DCM, add DCC and a catalytic amount of DMAP. Stir the reaction mixture at room temperature.

  • Step 2: Synthesis of intermediate 8. The bromo moiety in compound 7 is substituted with a nitrate group using AgNO₃ in acetonitrile.

  • Step 3: Synthesis of intermediate 9. The aldehyde group of compound 8 is oxidized to a carboxylic acid using KMnO₄ in acetone.

  • Step 4: Synthesis of NOSH-1. The resulting carboxylic acid (intermediate 9) is coupled with ADT-OH in the presence of DCC and DMAP in DCM to yield NOSH-1.[1]

Purification: The final product is purified by column chromatography.

synthesis_workflow Salicylaldehyde Salicylaldehyde Intermediate_7 Intermediate 7 Salicylaldehyde->Intermediate_7 Bromobutyric_acid 4-Bromobutyric acid Bromobutyric_acid->Intermediate_7 DCC_DMAP DCC, DMAP DCC_DMAP->Intermediate_7 NOSH1 NOSH-1 DCC_DMAP->NOSH1 Intermediate_8 Intermediate 8 Intermediate_7->Intermediate_8 AgNO3 AgNO3 AgNO3->Intermediate_8 Intermediate_9 Intermediate 9 Intermediate_8->Intermediate_9 KMnO4 KMnO4 KMnO4->Intermediate_9 Intermediate_9->NOSH1 ADT_OH ADT-OH ADT_OH->NOSH1

Caption: Workflow for the synthesis of ortho-NOSH-aspirin (NOSH-1).

Measurement of Nitric Oxide Release (Griess Assay)

This assay quantifies nitrite (NO₂⁻), a stable and quantifiable end-product of NO in aqueous solutions.

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium nitrite (NaNO₂) standard solutions

  • 96-well microplate reader

  • Cell culture medium or buffer solution containing the this compound compound

Procedure:

  • Incubate this compound in the desired buffer or cell culture medium for various time points.

  • At each time point, collect an aliquot of the supernatant.

  • Prepare a standard curve using serial dilutions of NaNO₂.

  • Add 50 µL of the sample or standard to a 96-well plate.

  • Add 50 µL of Griess Reagent (equal parts of Solution A and B, freshly mixed) to each well.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

Measurement of Hydrogen Sulfide Release (Methylene Blue Assay)

This colorimetric assay is a widely used method for the quantification of sulfide in aqueous samples.

Materials:

  • Zinc acetate solution (1% w/v)

  • N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)

  • Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)

  • Sodium sulfide (Na₂S) standard solutions

  • Trichloroacetic acid (TCA)

  • 96-well microplate reader

Procedure:

  • Incubate this compound in the desired buffer or cell culture medium.

  • At specified time points, add zinc acetate to trap H₂S as zinc sulfide (ZnS).

  • Centrifuge the samples to pellet the ZnS.

  • Remove the supernatant and resuspend the pellet in water.

  • Add the N,N-dimethyl-p-phenylenediamine sulfate solution followed by the FeCl₃ solution.

  • Incubate at room temperature for 20 minutes in the dark to allow for the formation of methylene blue.

  • If proteins are present, precipitate them with TCA and centrifuge.

  • Transfer the supernatant to a 96-well plate and measure the absorbance at 665 nm.

  • Quantify the H₂S concentration using a standard curve prepared with Na₂S.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Cell culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or control compounds for the desired duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Apoptosis Assay (Caspase-3 Activity)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Treat cells with this compound or control compounds to induce apoptosis.

  • Lyse the cells and collect the protein lysate.

  • Determine the protein concentration of each lysate.

  • Add an equal amount of protein from each sample to a 96-well plate.

  • Add the caspase-3 substrate and assay buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm, which corresponds to the cleavage of the pNA chromophore.

  • Caspase-3 activity is expressed as the fold-change relative to the untreated control.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound or control compounds for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes.

  • Analyze the stained cells using a flow cytometer.

  • The DNA content of the cells is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis This compound Synthesis Release_Assay NO/H2S Release Assays (Griess/Methylene Blue) Synthesis->Release_Assay Treatment Treatment with this compound Synthesis->Treatment Cell_Culture Cancer Cell Lines Cell_Culture->Treatment MTT_Assay Cell Viability (MTT) Treatment->MTT_Assay Apoptosis_Assay Apoptosis (Caspase-3) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle (Flow Cytometry) Treatment->Cell_Cycle_Assay

Caption: General experimental workflow for the evaluation of this compound.

Conclusion

This compound represents a significant advancement in the development of safer and more potent anti-inflammatory and anti-cancer agents. The dual release of nitric oxide and hydrogen sulfide from the aspirin scaffold provides a multi-pronged therapeutic approach, enhancing its efficacy while mitigating the gastrointestinal toxicity associated with long-term aspirin use. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this promising class of hybrid drugs. Future research should focus on elucidating the precise in vivo release kinetics and further exploring the full spectrum of their pharmacological activities.

References

The Impact of NOSH-Aspirin on Prostaglandin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NOSH-aspirin, a novel hybrid pharmaceutical agent, integrates the cyclooxygenase (COX)-inhibitory properties of aspirin with the release of nitric oxide (NO) and hydrogen sulfide (H₂S). This dual-action molecule demonstrates significantly enhanced anti-inflammatory and anticancer efficacy compared to its parent compound, aspirin, while concurrently mitigating its gastrointestinal toxicity. This technical guide provides an in-depth analysis of the effects of this compound on prostaglandin synthesis, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the core signaling pathways.

Introduction: The Advent of this compound

Aspirin, a cornerstone of anti-inflammatory and analgesic therapy for over a century, exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins.[1][2] However, its long-term use is associated with significant gastrointestinal side effects, such as ulcers and bleeding.[1] To address these limitations, a new class of hybrid compounds has been developed. This compound is a chimeric molecule that combines the aspirin scaffold with moieties capable of releasing two gaseous signaling molecules: nitric oxide (NO) and hydrogen sulfide (H₂S).[3][4] The rationale behind this design is to harness the synergistic therapeutic benefits of these three molecules while simultaneously enhancing the safety profile.[5] The NO component is intended to protect the gastric mucosa, while H₂S has been shown to possess both anti-inflammatory and pro-apoptotic properties in cancer cells.[1][6]

Mechanism of Action: A Multi-pronged Approach

The pharmacological activity of this compound is a composite of the actions of its three constituent parts: the aspirin backbone, the NO-releasing moiety, and the H₂S-donating group.[6] Upon administration, this compound is metabolized, leading to the release of these three active components.[1]

The aspirin component functions as an irreversible inhibitor of both COX-1 and COX-2 enzymes by acetylating a serine residue in their active sites.[2] This prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins, including prostaglandin E2 (PGE2), and thromboxanes.[7][8][9]

The released NO and H₂S contribute to both the enhanced efficacy and the improved safety profile. NO is known to promote vasodilation and has cytoprotective effects on the gastric epithelium. H₂S has been demonstrated to potentiate the anti-inflammatory and anticancer effects of aspirin.[1][5] Studies suggest that this compound's effects on cancer cell growth may be independent of the COX status of the cells, indicating alternative mechanisms of action beyond prostaglandin synthesis inhibition.[10]

The Prostaglandin Synthesis Pathway and its Inhibition by this compound

Prostaglandins are lipid compounds that play crucial roles in inflammation, pain, fever, and platelet aggregation.[11] Their synthesis is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by COX enzymes.[7][8]

Prostaglandin_Synthesis_Pathway cluster_cox Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX1 COX-1 COX1->PGH2 COX2 COX-2 COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a PGF Synthase TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 TXA Synthase Inflammation Inflammation, Pain, Fever PGE2->Inflammation PGF2a->Inflammation Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation NOSH_Aspirin This compound (and Aspirin) NOSH_Aspirin->COX1 Inhibits NOSH_Aspirin->COX2 Inhibits

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.

Quantitative Data Summary

The enhanced potency of this compound compared to traditional aspirin has been demonstrated in various studies. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound and Aspirin on Prostaglandin E2 (PGE2) Levels

CompoundDosageModelPGE2 Level (pg/mg protein)Percent Inhibition vs. ControlReference
Control-Carrageenan-induced rat paw edema82 ± 2-[4][12]
Aspirin0.21 mmol/kgCarrageenan-induced rat paw edema12 ± 385.4%[4][12]
NOSH-10.21 mmol/kgCarrageenan-induced rat paw edema42 ± 348.8%[4][12]
NOSH-10.52 mmol/kgCarrageenan-induced rat paw edema21 ± 474.4%[4][12]

Table 2: Inhibition of Cyclooxygenase (COX) Enzyme Activity

CompoundConcentrationCOX-1 Inhibition (%)COX-2 Inhibition (%)Reference
Aspirin1 mM65 ± 560 ± 3[13]
o-NOSH-aspirinIC50 for cell growth~40-50~20-27[13]
m-NOSH-aspirinIC50 for cell growth~40-50~20-27[13]
p-NOSH-aspirinIC50 for cell growth~40-50~20-27[13]

Table 3: IC50 Values for Cancer Cell Growth Inhibition (24h)

CompoundHT-29 (COX-positive)HCT 15 (COX-null)MIA PaCa-2 (COX-null)BxPC-3 (COX-positive)MDA-MB-231 (ER-)SKBR3 (ER-)Reference
Aspirin>5 mM>5 mM----[13]
o-NOSH-aspirin (NOSH-1)48 ± 7 nM57 ± 5 nM47 ± 5 nM57 ± 4 nM90 ± 5 nM82 ± 5 nM[4][10][14][15]
m-NOSH-aspirin220 ± 80 nM110 ± 15 nM----[10]
p-NOSH-aspirin450 ± 125 nM380 ± 30 nM----[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects.

In Vitro Cell-Based Assays
  • Cell Culture: Human cancer cell lines (e.g., HT-29, HCT 15, MIA PaCa-2, BxPC-3, MDA-MB-231, SKBR3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[4][10][14][15]

  • Cell Growth Inhibition Assay (MTT Assay):

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Varying concentrations of this compound or aspirin are added to the wells.

    • After a specified incubation period (e.g., 24 hours), MTT solution is added to each well and incubated to allow for the formation of formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength using a microplate reader.

    • The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated from the dose-response curve.[10]

  • Apoptosis Assays: Apoptosis can be assessed by methods such as TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation or by measuring caspase-3 activity.[14][15]

Cyclooxygenase (COX) Inhibition Assays
  • Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.[16][17]

  • Assay Principle: The assay measures the peroxidase activity of COX, which is the second step in the conversion of arachidonic acid to PGG2. A fluorometric probe is used to detect the enzymatic activity.[17]

    • The COX enzyme is pre-incubated with the test compound (this compound or aspirin) at various concentrations.

    • Arachidonic acid is added to initiate the reaction.

    • The fluorescence is measured over time using a microplate reader.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.[16][17]

  • Whole Blood Assay: This assay provides a more physiologically relevant environment by using human whole blood to assess the inhibitory effects on COX-1 and COX-2.[18][19]

In Vivo Anti-Inflammatory Model
  • Carrageenan-Induced Rat Paw Edema:

    • A baseline measurement of the rat's paw volume is taken.

    • The test compound (this compound or aspirin) or vehicle is administered orally or intraperitoneally.

    • After a set time, carrageenan is injected into the sub-plantar surface of the rat's hind paw to induce inflammation and edema.

    • The paw volume is measured at various time points after the carrageenan injection.

    • The anti-inflammatory effect is determined by the reduction in paw edema compared to the control group.[4][12]

Prostaglandin E2 (PGE2) Quantification
  • Sample Collection: Cell culture supernatants or paw exudates from the in vivo model are collected.[4][20]

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • A competitive immunoassay is used where PGE2 in the sample competes with a fixed amount of enzyme-labeled PGE2 for binding to a limited number of antibodies coated on a microplate.

    • After incubation and washing, a substrate is added, and the color development is inversely proportional to the concentration of PGE2 in the sample.

    • The absorbance is read using a microplate reader, and the PGE2 concentration is determined by comparison with a standard curve.[20][21][22][23]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the accurate quantification of prostaglandins in biological samples.[24][25][26][27]

Signaling Pathways and Experimental Workflow

This compound's mechanism of action extends beyond COX inhibition and involves the modulation of several key signaling pathways.

Signaling_Pathways NOSH_Aspirin This compound Aspirin Aspirin NOSH_Aspirin->Aspirin NO Nitric Oxide (NO) NOSH_Aspirin->NO H2S Hydrogen Sulfide (H₂S) NOSH_Aspirin->H2S NFkB ↓ NF-κB NOSH_Aspirin->NFkB FoxM1 ↓ FoxM1 NOSH_Aspirin->FoxM1 ROS ↑ ROS NOSH_Aspirin->ROS COX_Inhibition COX Inhibition Aspirin->COX_Inhibition Prostaglandin_Synthesis ↓ Prostaglandin Synthesis COX_Inhibition->Prostaglandin_Synthesis Cell_Proliferation ↓ Cell Proliferation NFkB->Cell_Proliferation FoxM1->Cell_Proliferation Apoptosis ↑ Apoptosis ROS->Apoptosis Apoptosis->Cell_Proliferation

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_enzyme Enzyme Assays Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Drug_Treatment Treatment with This compound/Aspirin Cell_Culture->Drug_Treatment Cell_Based_Assays Cell-Based Assays Drug_Treatment->Cell_Based_Assays MTT_Assay MTT Assay (Cell Viability) Cell_Based_Assays->MTT_Assay Apoptosis_Assay Apoptosis Assay Cell_Based_Assays->Apoptosis_Assay PGE2_Quantification_vitro PGE2 Quantification (ELISA/LC-MS) Cell_Based_Assays->PGE2_Quantification_vitro Data_Analysis Data Analysis and IC50 Determination MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis PGE2_Quantification_vitro->Data_Analysis Animal_Model Animal Model (e.g., Rat Paw Edema) Drug_Administration Drug Administration Animal_Model->Drug_Administration Inflammation_Induction Inflammation Induction (e.g., Carrageenan) Drug_Administration->Inflammation_Induction Measurement Measurement of Paw Edema Inflammation_Induction->Measurement PGE2_Quantification_vivo PGE2 Quantification in Exudate Inflammation_Induction->PGE2_Quantification_vivo Measurement->Data_Analysis PGE2_Quantification_vivo->Data_Analysis Purified_Enzyme Purified COX-1/COX-2 Inhibitor_Incubation Incubation with This compound/Aspirin Purified_Enzyme->Inhibitor_Incubation Activity_Assay Enzyme Activity Assay Inhibitor_Incubation->Activity_Assay Activity_Assay->Data_Analysis

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound represents a significant advancement in the development of anti-inflammatory and anticancer agents. By integrating the COX-inhibitory activity of aspirin with the release of NO and H₂S, this compound exhibits a markedly enhanced potency in inhibiting prostaglandin synthesis and cancer cell growth compared to traditional aspirin. Furthermore, its design addresses the critical issue of gastrointestinal toxicity associated with long-term aspirin use. The data and experimental protocols summarized in this guide underscore the therapeutic potential of this compound and provide a framework for its further investigation and development. The multi-targeted mechanism of action, involving the modulation of key signaling pathways in addition to COX inhibition, positions this compound as a promising candidate for a new generation of safer and more effective pharmaceuticals.

References

investigating the pharmacokinetics and pharmacodynamics of NOSH-aspirin

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of NOSH-Aspirin

Introduction

This compound is a novel hybrid pharmaceutical agent developed to enhance the therapeutic benefits of aspirin while mitigating its associated side effects.[1][2] It is synthesized by covalently linking nitric oxide (NO) and hydrogen sulfide (H₂S) releasing moieties to an aspirin scaffold.[2][3][4] This design leverages the physiological roles of the gasotransmitters NO and H₂S, which, in conjunction with aspirin, produce synergistic effects, including potent anti-inflammatory, analgesic, and anticancer properties, coupled with a significantly improved gastrointestinal safety profile compared to the parent drug.[1][5][6][7] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, therapeutic efficacy, and the experimental methodologies used in its evaluation.

Pharmacokinetics: Metabolism and Bioavailability

Upon administration, this compound is metabolized to release its three active components: aspirin, nitric oxide (NO), and hydrogen sulfide (H₂S).[5][7] The release of NO is typically achieved through the enzymatic or chemical breakdown of a nitrate group (-ONO₂) attached via a linker.[8] The H₂S-donating moiety, often a dithiolethione such as 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH), releases H₂S upon degradation, a process that can be facilitated by biological thiols like glutathione.[8]

This controlled release of NO and H₂S is crucial for its enhanced safety profile, particularly in the gastrointestinal tract. These gasotransmitters have protective effects on the gastric mucosa, counteracting the damage typically caused by aspirin's inhibition of cyclooxygenase (COX) enzymes.[1][9] While detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC are not extensively reported in the provided literature, the compound's design as a prodrug ensures the systemic delivery of its active constituents.

Pharmacodynamics: Mechanism of Action

The pharmacological effects of this compound are a composite of the actions of aspirin, NO, and H₂S. This multi-faceted mechanism contributes to its enhanced potency and broader therapeutic window.

1. Cyclooxygenase (COX) Inhibition: Like its parent compound, this compound inhibits COX-1 and COX-2 enzymes, blocking the synthesis of prostaglandins (PGs) such as PGE2.[5][7][8] This action is central to its anti-inflammatory, analgesic, and antipyretic effects.[1][5][7] Studies indicate that this compound inhibits COX more effectively than aspirin alone in a dose- and time-dependent manner.[5][7]

2. Modulation of Inflammatory and Cell Survival Pathways: this compound exerts potent anticancer effects by modulating several key signaling pathways:

  • Induction of Apoptosis: It promotes programmed cell death in cancer cells by increasing the activity of caspase-3 and the expression of TNF-α, while inhibiting the pro-survival transcription factor NF-κB.[5][10]

  • Cell Cycle Arrest: The compound induces G0/G1 cell cycle arrest in cancer cell lines, thereby inhibiting proliferation.[1][5][7][9]

  • Inhibition of Oncogenic Transcription Factors: this compound has been shown to suppress the expression of FOXM1, a transcription factor crucial for cell proliferation and cell cycle progression in many tumors.[5][7]

  • Generation of Reactive Oxygen Species (ROS): In a dose-dependent manner, this compound can increase intracellular ROS levels in cancer cells, leading to oxidative stress and cell death.[7]

3. Role of Gasotransmitters (NO and H₂S):

  • Gastrointestinal Protection: NO and H₂S mimic the protective functions of prostaglandins in the gastric mucosa, enhancing mucosal defense mechanisms.[1][5][9] This accounts for the superior gastrointestinal safety of this compound compared to traditional aspirin.[1][11]

  • Enhanced Analgesia: The H₂S component contributes to analgesia by activating ATP-sensitive potassium (KATP) channels.[8][12] This leads to hyperpolarization of nociceptive neurons, blocking pain signals that are not addressed by COX inhibition alone.[12][13]

  • Cytokine Regulation: this compound, but not aspirin, has been shown to reduce the production and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[12][13]

Mechanism_of_Action_NOSH_Aspirin cluster_0 This compound Administration cluster_1 Metabolic Breakdown cluster_2 Pharmacodynamic Effects NOSH_Aspirin This compound Aspirin Aspirin NOSH_Aspirin->Aspirin NO Nitric Oxide (NO) NOSH_Aspirin->NO H2S Hydrogen Sulfide (H₂S) NOSH_Aspirin->H2S COX_Inhibition COX Inhibition Aspirin->COX_Inhibition Apoptosis ↑ Apoptosis (↑ Caspase-3, ↓ NF-κB) Aspirin->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Aspirin->Cell_Cycle_Arrest GI_Protection Gastrointestinal Protection NO->GI_Protection H2S->GI_Protection Analgesia ↑ Analgesia (KATP Channel Activation) H2S->Analgesia COX_Inhibition->Analgesia

Metabolic breakdown and primary pharmacodynamic effects of this compound.

Quantitative Data on Pharmacodynamic Effects

The potency of this compound has been quantified in numerous preclinical studies, demonstrating a significant improvement over aspirin.

Table 1: In Vitro Anticancer Activity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) for cell growth inhibition highlights the superior potency of this compound compounds compared to aspirin across various human cancer cell lines.

Cell LineCancer TypeCompoundIC₅₀ (nM) at 24hPotency vs. Aspirin
HT-29ColonNOSH-148 ± 3[3]>100,000-fold[3]
HT-29ColonThis compound50 ± 2[14]>100,000-fold[14]
HCT 15Colono-NOSH-aspirin57 ± 5[8]Not specified
HCT 15ColonThis compound52 ± 3[14]>100,000-fold[14]
SW480ColonThis compound55 ± 5[14]>100,000-fold[14]
MCF-7 (ER+)BreastThis compound250 ± 10[14]>20,000-fold[14]
MDA-MB-231 (ER-)BreastThis compound95 ± 7[14]>50,000-fold[14]
MIAPaCa2PancreaticThis compound52 ± 4[14]>100,000-fold[14]
BxPC3PancreaticThis compound62 ± 5[14]>80,000-fold[14]
All LinesVariousAspirin>5,000,000[14]-

Data presented as mean ± SEM. o-NOSH-aspirin refers to the ortho positional isomer.

Table 2: In Vivo Anticancer Efficacy in Xenograft Models

Studies in animal models demonstrate significant tumor growth inhibition following oral administration of this compound.

Cancer TypeModelCompoundDose (mg/kg)Tumor Mass ReductionReference
ColonHT-29 XenograftThis compound2550 ± 7%[10]
ColonHT-29 XenograftThis compound5075 ± 5%[10]
ColonHT-29 XenograftThis compound10090 ± 3%[10]
ColonHT-29 XenograftThis compoundNot specified89% (P=0.005)[14]
Breast (ER+)MCF-7 XenograftThis compoundNot specified55% (P=0.022)[14]
Breast (ER-)MDA-MB-231 XenograftThis compoundNot specified91% (P=0.006)[14]
PancreaticMIAPaCa2 XenograftThis compoundNot specified75% (P=0.0031)[14]
Table 3: Comparison of Anti-inflammatory, Analgesic, and Safety Profiles

This compound (NBS-1120) demonstrates comparable or superior therapeutic effects to aspirin at equimolar doses, with a markedly improved safety profile.

ParameterModel/AssayAspirinThis compound (NBS-1120)Key FindingReference
Gastrointestinal Safety Rat Stomach (6h post-dose)Significant bleeding/ulcersNo ulcersThis compound is gastrointestinally safe.[1][11]
Lipid Peroxidation (MDA) Rat Stomach TissueHigher levelsLower levelsThis compound induces less oxidative stress.[1][11]
Antioxidant Activity (SOD) Rat Stomach TissueSignificantly inhibitedIncreased activityThis compound enhances antioxidant defenses.[1][11]
Anti-inflammatory Carrageenan Paw EdemaSimilar efficacySimilar efficacyBoth are potent anti-inflammatory agents.[1][3]
Analgesic Acetic Acid WrithingEffective at higher dosesEffective at lower dosesThis compound has superior analgesic potency.[12]
Antipyretic LPS-induced FeverSimilar efficacySimilar efficacyBoth show comparable antipyretic activity.[1]
Antiplatelet Collagen-induced AggregationSimilar efficacySimilar efficacyBoth show similar antiplatelet effects.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetics and pharmacodynamics of this compound.

In Vitro Cell Growth Inhibition Assay
  • Objective: To determine the IC₅₀ value of this compound in various cancer cell lines.

  • Methodology:

    • Cell Culture: Human cancer cell lines (e.g., HT-29, MCF-7, MIAPaCa2) are cultured in appropriate media and conditions.

    • Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, aspirin, or vehicle control.

    • Incubation: Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

    • Viability Assessment: Cell viability is determined using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by direct cell counting.

    • Data Analysis: The percentage of cell viability is plotted against drug concentration, and the IC₅₀ value is calculated using non-linear regression analysis.

In Vivo Xenograft Model of Cancer
  • Objective: To evaluate the anticancer efficacy of this compound in a live animal model.

  • Methodology:

    • Animal Model: Male athymic nude or SKID mice are used.

    • Cell Implantation: Human cancer cells (e.g., 2 x 10⁶ HT-29 cells) suspended in Matrigel are injected subcutaneously into the flank of each mouse.[10]

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., after 10 days).

    • Treatment: Mice are randomized into groups and treated daily via oral gavage with vehicle control, aspirin, or this compound at various doses (e.g., 25, 50, 100 mg/kg).[10]

    • Monitoring: Tumor volume and animal body weight are measured periodically (e.g., every 3 days).

    • Endpoint: After a set duration (e.g., 21-25 days), mice are sacrificed. Tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for PCNA, TUNEL assay for apoptosis).[1][10]

Xenograft_Workflow cluster_0 Phase 1: Model Preparation cluster_1 Phase 2: Treatment and Monitoring cluster_2 Phase 3: Endpoint Analysis A1 Select Athymic Nude Mice A2 Culture Human Cancer Cells (e.g., HT-29) A3 Inject Cells Subcutaneously (2x10^6 cells in Matrigel) A2->A3 A4 Allow Tumors to Establish (approx. 10 days) A3->A4 B1 Randomize Mice into Treatment Groups A4->B1 B2 Daily Oral Gavage: - Vehicle - Aspirin - this compound (e.g., 25, 50, 100 mg/kg) B1->B2 B3 Monitor Every 3 Days: - Tumor Volume (Calipers) - Body Weight B2->B3 C1 Sacrifice Mice (after 21-25 days) B3->C1 C2 Excise and Weigh Tumors C1->C2 C3 Tissue Processing for: - Immunohistochemistry (PCNA) - TUNEL Assay (Apoptosis) - Western Blot (NF-κB) C2->C3

Experimental workflow for the in vivo cancer xenograft model.
Carrageenan-Induced Paw Edema Model

  • Objective: To assess the in vivo anti-inflammatory activity of this compound.

  • Methodology:

    • Animal Model: Rats are used for this model.

    • Drug Administration: Animals are pre-treated orally with vehicle, aspirin, or this compound one hour before the inflammatory insult.[1]

    • Induction of Inflammation: A subcutaneous injection of carrageenan into the rat's hind paw induces a localized inflammatory response (edema).[3]

    • Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., every hour for 5 hours) after carrageenan injection.[1]

    • Analysis: The increase in paw volume (edema) is calculated and compared between treatment groups to determine the extent of inflammation inhibition. At the end of the experiment, paw exudate can be collected to measure PGE2 levels.[15]

Conclusion

This compound represents a significant advancement in the development of NSAIDs, demonstrating a remarkable combination of enhanced potency and improved safety. Its unique multi-target mechanism, driven by the synergistic action of aspirin, NO, and H₂S, allows it to effectively inhibit inflammatory and carcinogenic pathways while protecting the gastrointestinal mucosa. The quantitative data from extensive preclinical studies consistently show its superiority over aspirin, particularly in its anticancer effects where it is effective at nanomolar concentrations. The detailed experimental protocols provide a robust framework for its continued investigation and development. As research progresses, this compound holds considerable promise as a safer and more potent therapeutic agent for a range of conditions, from inflammatory disorders to cancer chemoprevention and treatment.

References

The Advent of NOSH-Aspirin: A New Frontier in Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New York, NY – December 17, 2025 – In the ever-evolving landscape of pharmacology, a novel class of compounds, NOSH-aspirin, is garnering significant attention for its potent anti-inflammatory and anti-cancer properties, which appear to surpass those of its parent compound, aspirin. This technical guide provides an in-depth analysis of the interaction between this compound and cyclooxygenase (COX) enzymes, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its evaluation.

This compound is a hybrid molecule that releases both nitric oxide (NO) and hydrogen sulfide (H₂S), two gaseous signaling molecules with known cytoprotective and anti-inflammatory effects. This unique characteristic is believed to contribute to its enhanced therapeutic profile and reduced gastrointestinal toxicity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Executive Summary

This document elucidates the interaction of this compound with cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. It has been observed that positional isomers of this compound exhibit preferential inhibition of COX-1 over COX-2.[1] This guide will present the quantitative data on this inhibition, detail the experimental methodologies for assessing COX activity, and illustrate the key signaling pathways modulated by this compound. The information compiled herein is intended to serve as a foundational resource for further research and development of this promising therapeutic agent.

Quantitative Data: Inhibition of Cyclooxygenase Enzymes

The inhibitory potential of three positional isomers of this compound (ortho-, meta-, and para-) against ovine COX-1 and COX-2 was evaluated and compared to that of traditional aspirin and other common NSAIDs. The data clearly indicates that all three this compound isomers are more potent inhibitors of COX-1 than COX-2.

Table 1: Inhibition of Cyclooxygenase Enzyme Activity by this compound Isomers and Aspirin

CompoundConcentration (µM)COX-1 Inhibition (%)COX-2 Inhibition (%)
o-NOSH-ASA0.0448 ± 327 ± 2
m-NOSH-ASA0.2445 ± 424 ± 3
p-NOSH-ASA0.4642 ± 521 ± 4
Aspirin100065 ± 560 ± 3

Data sourced from a study on colon cancer cells, where the respective IC50s for cell growth inhibition were used for the this compound isomers.[1]

For a broader perspective on the inhibitory potency of these compounds, the following table provides a comparison of the half-maximal inhibitory concentrations (IC50) for various NSAIDs against COX-1 and COX-2.

Table 2: Comparative IC50 Values of NSAIDs for COX-1 and COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Aspirin~3.5~30
Ibuprofen2.9 - 121.1 - 80
Celecoxib8.3 - 820.04 - 6.8

Note: IC50 values for aspirin, ibuprofen, and celecoxib are compiled from multiple sources and may vary depending on the specific experimental conditions.

Impact on Prostaglandin and Thromboxane Synthesis

This compound's inhibition of COX enzymes directly impacts the synthesis of downstream signaling molecules, namely prostaglandins and thromboxanes. Studies have demonstrated that this compound significantly reduces the levels of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[2] In gastric mucosa, both aspirin and this compound were found to decrease PGE2 levels, with aspirin causing a more pronounced reduction.[2] Similarly, aspirin has been shown to inhibit the production of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's interaction with COX enzymes.

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines the in vitro method used to determine the percentage inhibition of COX-1 and COX-2 by this compound isomers.

Materials:

  • Ovine COX-1 and COX-2 enzymes (200 units)

  • Reaction Buffer: 100 mM Tris-maleate buffer, pH 6.5, containing 0.1% Tween-20, gelatin (1 mg/mL), hematin (3 µM), and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, 100 µM)

  • This compound isomers (o-, m-, p-), aspirin, and indomethacin dissolved in DMSO

  • Arachidonic acid (100 µM)

  • Microtiter plate reader

Procedure:

  • In a microtiter plate, incubate 200 units of either ovine COX-1 or COX-2 with the respective concentrations of the this compound isomers (at their IC50s for cell growth inhibition), aspirin (1 mM), or indomethacin (1 µM) in a final volume of 600 µL of reaction buffer. The final concentration of DMSO should be 10% of the total volume.

  • Incubate the samples for 30 minutes at 4°C.

  • Initiate the enzymatic reaction by adding 100 µM of arachidonic acid.

  • Incubate the reaction mixture for 5 minutes at 25°C.

  • Measure the COX enzyme activity by monitoring the oxidation of TMPD at a wavelength of 600 nm using a microtiter plate reader.

  • The percentage of inhibition is calculated by comparing the rate of TMPD oxidation in the presence of the inhibitor to the control (enzyme and substrate without inhibitor).

Prostaglandin E2 (PGE2) Measurement

This protocol describes a general method for quantifying PGE2 levels in biological samples, such as tissue homogenates or cell culture supernatants, using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • PGE2 ELISA kit

  • Biological sample (e.g., gastric mucosal homogenate)

  • Plate reader

Procedure:

  • Prepare the biological samples according to the specific requirements of the experiment (e.g., homogenization of tissue, collection of cell culture media).

  • Follow the instructions provided with the commercial PGE2 ELISA kit. This typically involves:

    • Adding standards and samples to the wells of a microplate pre-coated with a capture antibody.

    • Adding a PGE2-horseradish peroxidase (HRP) conjugate.

    • Incubating the plate to allow for competitive binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution that reacts with the HRP to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the concentration of PGE2 in the samples by comparing their absorbance to the standard curve generated from the known concentrations of PGE2 standards.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. Its interaction with the COX enzymes is a central component of its anti-inflammatory action. Beyond direct enzyme inhibition, this compound has been shown to influence pathways related to apoptosis and cell proliferation, which are critical in its anti-cancer activity.

Cyclooxygenase (COX) Pathway

The primary mechanism of action for aspirin and its derivatives is the inhibition of the COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins and thromboxanes.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Thromboxanes Thromboxanes (e.g., TXA2) PGH2->Thromboxanes Inflammation Inflammation Pain Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation NOSH_Aspirin This compound NOSH_Aspirin->COX1 NOSH_Aspirin->COX2

Caption: Inhibition of the Cyclooxygenase Pathway by this compound.

Apoptosis and Cell Proliferation Signaling

This compound has been demonstrated to induce apoptosis and inhibit cell proliferation in cancer cells through the modulation of several signaling pathways, including those involving NF-κB, TNF-α, caspase-3, and FOXM1.

Apoptosis_Pathway cluster_nosh This compound Effects cluster_signaling Cellular Signaling cluster_outcomes Cellular Outcomes NOSH_Aspirin This compound NFkB NF-κB NOSH_Aspirin->NFkB Inhibits TNFa TNF-α NOSH_Aspirin->TNFa Increases Caspase3 Caspase-3 NOSH_Aspirin->Caspase3 Activates FOXM1 FOXM1 NOSH_Aspirin->FOXM1 Inhibits Proliferation Cell Proliferation NFkB->Proliferation Promotes (Inhibition leads to decreased proliferation) TNFa->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis FOXM1->Proliferation Promotes

Caption: Modulation of Apoptosis and Proliferation Pathways by this compound.

Experimental Workflow for Evaluating COX Inhibition

The logical flow of an experiment to determine the COX inhibitory properties of a compound like this compound involves several key steps, from compound preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare this compound and Control Solutions Incubation Incubate Enzyme with Compound or Control Compound_Prep->Incubation Enzyme_Prep Prepare COX-1 and COX-2 Enzyme Stocks Enzyme_Prep->Incubation Buffer_Prep Prepare Reaction Buffer Buffer_Prep->Incubation Reaction_Start Initiate Reaction with Arachidonic Acid Incubation->Reaction_Start Measurement Measure Enzyme Activity (e.g., TMPD oxidation) Reaction_Start->Measurement Calc_Inhibition Calculate Percent Inhibition Measurement->Calc_Inhibition Det_IC50 Determine IC50 Values Calc_Inhibition->Det_IC50

Caption: Workflow for In Vitro Cyclooxygenase Inhibition Assay.

Conclusion

This compound represents a significant advancement in the development of anti-inflammatory and anti-cancer agents. Its unique ability to release NO and H₂S, coupled with its potent inhibition of COX enzymes, particularly COX-1, underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for the scientific community to further explore the multifaceted mechanisms of this compound and accelerate its translation into clinical applications. Further research is warranted to fully elucidate its complex pharmacological profile and to explore its efficacy in various disease models.

References

Cellular Uptake and Metabolism of NOSH-Aspirin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOSH-aspirin, a novel hybrid drug, integrates the therapeutic properties of aspirin with the gaseous signaling molecules nitric oxide (NO) and hydrogen sulfide (H₂S). This innovative compound has demonstrated significantly enhanced anti-inflammatory and anticancer activities compared to its parent compound, aspirin, while exhibiting a favorable safety profile. This technical guide provides an in-depth overview of the current understanding of the cellular uptake and metabolism of this compound, presenting key quantitative data, experimental methodologies, and the signaling pathways it modulates.

Cellular Uptake and Metabolism

Following administration, this compound is believed to be taken up by cells, where it undergoes metabolic breakdown to release its three active components: aspirin, NO, and H₂S.[1] The complete details of its cellular transport are still under investigation, though it is suggested that the intact molecule may permeate cell membranes.

The metabolic cascade is thought to be initiated by the cleavage of the ester bonds. The H₂S-releasing moiety, a dithiolethione, is likely activated by intracellular thiols such as glutathione. The NO-donating nitrate group is also cleaved, releasing NO. The aspirin molecule, once liberated, is metabolized by intracellular carboxylesterases, primarily hCE2, to form salicylic acid. This gradual release of its active constituents contributes to the sustained and potent therapeutic effects of this compound.[2]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and models.

Table 1: In Vitro Growth Inhibitory Activity of this compound (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ (nM) at 24hReference
HT-29Colon48 ± 3[3]
HCT 15Colon62 ± 6[4]
SW480Colon60 ± 4
MIA PaCa-2Pancreatic47 ± 5[5]
BxPC-3Pancreatic57 ± 4[5]
Table 2: In Vivo Anti-Tumor Efficacy of this compound
Cancer ModelTreatmentDosageTumor Volume Reduction (%)Reference
MIA PaCa-2 XenograftThis compound-Significant reduction[5]
HT-29 XenograftThis compound-Significant reduction
Table 3: Effects of this compound on Cellular Processes
Cell LineProcess AffectedObservationReference
Pancreatic Cancer CellsCell CycleG₀/G₁ phase arrest[5]
Pancreatic Cancer CellsApoptosisIncreased[5]
Pancreatic Cancer CellsProliferation (PCNA expression)Decreased[5]
Pancreatic Cancer CellsNF-κB ExpressionDecreased[5]

Experimental Protocols

This section outlines the general methodologies employed in the cited studies to evaluate the cellular effects of this compound.

Cell Viability and Growth Inhibition Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[6][7]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G₀/G₁, S, and G₂/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound or vehicle control. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.[8][9]

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[8][9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

  • Data Interpretation: The resulting DNA content histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis.

  • Staining: Resuspend the harvested cells in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and PI.[10][11][12][13]

  • Incubation: Incubate the cells in the dark to allow Annexin V to bind to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and PI to enter cells with compromised membranes.[10][11][12][13]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Quadrant Analysis:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.[12]

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.[12]

    • Annexin V-negative and PI-positive cells are necrotic.

Protein Expression Analysis by Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse them in a buffer containing detergents and protease/phosphatase inhibitors to extract total proteins.[14][15][16][17]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[14][15]

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14][16]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14][16][17]

  • Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[14]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.[14][16]

  • Detection: Detect the signal from the secondary antibody using a chemiluminescent substrate or fluorescence imaging system.[15]

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target protein, often normalized to a loading control protein (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.

NOSH_Aspirin_Signaling_Pathway NOSH_Aspirin This compound Cell_Membrane Cellular Uptake NOSH_Aspirin->Cell_Membrane Intracellular_NOSH_Aspirin Intracellular This compound Cell_Membrane->Intracellular_NOSH_Aspirin Aspirin Aspirin Intracellular_NOSH_Aspirin->Aspirin NO NO Intracellular_NOSH_Aspirin->NO H2S H₂S Intracellular_NOSH_Aspirin->H2S ROS ↑ ROS Intracellular_NOSH_Aspirin->ROS NFkB ↓ NF-κB Intracellular_NOSH_Aspirin->NFkB FoxM1 ↓ FoxM1 Intracellular_NOSH_Aspirin->FoxM1 Caspase3 ↑ Caspase-3 ROS->Caspase3 Apoptosis Apoptosis NFkB->Apoptosis Cell_Cycle_Arrest G₀/G₁ Arrest FoxM1->Cell_Cycle_Arrest Caspase3->Apoptosis Proliferation ↓ Proliferation Apoptosis->Proliferation Cell_Cycle_Arrest->Proliferation

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation Cell_Culture Cancer Cell Culture Treatment This compound Treatment Cell_Culture->Treatment MTT MTT Assay (Viability) Treatment->MTT Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical experimental workflow for in vitro studies.

Conclusion

This compound represents a promising therapeutic agent with potent anti-cancer effects attributed to its unique ability to release aspirin, NO, and H₂S. Its mechanism of action involves the modulation of multiple key signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of proliferation in cancer cells. While the general aspects of its cellular uptake and metabolism are understood, further research is warranted to elucidate the specific transporters and enzymes involved in these processes. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further unravel the therapeutic potential of this compound.

References

The Advent of NOSH-Aspirin: A Multi-Targeted Approach to Pancreatic Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Signaling Pathways of NOSH-Aspirin in Pancreatic Cancer Cells for Researchers, Scientists, and Drug Development Professionals.

Pancreatic cancer remains one of the most lethal malignancies, with limited therapeutic options and a dismal prognosis.[1] The complex and heterogeneous nature of this disease necessitates the development of novel therapeutic agents that can target multiple oncogenic pathways. This compound, a hybrid compound that releases both nitric oxide (NO) and hydrogen sulfide (H₂S) along with the parent aspirin molecule, has emerged as a promising anti-cancer agent, demonstrating significantly enhanced potency and a favorable safety profile compared to traditional aspirin.[2][3] This technical guide provides an in-depth analysis of the signaling pathways modulated by this compound in pancreatic cancer cells, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Efficacy of this compound in Pancreatic Cancer Models

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in preclinical models of pancreatic cancer. It effectively inhibits the growth of pancreatic cancer cell lines at nanomolar concentrations, a potency that is orders of magnitude greater than that of conventional aspirin.[2][4] This enhanced efficacy is observed in both in vitro cell cultures and in vivo xenograft models.[4]

In Vitro Efficacy: Inhibition of Cell Growth

Studies have consistently shown that this compound significantly inhibits the growth of various human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its potent cytotoxic effects against cancer cells while showing minimal toxicity to normal cells.[4][5]

Cell LineIC₅₀ of this compound (nM)IC₅₀ of Aspirin (mM)Fold-Increase in Potency (this compound vs. Aspirin)Reference
MIA PaCa-247 ± 5>5>106,383[4]
BxPC-357 ± 4>5>87,719[4]

Table 1: Comparative IC₅₀ values of this compound and aspirin in pancreatic cancer cell lines after 24 hours of treatment.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

In a xenograft mouse model using MIA PaCa-2 cells, daily oral administration of this compound (100 mg/kg) resulted in a significant reduction in both tumor volume and mass over a 30-day treatment period.[4] This anti-tumor activity in vivo is attributed to the inhibition of proliferation and induction of apoptosis within the tumor tissue.[4]

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating a complex network of intracellular signaling pathways that govern cell proliferation, cell cycle progression, and apoptosis. The key molecular events include the induction of reactive oxygen species (ROS), modulation of transcription factors like NF-κB and FoxM1, and activation of apoptotic machinery.

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress

A pivotal mechanism of this compound's action is the induction of intracellular ROS.[4][6] While low levels of ROS can promote cell survival, excessive ROS generation leads to oxidative stress and triggers apoptotic cell death.[7] this compound treatment leads to a significant increase in ROS levels in pancreatic cancer cells, which in turn activates downstream pro-apoptotic signaling.[4][8] This is particularly effective in p53-deficient pancreatic cancer cells, which are more susceptible to ROS-inducing agents.[6][7]

Inhibition of Pro-Survival Signaling: NF-κB and FoxM1

NF-κB Pathway: The transcription factor NF-κB is constitutively active in many cancers, including pancreatic cancer, where it promotes cell survival, proliferation, and chemoresistance by upregulating anti-apoptotic genes.[9] this compound effectively inhibits the NF-κB signaling pathway, leading to the downregulation of its target genes and sensitizing cancer cells to apoptosis.[4][6]

FoxM1 Pathway: Forkhead box protein M1 (FoxM1) is a key transcription factor involved in cell cycle progression and proliferation.[6][7] Its overexpression is common in pancreatic cancer.[4] this compound treatment leads to the downregulation of FoxM1, contributing to cell cycle arrest and the inhibition of proliferation.[4][10]

NOSH_Aspirin_Inhibitory_Pathway NOSH_Aspirin This compound NFkB NF-κB NOSH_Aspirin->NFkB FoxM1 FoxM1 NOSH_Aspirin->FoxM1 Survival Cell Survival NFkB->Survival Proliferation Cell Proliferation FoxM1->Proliferation

Caption: Inhibition of NF-κB and FoxM1 pathways by this compound.

Induction of Apoptosis

This compound induces apoptosis in pancreatic cancer cells through multiple mechanisms, including cell cycle arrest and the activation of caspases.

Cell Cycle Arrest: Treatment with this compound causes a G₀/G₁ phase cell cycle arrest, preventing cancer cells from entering the DNA synthesis (S) phase and ultimately leading to apoptosis.[1][4] This arrest is, in part, mediated by the downregulation of FoxM1.[6]

Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. This compound treatment significantly increases the activity of caspase-3, a key executioner caspase, in pancreatic cancer cells.[1][4] The pan-caspase inhibitor z-VAD-FMK can reverse the growth-inhibitory effects of this compound, confirming the critical role of caspases in its mechanism of action.[4]

NOSH_Aspirin_Apoptosis_Pathway cluster_NOSH This compound Effects cluster_Cellular_Response Cellular Response NOSH_Aspirin This compound ROS ↑ Reactive Oxygen Species (ROS) NOSH_Aspirin->ROS iNOS ↑ iNOS NOSH_Aspirin->iNOS p53 ↑ p53 (mut) NOSH_Aspirin->p53 G0G1_Arrest G₀/G₁ Cell Cycle Arrest Caspase3 ↑ Caspase-3 Activity NOSH_Aspirin->Caspase3 Apoptosis Apoptosis ROS->Apoptosis iNOS->Apoptosis p53->G0G1_Arrest G0G1_Arrest->Apoptosis Caspase3->Apoptosis

Caption: Pro-apoptotic signaling pathways activated by this compound.

Experimental Protocols

The following are summaries of key experimental methodologies used to evaluate the effects of this compound on pancreatic cancer cells.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

  • Method:

    • Seed pancreatic cancer cells (e.g., MIA PaCa-2, BxPC-3) in 96-well plates.

    • After cell attachment, treat with various concentrations of this compound or vehicle control for 24, 48, or 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values.[4]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Objective: To quantify the percentage of apoptotic and necrotic cells.

  • Method:

    • Treat pancreatic cancer cells with this compound at its IC₅₀ concentration for various time points (e.g., 3, 6, 12 hours).

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[4]

Caspase-3 Activity Assay
  • Objective: To measure the activity of the executioner caspase-3.

  • Method:

    • Treat cells with this compound or vehicle.

    • Lyse the cells to obtain protein extracts.

    • Incubate the cell lysates with a fluorogenic or colorimetric caspase-3 substrate.

    • Measure the fluorescence or absorbance, which is proportional to the caspase-3 activity.

    • Normalize the activity to the total protein concentration.[4]

In Vivo Xenograft Study
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Method:

    • Subcutaneously implant human pancreatic cancer cells (e.g., MIA PaCa-2) into the flank of athymic nude mice.

    • Once tumors are palpable, randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 100 mg/kg, daily by gavage) or vehicle to the respective groups.

    • Monitor tumor volume and mouse body weight regularly throughout the study.

    • At the end of the experiment, excise the tumors, weigh them, and perform histological and immunohistochemical analyses (e.g., PCNA for proliferation, TUNEL for apoptosis).[4]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Pancreatic Cancer Cell Lines (MIA PaCa-2, BxPC-3) Treatment Treat with this compound (various concentrations and times) Cell_Culture->Treatment Viability Cell Viability Assay (MTT) → IC₅₀ Determination Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Caspase Caspase-3 Activity Assay Treatment->Caspase Protein_Analysis Western Blot / IHC (NF-κB, FoxM1, etc.) Treatment->Protein_Analysis Xenograft Implant MIA PaCa-2 cells in nude mice Tumor_Growth Allow tumors to establish Xenograft->Tumor_Growth InVivo_Treatment Treat with this compound (e.g., 100 mg/kg daily) Tumor_Growth->InVivo_Treatment Monitoring Monitor Tumor Volume & Body Weight InVivo_Treatment->Monitoring Endpoint Tumor Excision & Analysis (Weight, IHC - PCNA, TUNEL) Monitoring->Endpoint

Caption: General workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of novel therapeutics for pancreatic cancer. Its multi-targeted mechanism of action, involving the induction of oxidative stress, inhibition of key pro-survival pathways like NF-κB and FoxM1, and robust activation of apoptosis, underscores its potential to overcome the therapeutic resistance often observed in this disease. The substantially increased potency and safety profile compared to aspirin make it a highly attractive candidate for further clinical investigation.[2][4]

Future research should focus on elucidating the intricate crosstalk between the NO, H₂S, and aspirin components of the molecule and their synergistic effects on pancreatic cancer cells. Furthermore, combination studies with existing chemotherapeutic agents could reveal potential synergistic interactions that may lead to more effective treatment regimens for pancreatic cancer patients. The promising preclinical data strongly support the continued development of this compound as a novel therapeutic strategy for this devastating disease.

References

A Comprehensive Technical Guide to the Foundational Chemical Properties of NOSH-Aspirin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NOSH-aspirin represents a novel class of hybrid pharmaceutical agents engineered to augment the therapeutic benefits of aspirin while mitigating its known adverse effects. By chemically integrating nitric oxide (NO) and hydrogen sulfide (H₂S) releasing moieties onto an aspirin scaffold, this compound exhibits significantly enhanced anti-inflammatory and anticancer properties. This document provides a detailed exploration of the foundational chemical properties of this compound, including its synthesis, mechanism of action, physicochemical characteristics, and key experimental findings. The information is intended to serve as a core technical resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Synthesis

This compound is a chimeric molecule that covalently links an aspirin backbone with chemical groups capable of donating NO and H₂S. The most studied variant, often referred to as NOSH-1 or NBS-1120, utilizes a nitrooxybutyl group for NO release and a 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) moiety for H₂S donation.[1][2] These functional groups are typically attached to the aspirin scaffold via ester bonds.[1]

The general structure allows for variations, including positional isomers (ortho, meta, para) which have been shown to influence biological potency.[1] The ortho-substituted isomer has demonstrated the highest potency in inhibiting colon cancer cell growth.[1]

Synthesis Overview

The synthesis of this compound is a multi-step process involving the strategic esterification of the aspirin molecule. While specific protocols may vary, a general synthetic approach involves:

  • Protection of functional groups: Protecting reactive groups on the aspirin molecule to ensure selective modification.

  • Coupling of the NO-releasing moiety: Attaching the nitrooxybutyl group to the salicylic acid portion of aspirin, often through an aliphatic spacer.[1]

  • Coupling of the H₂S-releasing moiety: Linking the ADT-OH group to the aspirin scaffold.[1]

  • Deprotection and purification: Removing any protecting groups and purifying the final this compound compound.

Reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are commonly employed in organic solvents like dichloromethane (DCM) to facilitate the esterification reactions.[1]

G General Synthesis Workflow for this compound Aspirin Aspirin Scaffold Coupling_1 Esterification Reaction 1 (DCC, DMAP in DCM) Aspirin->Coupling_1 NO_Moiety NO-Releasing Moiety (e.g., Nitrooxybutyl group) NO_Moiety->Coupling_1 H2S_Moiety H₂S-Releasing Moiety (e.g., ADT-OH) Coupling_2 Esterification Reaction 2 (DCC, DMAP in DCM) H2S_Moiety->Coupling_2 Intermediate NO-Aspirin Intermediate Coupling_1->Intermediate Intermediate->Coupling_2 Purification Purification (e.g., Chromatography) Coupling_2->Purification NOSH_Aspirin Final this compound Compound Purification->NOSH_Aspirin

Caption: General workflow for this compound synthesis.

Physicochemical Properties

The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₂₀H₁₅NO₇S₃[3]
Molecular Weight 477.5 g/mol [3]
IUPAC Name [4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-(4-nitrooxybutanoyloxy)benzoate[3]
CAS Number 1357362-67-4[3]
XLogP3 4.5[3]

Mechanism of Action

This compound exerts its biological effects through a multi-pronged mechanism that involves the combined actions of its parent compound, aspirin, and the released gasotransmitters, NO and H₂S.

Release of Gasotransmitters

Upon administration, this compound is metabolized, leading to the release of NO and H₂S.

  • Nitric Oxide (NO): NO is released from the nitrooxybutyl moiety, likely through ester hydrolysis or other decomposition processes.[1] NO contributes to the gastroprotective effects, counteracting the mucosal damage often associated with traditional NSAIDs.[4]

  • Hydrogen Sulfide (H₂S): H₂S is released from the dithiolethione moiety (ADT-OH). This release can be triggered by biological thiols, such as cysteine or glutathione, through thiol exchange reactions.[1] H₂S also plays a role in enhancing the anticancer and anti-inflammatory effects.[4]

G Gasotransmitter Release from this compound NOSH_Aspirin This compound Metabolism Metabolic Processes (e.g., Ester Hydrolysis, Thiol Exchange) NOSH_Aspirin->Metabolism NO Nitric Oxide (NO) Metabolism->NO H2S Hydrogen Sulfide (H₂S) Metabolism->H2S Aspirin Aspirin Metabolism->Aspirin Gastroprotection Gastroprotection NO->Gastroprotection Anticancer Enhanced Anticancer and Anti-inflammatory Effects H2S->Anticancer

Caption: Proposed mechanism of NO and H₂S release.

Core Biological Pathways

This compound modulates several key signaling pathways to exert its potent anticancer and anti-inflammatory effects.

  • Cyclooxygenase (COX) Inhibition: Like its parent compound, this compound inhibits COX enzymes, leading to a reduction in prostaglandin E2 (PGE2) synthesis.[5][6] This action is central to its anti-inflammatory properties.

  • Induction of Apoptosis: this compound promotes programmed cell death in cancer cells by increasing the expression of pro-apoptotic factors like TNF-α and activating caspase-3.[5] It also inhibits the pro-survival transcription factor NF-κB.[5][7]

  • Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[5][8] This is partly achieved by inhibiting the expression of the transcription factor FoxM1, which is crucial for cell cycle progression.[5][8]

  • Regulation of Intracellular ROS: this compound can increase the levels of intracellular reactive oxygen species (ROS), which can induce cytotoxicity and apoptosis in cancer cells.[5]

G This compound's Anticancer Signaling Pathways cluster_0 Cellular Effects cluster_1 Biological Outcomes NOSH_Aspirin This compound NFkB NF-κB Inhibition NOSH_Aspirin->NFkB Caspase3 Caspase-3 Activation NOSH_Aspirin->Caspase3 FoxM1 FoxM1 Inhibition NOSH_Aspirin->FoxM1 COX COX Inhibition NOSH_Aspirin->COX Apoptosis Apoptosis NFkB->Apoptosis Caspase3->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest FoxM1->CellCycleArrest Inflammation ↓ Inflammation (↓ PGE2) COX->Inflammation

Caption: Key signaling pathways modulated by this compound.

Pharmacological Effects and Potency

Preclinical studies have consistently demonstrated the superior potency of this compound compared to aspirin and its individual NO- or H₂S-releasing counterparts.

In Vitro Potency

This compound exhibits potent growth-inhibitory effects against a wide range of human cancer cell lines, with IC₅₀ values in the nanomolar range.[9] This represents a potency increase of up to 100,000-fold compared to aspirin alone.[4][9]

Compound/VariantCell Line (Colon Cancer)IC₅₀ (nM)Fold Increase in Potency vs. AspirinSource
o-NOSH-aspirin HCT 1557 ± 5>87,000[1]
m-NOSH-aspirin HCT 15110 ± 15>45,000[1]
p-NOSH-aspirin HCT 15380 ± 30>13,000[1]
NOSH-1 HT-2948 ± 3>100,000[9]
NOSH-2 HT-2970 - 120>60,000[9]
NOSH-4 HT-29240 - 800>16,000[9]
Aspirin (ASA) HT-29>5,000,0001[9]
In Vivo Efficacy

In xenograft models using human colon cancer cells, orally administered this compound has shown significant dose-dependent inhibition of tumor growth and mass without overt signs of toxicity.[6][7]

TreatmentDose (mg/kg)Tumor Volume ReductionTumor Mass ReductionSource
This compound 2573%50 ± 7%[6][7]
This compound 5089%75 ± 5%[6][7]
This compound 10096%90 ± 3%[6][7]
Aspirin 5070%65%[6]

Experimental Protocols

The following are generalized protocols for key experiments used in the foundational research of this compound.

General Synthesis of this compound (Illustrative)
  • Esterification with NO-donor: To a solution of aspirin in dry DCM, add DCC, DMAP, and the NO-releasing moiety (e.g., a nitrooxybutanol derivative).

  • Reaction: Stir the mixture at room temperature for 6-12 hours.

  • Work-up: Filter the reaction mixture to remove byproducts. Wash the organic layer with dilute acid, base, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Coupling with H₂S-donor: Repeat the esterification process using the NO-aspirin intermediate and the H₂S-releasing moiety (e.g., ADT-OH).

  • Purification: Purify the final product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Cell Growth Inhibition Assay (IC₅₀ Determination)
  • Cell Seeding: Seed human cancer cells (e.g., HT-29, HCT 15) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound, aspirin (as a control), and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

G Workflow for IC₅₀ Determination Start Seed Cancer Cells in 96-well plates Incubate_1 Incubate Overnight (Allow Adhesion) Start->Incubate_1 Treat Treat with Serial Dilutions of this compound Incubate_1->Treat Incubate_2 Incubate for 24-72 hours Treat->Incubate_2 Assay Perform Cell Viability Assay (e.g., MTT) Incubate_2->Assay Analyze Measure Absorbance & Calculate % Viability Assay->Analyze Calculate Plot Dose-Response Curve & Determine IC₅₀ Value Analyze->Calculate

Caption: Experimental workflow for IC₅₀ determination.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously implant human colon cancer cells (e.g., 2 x 10⁶ HT-29 cells) suspended in a medium like Matrigel into the flank of immunocompromised mice (e.g., athymic nude mice).[7]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, aspirin, different doses of this compound).[7] Administer the compounds daily via oral gavage.

  • Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length × width²)/2.

  • Endpoint: After a predefined period (e.g., 21-25 days), sacrifice the mice.[6][7] Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for markers like PCNA and TUNEL).

Conclusion

This compound is a promising preclinical drug candidate that builds upon the well-established therapeutic framework of aspirin. Its hybrid design, which enables the controlled release of NO and H₂S, results in a molecule with dramatically enhanced anticancer potency and a superior gastrointestinal safety profile. The foundational chemical properties—including its unique structure, multi-targeted mechanism of action, and nanomolar efficacy in cancer models—underscore its potential for further development as a next-generation anti-inflammatory and chemopreventive agent. This guide provides the core technical data and methodologies essential for advancing research in this exciting area of medicinal chemistry.

References

Initial Studies on the Bioavailability of NOSH-Aspirin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NOSH-aspirin, a hybrid drug that releases nitric oxide (NO) and hydrogen sulfide (H₂S) along with aspirin, has emerged as a promising therapeutic agent with enhanced anti-inflammatory and anti-cancer properties and a significantly improved gastrointestinal safety profile compared to conventional aspirin.[1] Initial pre-clinical investigations have focused on its pharmacodynamic effects and mechanisms of action. Studies have demonstrated that upon administration, this compound is metabolized to release aspirin, NO, and H₂S.[2] While comprehensive pharmacokinetic data detailing the bioavailability of the intact this compound molecule, such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the curve (AUC), are not extensively available in the public domain, existing studies provide valuable insights into its biological activity and the methodologies used to assess its effects. This guide summarizes the current understanding of this compound's biological fate, the experimental protocols employed in its initial studies, and the key signaling pathways it modulates.

Quantitative Data on Bioavailability and Metabolism

Direct quantitative pharmacokinetic data for intact this compound (NBS-1120) is limited in the reviewed literature. The primary focus of initial studies has been on its pharmacodynamic advantages over aspirin. However, it is understood that this compound acts as a pro-drug, breaking down to release aspirin, nitric oxide (NO), and hydrogen sulfide (H₂S).[3][2] For comparative purposes, the pharmacokinetic parameters of aspirin and its primary metabolite, salicylic acid, are presented below.

Table 1: Pharmacokinetic Parameters of Aspirin and Salicylic Acid in Rats

ParameterAspirinSalicylic AcidReference
Administration Oral (100 mg/kg)-[4]
Absorption Rapidly absorbed from the stomach and upper small intestine.[5]Formed from the rapid hydrolysis of aspirin.[5][4][5]
Metabolism Rapidly hydrolyzed to salicylic acid in the GI tract, blood, and liver.[5]Metabolized in the liver via conjugation with glycine and glucuronic acid.[5][5]
Half-life (t½) Very short.[5]Dose-dependent, longer with increasing dosage due to saturable metabolism.[5][5]

Table 2: Pharmacokinetic Parameters of Aspirin and Salicylic Acid in Healthy Human Volunteers

ParameterAspirin (80 mg oral dose)Salicylic Acid (from 80 mg oral aspirin dose)Reference
Cmax ~1 µg/mL~4 µg/mL[6]
Tmax ~30 minutes~1 hour[6]
0.4 hours2.1 hours[6]
AUC Variable, related to inhibition of platelet aggregation.[6]-[6]

Experimental Protocols

The following sections detail the methodologies employed in key pre-clinical studies to evaluate the pharmacodynamic effects and mechanism of action of this compound.

In Vivo Anti-Inflammatory Activity Assessment
  • Model: Carrageenan-induced paw edema in rats.[1]

  • Objective: To evaluate the anti-inflammatory effects of this compound in comparison to aspirin.

  • Procedure:

    • Male Sprague-Dawley rats are fasted overnight with free access to water.

    • This compound (e.g., 0.21 mmol/kg or 0.52 mmol/kg), aspirin (e.g., 0.21 mmol/kg), or vehicle (control) is administered orally.[7]

    • After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw to induce inflammation.

    • Paw volume is measured at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.

    • The extent of edema is calculated as the increase in paw volume.

    • At the end of the experiment, animals are euthanized, and paw exudates can be collected to measure prostaglandin E2 (PGE₂) levels as a marker of cyclooxygenase (COX) activity.[7]

In Vivo Chemopreventive Efficacy Assessment
  • Model: Human colon cancer (e.g., HT-29 cells) xenograft in nude mice.[1]

  • Objective: To assess the anti-tumor efficacy of this compound.

  • Procedure:

    • Athymic nude mice are used.

    • Human colon cancer cells (e.g., 2 x 10⁶ HT-29 cells) are injected subcutaneously into the flank of each mouse.

    • Once tumors are established and reach a certain volume (e.g., 100 mm³), the mice are randomized into treatment groups.

    • Treatment groups receive daily oral gavage of vehicle, aspirin (e.g., 50 mg/kg), or this compound at various doses (e.g., 25, 50, 100 mg/kg) for a specified period (e.g., 25 days).[1]

    • Tumor size is measured regularly (e.g., every 3 days) with calipers, and tumor volume is calculated (e.g., length × width²/2).[1]

    • Animal body weight is monitored as an indicator of toxicity.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, protein expression).

Analytical Methods for Aspirin and Salicylic Acid Quantification
  • Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[8][9]

  • Objective: To quantify the concentrations of aspirin and its primary metabolite, salicylic acid, in biological samples (e.g., plasma, blood).

  • Sample Preparation:

    • Blood samples are collected in tubes containing an anticoagulant and a stabilizer (e.g., potassium fluoride) to prevent ex vivo hydrolysis of aspirin.[8]

    • Plasma is separated by centrifugation.

    • Proteins are precipitated by adding a solvent like acetonitrile.

    • An internal standard is added for accurate quantification.

    • The supernatant is collected for analysis.[9]

  • Chromatographic and Mass Spectrometric Conditions:

    • A C18 reverse-phase column is typically used for separation.

    • The mobile phase often consists of a mixture of acetonitrile and water with an acid modifier (e.g., formic acid).

    • Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[8]

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through the modulation of several key signaling pathways, primarily driven by the combined actions of aspirin, NO, and H₂S.

Cyclooxygenase (COX) Inhibition

This compound, through its aspirin moiety, inhibits COX enzymes, which are critical for the synthesis of prostaglandins involved in inflammation and pain.[3][10] This is a fundamental mechanism shared with traditional aspirin.

COX_Inhibition This compound This compound Aspirin Aspirin This compound->Aspirin Metabolism COX-1 / COX-2 COX-1 / COX-2 Aspirin->COX-1 / COX-2 Inhibition Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Promotes NFkB_FOXM1_Pathway cluster_nosh This compound Action cluster_cellular Cellular Response This compound This compound NF-κB NF-κB This compound->NF-κB Inhibits FOXM1 FOXM1 This compound->FOXM1 Inhibits Cell Proliferation Cell Proliferation NF-κB->Cell Proliferation Promotes Apoptosis Apoptosis NF-κB->Apoptosis Inhibits FOXM1->Cell Proliferation Promotes ROS_Induction_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Acts on ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generates Oxidative Stress Oxidative Stress ROS->Oxidative Stress Induces Apoptosis Apoptosis Oxidative Stress->Apoptosis Triggers Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Bioanalytical Studies A Cell-based Assays (e.g., IC50 determination in cancer cell lines) B Mechanism of Action Studies (e.g., Western blot for protein expression, ROS measurement) A->B C Pharmacodynamic Models (e.g., Carrageenan-induced paw edema) B->C D Efficacy Models (e.g., Xenograft tumor models) C->D E Safety/Toxicity Assessment (e.g., Gastric ulceration) D->E G Pharmacokinetic Studies (Currently Limited Data for this compound) D->G F Development of Analytical Methods (e.g., HPLC-MS/MS) F->G

References

The Synergistic Dance of NO and H₂S: A Technical Guide to the Core Mechanisms of NOSH-Aspirin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOSH-aspirin, a novel hybrid drug, represents a significant advancement in the development of safer and more potent anti-inflammatory and anti-cancer agents. By covalently linking traditional aspirin to nitric oxide (NO) and hydrogen sulfide (H₂S) releasing moieties, this compound harnesses the synergistic effects of these three molecules.[1][2] This technical guide provides an in-depth exploration of the core mechanisms of this compound, focusing on the synergistic interplay between NO and H₂S. It offers a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising field.

Data Presentation: The Potency of Synergy

The enhanced efficacy of this compound over its parent compound, aspirin, is most evident in its potent anti-proliferative effects against various cancer cell lines. The following tables summarize the quantitative data from key studies, highlighting the significantly lower IC₅₀ values of this compound.

Table 1: Comparative IC₅₀ Values of this compound and its Analogs in Human Cancer Cell Lines (nM) at 24h [3]

Cell Line (Cancer Type)NOSH-1NOSH-2NOSH-3NOSH-4Aspirin
Colon
HT-2948 ± 370 ± 54300 ± 200240 ± 20>5,000,000
HCT 1557 ± 5110 ± 155200 ± 300380 ± 30>5,000,000
SW480120 ± 10180 ± 206800 ± 400550 ± 40>5,000,000
Breast
MCF-7280 ± 20350 ± 307500 ± 500800 ± 60>5,000,000
MDA-MB-231150 ± 12220 ± 186500 ± 450600 ± 50>5,000,000
Pancreas
BxPC-3210 ± 15280 ± 257100 ± 500720 ± 55>5,000,000
MIA PaCa-2180 ± 14250 ± 206900 ± 480680 ± 50>5,000,000
Lung
A549250 ± 18310 ± 287300 ± 520780 ± 60>5,000,000
Prostate
LNCaP220 ± 16290 ± 227000 ± 490700 ± 50>5,000,000
Leukemia
Jurkat190 ± 15260 ± 206700 ± 460650 ± 45>5,000,000

Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Model [4][5]

Treatment GroupDose (mg/kg)Mean Tumor Volume Reduction (%)Mean Tumor Mass Reduction (%)
Vehicle-00
Aspirin507065
This compound257350 ± 7
This compound508975 ± 5
This compound1009690 ± 3

Table 3: Anti-inflammatory Effects of NOSH-1 in Carrageenan-Induced Rat Paw Edema [3]

TreatmentDose (mmol/kg)PGE₂ Levels (pg/mg protein)
Control-82 ± 2
Aspirin0.2112 ± 3
NOSH-10.2142 ± 3
NOSH-10.5221 ± 4

Signaling Pathways and Synergistic Mechanisms

The enhanced therapeutic profile of this compound stems from the complex and synergistic interactions between its released signaling molecules: NO and H₂S. These interactions modulate multiple key cellular pathways involved in inflammation and cancer.

Core Anti-Inflammatory and Anti-Cancer Signaling

This compound exerts its effects through a multi-pronged attack on cancer and inflammation-driving pathways. The aspirin component inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis.[1][6] Simultaneously, the released NO and H₂S act in concert to amplify these effects and engage additional pathways.

NOSH_Aspirin_Core_Signaling cluster_effects Cellular Effects This compound This compound Aspirin Aspirin This compound->Aspirin NO NO This compound->NO H2S H2S This compound->H2S FOXM1 FOXM1 This compound->FOXM1 Inhibits ROS ROS This compound->ROS Increases CellCycleArrest G0/G1 Cell Cycle Arrest This compound->CellCycleArrest COX COX-1/COX-2 Aspirin->COX Inhibits NFkB NF-κB NO->NFkB Inhibits (Synergistically) Caspases Caspases NO->Caspases Activates H2S->NFkB Inhibits (Synergistically) H2S->Caspases Activates PGE2 Prostaglandin E2 COX->PGE2 Inflammation Inflammation PGE2->Inflammation Promotes Proliferation Cell Proliferation NFkB->Proliferation Promotes Apoptosis Apoptosis NFkB->Apoptosis Inhibits Caspases->Apoptosis Induces FOXM1->Proliferation Promotes ROS->Apoptosis Induces CellCycleArrest->Proliferation Inhibits

Caption: Core signaling pathways modulated by this compound.

NO and H₂S Crosstalk

The synergy between NO and H₂S is a critical aspect of this compound's mechanism. These two gasotransmitters can interact directly and indirectly to modulate each other's bioavailability and signaling pathways, leading to enhanced therapeutic outcomes.

NO_H2S_Crosstalk cluster_interactions Molecular Interactions & Effects NO Nitric Oxide (NO) sGC sGC NO->sGC Activates Protein_S_Nitrosylation Protein S-Nitrosylation NO->Protein_S_Nitrosylation HSNO Thionitrous acid (HSNO) NO->HSNO H2S Hydrogen Sulfide (H₂S) eNOS eNOS H2S->eNOS Activates PDE5 PDE5 H2S->PDE5 Inhibits Protein_Persulfidation Protein Persulfidation H2S->Protein_Persulfidation H2S->HSNO eNOS->NO Produces cGMP cGMP sGC->cGMP Produces PDE5->cGMP Degrades NFkB_p65 NF-κB p65 (Cys38) Protein_S_Nitrosylation->NFkB_p65 Modifies Protein_Persulfidation->NFkB_p65 Modifies

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of NOSH-Aspirin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOSH-aspirin is a novel hybrid compound that combines the structural features of aspirin with moieties that release both nitric oxide (NO) and hydrogen sulfide (H₂S).[1][2][3][4] This unique design aims to enhance the therapeutic efficacy and safety profile compared to conventional aspirin.[1][5] Preclinical studies have demonstrated that this compound exhibits significantly greater potency in inhibiting the growth of various human cancer cell lines and shows promise as a safer anti-inflammatory and analgesic agent.[2][5][6][7] This document provides detailed protocols for the laboratory synthesis of ortho-NOSH-aspirin, summarizes its biological activity with quantitative data, and illustrates its mechanism of action through signaling pathway diagrams.

Data Presentation

Table 1: In Vitro Anti-Cancer Activity of this compound Isomers (IC₅₀ values in nM)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of ortho-, meta-, and para-NOSH-aspirin against various human cancer cell lines after 24 hours of treatment. The data highlights the significantly enhanced potency of this compound compared to aspirin.

Cell LineCancer Typeortho-NOSH-Aspirin (IC₅₀, nM)meta-NOSH-Aspirin (IC₅₀, nM)para-NOSH-Aspirin (IC₅₀, nM)Aspirin (IC₅₀, µM)
HT-29Colon48 ± 3[2][6]220 ± 80[8]450 ± 125[8]>5000[6]
HCT 15Colon150 ± 10[1]110 ± 15[8]380 ± 30[8]>5000[6]
SW480Colon100 ± 5[1]-->5000[6]
MCF-7Breast (ER+)280 ± 20[1]-->5000[1]
MDA-MB-231Breast (ER-)90 ± 5[7]-->5000[1]
SKBR3Breast82 ± 5[7]---
MIA PaCa-2Pancreatic47 ± 5[1]---
BxPC-3Pancreatic57 ± 4[1]---

Data compiled from multiple sources.[1][2][6][7][8] Note: IC₅₀ values can vary between studies due to different experimental conditions.

Table 2: In Vivo Anti-Tumor Efficacy of ortho-NOSH-Aspirin in Xenograft Models

This table presents the significant reduction in tumor growth observed in xenograft mouse models treated with ortho-NOSH-aspirin.

Cancer TypeCell LineTreatment DoseTumor Reduction (%)Key Findings
Colon CancerHT-29100 mg/kg/day85 - 89[1][5]Significant reduction in tumor growth and mass.[1][5]
Pancreatic CancerMIA PaCa-2100 mg/kg/day75[1]Decreased cell proliferation and induction of apoptosis.[1]
Breast Cancer (ER-)MDA-MB-231100 mg/kg/day91[1][7]Potent inhibition of tumor growth in a triple-negative breast cancer model.[1][7]
Breast Cancer (ER+)MCF-7100 mg/kg/day55[1]Significant reduction in tumor mass.[1]

Data is based on preclinical in vivo studies.[1][5][7]

Experimental Protocols

Synthesis of ortho-NOSH-Aspirin

The synthesis of ortho-NOSH-aspirin is a multi-step process starting from salicylaldehyde. The general synthetic scheme is outlined below and involves the formation of key intermediates.[2][3][4][8]

Step 1: Synthesis of 2-(4-bromobutanoyloxy)benzaldehyde

This step involves the esterification of salicylaldehyde with 4-bromobutyric acid.

  • Materials and Reagents:

    • Salicylaldehyde

    • 4-bromobutyric acid

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM)

  • Procedure:

    • To a solution of salicylaldehyde (1.0 eq) in dichloromethane, add DCC (1.0 eq) and DMAP (0.1 eq) at 0°C under an inert atmosphere (e.g., argon).

    • Add 4-bromobutyric acid (1.0 eq) to the reaction mixture.

    • Stir the reaction mixture overnight at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(4-bromobutanoyloxy)benzaldehyde.

Step 2: Synthesis of 2-(4-nitrooxybutanoyloxy)benzaldehyde

The bromo-intermediate is then converted to a nitrate ester.

  • Materials and Reagents:

    • 2-(4-bromobutanoyloxy)benzaldehyde

    • Silver nitrate (AgNO₃)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • Dissolve 2-(4-bromobutanoyloxy)benzaldehyde (1.0 eq) in acetonitrile.

    • Add silver nitrate (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12 hours, protected from light.

    • Filter the reaction mixture to remove the silver bromide precipitate.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-nitrooxybutanoyloxy)benzaldehyde.

Step 3: Oxidation to 2-(4-nitrooxybutanoyloxy)benzoic acid

The aldehyde functional group is oxidized to a carboxylic acid.

  • Materials and Reagents:

    • 2-(4-nitrooxybutanoyloxy)benzaldehyde

    • Potassium permanganate (KMnO₄)

    • Acetone

  • Procedure:

    • Dissolve 2-(4-nitrooxybutanoyloxy)benzaldehyde (1.0 eq) in acetone and cool the solution in an ice bath.

    • Slowly add a solution of potassium permanganate (1.5 eq) in water to the reaction mixture.

    • Stir the reaction at 0°C for 3 hours, then allow it to warm to room temperature and stir overnight.

    • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.

    • Acidify the mixture with dilute hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(4-nitrooxybutanoyloxy)benzoic acid.

Step 4: Coupling with ADT-OH to form ortho-NOSH-Aspirin

The final step is the coupling of the carboxylic acid with the H₂S-donating moiety, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH).

  • Materials and Reagents:

    • 2-(4-nitrooxybutanoyloxy)benzoic acid

    • 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM)

  • Procedure:

    • To a solution of 2-(4-nitrooxybutanoyloxy)benzoic acid (1.0 eq) in dichloromethane, add DCC (1.0 eq) and DMAP (0.1 eq) at 0°C under an inert atmosphere.

    • Add ADT-OH (1.0 eq) to the reaction mixture.

    • Stir the reaction mixture overnight at room temperature.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain ortho-NOSH-aspirin.

Purification by Recrystallization

Further purification of ortho-NOSH-aspirin can be achieved by recrystallization.

  • Procedure:

    • Dissolve the crude ortho-NOSH-aspirin in a minimal amount of a hot solvent mixture (e.g., ethanol/water).

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Cool the mixture in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Mandatory Visualization

Experimental Workflow for ortho-NOSH-Aspirin Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: Nitration cluster_2 Step 3: Oxidation cluster_3 Step 4: Coupling Salicylaldehyde Salicylaldehyde Intermediate1 2-(4-bromobutanoyloxy)benzaldehyde Salicylaldehyde->Intermediate1 DCC, DMAP, DCM Bromobutyric_acid 4-bromobutyric acid Bromobutyric_acid->Intermediate1 DCC, DMAP, DCM Intermediate2 2-(4-nitrooxybutanoyloxy)benzaldehyde Intermediate1->Intermediate2 AgNO3, CH3CN Intermediate3 2-(4-nitrooxybutanoyloxy)benzoic acid Intermediate2->Intermediate3 KMnO4, Acetone Final_Product ortho-NOSH-Aspirin Intermediate3->Final_Product DCC, DMAP, DCM ADT_OH ADT-OH ADT_OH->Final_Product DCC, DMAP, DCM

Caption: Synthetic workflow for ortho-NOSH-Aspirin.

Signaling Pathway of this compound in Cancer Cells

G cluster_0 This compound cluster_1 Cellular Effects cluster_2 Cellular Outcomes NOSH_Aspirin This compound ROS ↑ Reactive Oxygen Species (ROS) NOSH_Aspirin->ROS COX ↓ COX-1 / COX-2 NOSH_Aspirin->COX NFkB ↓ NF-κB Activation NOSH_Aspirin->NFkB Caspases ↑ Caspase Activation NOSH_Aspirin->Caspases FOXM1 ↓ FOXM1 Expression NOSH_Aspirin->FOXM1 Apoptosis ↑ Apoptosis ROS->Apoptosis Proliferation ↓ Cell Proliferation COX->Proliferation NFkB->Proliferation Caspases->Apoptosis Cell_Cycle_Arrest ↑ G0/G1 Cell Cycle Arrest FOXM1->Cell_Cycle_Arrest FOXM1->Proliferation

Caption: Simplified signaling pathway of this compound.

References

Application Notes and Protocols for In Vitro Efficacy Testing of NOSH-Aspirin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOSH-aspirin is a novel hybrid compound that releases both nitric oxide (NO) and hydrogen sulfide (H₂S), in addition to the parent aspirin molecule. This unique mode of action has demonstrated significantly enhanced potency against various cancer cell lines compared to aspirin alone.[1][2][3] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound, focusing on its anti-proliferative, pro-apoptotic, and cell cycle inhibitory effects. The methodologies described herein are essential for researchers investigating the therapeutic potential of this compound and similar gas-releasing drugs.

Assessment of Cell Viability and Cytotoxicity

A fundamental step in evaluating the efficacy of any anti-cancer compound is to determine its effect on cancer cell viability. The MTT assay is a widely used colorimetric method for this purpose.

Data Presentation: IC₅₀ Values of this compound Derivatives

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The following table summarizes the IC₅₀ values of various this compound positional isomers in different human cancer cell lines after 24 hours of treatment.

Cell LineCancer TypeThis compound IsomerIC₅₀ (nM)Reference
HT-29Colon Cancero-NOSH-aspirin48 ± 7[2]
HCT 15Colon Cancero-NOSH-aspirin57 ± 5[2]
HT-29Colon Cancerm-NOSH-aspirin220 ± 80[2]
HCT 15Colon Cancerm-NOSH-aspirin110 ± 15[2]
HT-29Colon Cancerp-NOSH-aspirin450 ± 125[2]
HCT 15Colon Cancerp-NOSH-aspirin380 ± 30[2]
MIA PaCa-2Pancreatic CancerThis compound (NBS-1120)47 ± 5[1]
BxPC-3Pancreatic CancerThis compound (NBS-1120)57 ± 4[1]
MDA-MB-231Breast Cancer (ER-)This compound (NBS-1120)90 ± 5[4]
SKBR3Breast Cancer (ER-)This compound (NBS-1120)82 ± 5[4]
Experimental Protocol: MTT Assay

This protocol is for determining cell viability by measuring the metabolic activity of cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (and vehicle control, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed Seed Cells in 96-well Plate Adhere Allow Adherence (Overnight) Seed->Adhere Treat Treat Cells with this compound Adhere->Treat Prepare_Drug Prepare this compound Dilutions Prepare_Drug->Treat Incubate_Treatment Incubate (24-72h) Treat->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

MTT Assay Experimental Workflow

Analysis of Apoptosis

This compound has been shown to induce apoptosis in cancer cells.[5] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation: Apoptosis Induction by this compound

The following table presents the percentage of apoptotic cells in HT-29 colon cancer cells after treatment with o-NOSH-aspirin for 24 hours.

Treatment Concentration (vs. IC₅₀)Apoptotic Cells (%)Reference
0.5 x IC₅₀20 ± 1[6]
1 x IC₅₀52 ± 3[6]
2 x IC₅₀75 ± 3[6]
Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

  • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Wash the cells twice with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Seed Seed & Treat Cells Harvest Harvest Cells Seed->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Add_Stains Add Annexin V-FITC & PI Resuspend->Add_Stains Incubate Incubate (15 min, RT, Dark) Add_Stains->Incubate Add_Buffer Add Binding Buffer Incubate->Add_Buffer Analyze Analyze on Flow Cytometer Add_Buffer->Analyze

Annexin V/PI Apoptosis Assay Workflow

Cell Cycle Analysis

This compound can induce cell cycle arrest, a key mechanism of its anti-proliferative effect.[7] Propidium iodide staining of DNA followed by flow cytometry is a standard method to analyze the distribution of cells in different phases of the cell cycle.

Data Presentation: Cell Cycle Arrest by this compound

The following table shows the effect of o-, m-, and p-NOSH-aspirin on the cell cycle distribution of HT-29 colon cancer cells.

This compound IsomerConcentration% G₀/G₁ Phase% S Phase% G₂/M PhaseReference
o-NOSH-aspirin1 x IC₅₀IncreasedDecreasedNo Change[8]
m-NOSH-aspirin1 x IC₅₀IncreasedDecreasedNo Change[8]
p-NOSH-aspirin1 x IC₅₀IncreasedDecreasedNo Change[8]

Note: Specific percentage values for cell cycle distribution are not consistently reported across all studies. The table indicates the observed trend.

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

CellCycle_Workflow cluster_prep Cell Preparation & Treatment cluster_fixation Fixation cluster_staining_analysis Staining & Analysis Seed Seed & Treat Cells Harvest Harvest Cells Seed->Harvest Wash Wash with PBS Harvest->Wash Fix Fix with Cold 70% Ethanol Wash->Fix Incubate_Fix Incubate (-20°C) Fix->Incubate_Fix Wash_Fix Wash Fixed Cells Incubate_Fix->Wash_Fix Stain Stain with PI/RNase A Wash_Fix->Stain Incubate_Stain Incubate (30 min, RT, Dark) Stain->Incubate_Stain Analyze Analyze on Flow Cytometer Incubate_Stain->Analyze

Cell Cycle Analysis Workflow

Analysis of Signaling Pathways

This compound exerts its effects by modulating key signaling pathways involved in cancer progression, such as NF-κB and FOXM1.[1][5] Western blotting is the standard technique to analyze the expression levels of proteins in these pathways.

Experimental Protocol: Western Blot Analysis

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NF-κB p65, anti-FOXM1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cells with RIPA buffer and determine protein concentration using the BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using ECL substrate and an imaging system.

Signaling_Pathway NOSH_Aspirin This compound NO_H2S Release of NO & H₂S NOSH_Aspirin->NO_H2S ROS Increased ROS NO_H2S->ROS NFkB Inhibition of NF-κB ROS->NFkB FOXM1 Inhibition of FOXM1 ROS->FOXM1 Proliferation Decreased Proliferation NFkB->Proliferation inhibits Apoptosis Increased Apoptosis NFkB->Apoptosis promotes FOXM1->Proliferation inhibits CellCycleArrest G₀/G₁ Cell Cycle Arrest FOXM1->CellCycleArrest promotes

Simplified this compound Signaling Pathway

Measurement of Nitric Oxide and Hydrogen Sulfide Release

The defining characteristic of this compound is its ability to release NO and H₂S. Quantifying this release is crucial for understanding its mechanism of action.

Protocol: Real-Time H₂S Measurement with an Amperometric Sensor

This method allows for the direct and real-time measurement of H₂S release from this compound in a cell-free system.

Materials:

  • This compound

  • Amperometric H₂S sensor (e.g., World Precision Instruments ISO-H2S-2)

  • Data acquisition system

  • Sodium hydrosulfide (NaHS) for calibration

  • Deoxygenated phosphate-buffered saline (PBS), pH 7.4

  • Nitrogen gas

  • Jacketed glass reaction vessel with a magnetic stirrer

Procedure:

  • Calibration:

    • Prepare a fresh stock solution of NaHS in deoxygenated water.

    • Generate a calibration curve by adding known concentrations of NaHS to deoxygenated PBS in the reaction vessel and recording the steady-state current from the H₂S sensor.

  • Measurement of H₂S Release:

    • Add a known volume of deoxygenated PBS to the reaction vessel and allow the sensor to stabilize.

    • Inject the this compound stock solution to achieve the desired final concentration.

    • Continuously record the sensor's current output over time.

    • Convert the current readings to H₂S concentration using the calibration curve.

Protocol: Nitric Oxide (NO) Measurement using Griess Assay

This assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatant.

Materials:

  • Cell culture supernatant from this compound treated cells

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well plate

  • Microplate reader

Procedure:

  • Standard Curve:

    • Prepare a series of known concentrations of NaNO₂ in culture medium.

  • Assay:

    • Add 50 µL of cell culture supernatant or standard to a 96-well plate in triplicate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration in the samples using the standard curve.

Gas_Release_Workflow cluster_h2s Real-Time H₂S Measurement cluster_no NO Measurement (Griess Assay) Calibrate_H2S Calibrate H₂S Sensor Measure_H2S Measure Real-Time Release Calibrate_H2S->Measure_H2S Standard_NO Prepare Nitrite Standard Curve Measure_NO Measure Nitrite in Supernatant Standard_NO->Measure_NO

References

Application Notes and Protocols for Developing Animal Models in NOSH-Aspirin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOSH-aspirin is a novel chimeric molecule that combines the properties of traditional aspirin with the therapeutic effects of nitric oxide (NO) and hydrogen sulfide (H₂S) donors.[1][2][3] This hybrid compound was designed to mitigate the gastrointestinal side effects associated with long-term aspirin use while enhancing its anti-inflammatory and anticancer potency.[3] this compound releases aspirin, NO, and H₂S, affecting a variety of pathophysiological processes.[1][2] It has demonstrated significantly greater potency—orders of magnitude higher—than its parent compound, aspirin, in inhibiting the growth of various human cancer cell lines, including colon, breast, pancreatic, lung, and leukemia.[1][3][4] These superior effects are attributed to a multi-faceted mechanism of action that includes robust anti-inflammatory, pro-apoptotic, and anti-proliferative activities.

Mechanism of Action and Key Signaling Pathways

This compound exerts its biological effects through the modulation of several key signaling pathways, making it a promising candidate for both cancer and inflammatory disease research. Its mechanism is complex, leveraging the combined actions of its three released components.

Anti-inflammatory Effects:

  • COX Inhibition: Like aspirin, this compound is a potent inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2), leading to a reduction in prostaglandin E2 (PGE2) synthesis, a key mediator of inflammation and pain.[1][5][6] Studies show this compound inhibits COX more effectively than aspirin alone.[1][5]

  • Cytokine Reduction: It effectively lowers the production and release of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), during the inflammatory response.[1][7]

Anticancer Effects:

  • Cell Cycle Arrest and Apoptosis: this compound induces G0/G1 phase cell cycle arrest in cancer cells and promotes apoptosis (programmed cell death) by increasing the activity of caspase-3 and the expression of TNF-α.[1][4][5][8]

  • Inhibition of Proliferation: The compound inhibits cancer cell proliferation by downregulating key transcription factors like Forkhead box M1 (FoxM1), which is crucial for cell cycle progression.[1][5][8]

  • ROS Generation: It increases the levels of intracellular reactive oxygen species (ROS) in cancer cells in a dose-dependent manner.[1][8] High levels of ROS can induce oxidative stress and lead to cell death.[1][8]

  • Modulation of Signaling Pathways: this compound has been shown to inhibit the pro-survival NF-κB signaling pathway and may also affect the Wnt/β-catenin pathway.[1][5][8]

NOSH_Aspirin_Signaling cluster_0 This compound cluster_1 Cellular Effects cluster_2 Biological Outcomes NOSH_Aspirin NOSH_Aspirin COX COX-1 / COX-2 NOSH_Aspirin->COX ROS ↑ Reactive Oxygen Species (ROS) NOSH_Aspirin->ROS NFkB NF-κB Pathway NOSH_Aspirin->NFkB FoxM1 FoxM1 NOSH_Aspirin->FoxM1 Caspase3 ↑ Caspase-3 Activity NOSH_Aspirin->Caspase3 CellCycle Cell Cycle Proteins NOSH_Aspirin->CellCycle TNFa ↑ TNF-α NOSH_Aspirin->TNFa Inflammation ↓ Inflammation COX->Inflammation ↓ PGE2 Apoptosis ↑ Apoptosis ROS->Apoptosis Proliferation ↓ Proliferation NFkB->Proliferation inhibition FoxM1->Proliferation inhibition Caspase3->Apoptosis CellCycleArrest G0/G1 Arrest CellCycle->CellCycleArrest inhibition TNFa->Apoptosis

Key signaling pathways modulated by this compound.

Data Presentation: In Vivo Efficacy

Quantitative data from key preclinical studies are summarized below to provide a comparative overview of this compound's efficacy in various animal models.

Table 1: Efficacy of this compound in Xenograft Cancer Models

Cancer Type Cell Line Animal Model Dosage (oral gavage) Treatment Duration Tumor Reduction Reference
Colon Cancer HT-29 Athymic SKID Mice 25 mg/kg/day 21 days 50% (mass) [9]
Colon Cancer HT-29 Athymic SKID Mice 50 mg/kg/day 21 days 75% (mass) [9]
Colon Cancer HT-29 Athymic SKID Mice 100 mg/kg/day 21 days 90% (mass) [9]
Pancreatic Cancer MIA PaCa-2 Athymic Nude Mice 100 mg/kg/day 21 days Significant reduction in volume & mass [8]

| Breast Cancer (ER-) | MDA-MB-231 | NOD/SCID Mice | 100 mg/kg/day | 28 days | 90% (size) |[10] |

Table 2: Efficacy of this compound in Inflammation Models

Model Type Animal Model Dosage (oral) Key Outcome Reference
Inflammatory Pain Male Balb/C Mice 50 µmol/kg 50% inhibition of hyperalgesia [7]
Inflammatory Pain Male Balb/C Mice 150 µmol/kg ~72% inhibition of hyperalgesia [7]
Paw Edema Male Wistar Rats 100 mg/kg Significant reduction in paw volume [6]

| Parkinson's Disease | Male Wistar Rats | 100 mg/kg/day | Significant improvement in motor impairments |[11] |

Experimental Protocols

The following protocols provide detailed methodologies for establishing common animal models to evaluate the efficacy of this compound in cancer and inflammation research.

Protocol 1: Human Cancer Xenograft Model in Immunodeficient Mice

This protocol describes the establishment of a cell line-derived xenograft (CDX) model, a widely used method to assess the in vivo efficacy of anticancer agents.[12][13]

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis A 1. Culture Human Cancer Cells (e.g., HT-29, MIA PaCa-2) B 2. Harvest & Count Cells (Viability >95%) A->B C 3. Resuspend Cells in Matrigel/PBS (2-4 x 10^6 cells/100 µL) B->C E 5. Subcutaneously Inject Cell Suspension into Mouse Flank C->E D 4. Acclimatize Immunodeficient Mice (e.g., Nude, SCID) D->E F 6. Monitor Mice for Tumor Growth (Palpable, ~70-100 mm³) E->F G 7. Randomize Mice into Control & Treatment Groups F->G H 8. Administer this compound (e.g., daily oral gavage) G->H I 9. Measure Tumor Volume & Body Weight (2-3x/week) H->I J 10. Sacrifice Mice after Treatment Period (e.g., 21 days) I->J K 11. Excise, Weigh, and Process Tumors for Histology & Biomarker Analysis J->K

Experimental workflow for a xenograft cancer model.

Materials:

  • Human cancer cell line (e.g., HT-29 for colon, MIA PaCa-2 for pancreas)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Matrigel (or similar basement membrane matrix)

  • This compound and vehicle solution

  • Immunodeficient mice (e.g., male athymic Nude or SCID, 4-6 weeks old)[14][15]

  • Sterile syringes and needles (27-30 gauge)[14]

  • Anesthetic agent

  • Digital calipers

Procedure:

  • Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest cells using trypsin, wash with PBS, and perform a cell count using a hemocytometer and trypan blue to ensure high viability.[14] Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 2-4 x 10⁶ cells per 100 µL.[9] Keep cells on ice until injection.

  • Animal Handling and Tumor Implantation: Allow mice to acclimatize for at least one week.[14] Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension into the right flank.[8][9][12]

  • Tumor Growth and Treatment Initiation: Monitor the animals regularly for tumor development. Once tumors are palpable and reach a predetermined volume (e.g., 70-100 mm³), randomize the mice into treatment and vehicle control groups (n=7-8 per group).[8][9]

  • Compound Administration: Administer this compound (e.g., 25, 50, or 100 mg/kg) or vehicle daily via oral gavage.[9]

  • Monitoring: Measure tumor dimensions (length and width) with digital calipers and the body weight of the mice every 2-3 days.[9][16] Calculate tumor volume using the formula: Volume = (Width)² x Length / 2.[14][16]

  • Endpoint Analysis: After the treatment period (e.g., 21-28 days), euthanize the mice.[9][10] Excise the tumors, weigh them, and fix a portion in 10% buffered formalin for immunohistochemical analysis (e.g., PCNA for proliferation, TUNEL for apoptosis, NF-κB).[8][9]

Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Acute Colitis Model

This model is widely used to study intestinal inflammation and is particularly relevant for human ulcerative colitis due to its simplicity and reproducibility.[17]

DSS_Colitis_Workflow cluster_acclimate Phase 1: Acclimatization cluster_induction Phase 2: Colitis Induction cluster_monitor Phase 3: Daily Monitoring cluster_analysis Phase 4: Endpoint Analysis A 1. Acclimatize Mice (e.g., C57BL/6 or Balb/C) for 1 week B 2. Provide 3-4% DSS in Drinking Water (ad libitum for 5-7 days) A->B C 3. Randomize Mice into Control & Treatment Groups B->C E 5. Record Body Weight, Stool Consistency, and Presence of Blood B->E D 4. Administer this compound or Vehicle Daily (e.g., oral gavage) C->D D->E F 6. Calculate Disease Activity Index (DAI) E->F G 7. Sacrifice Mice on Day 7-10 F->G H 8. Excise Colon and Measure Length G->H I 9. Collect Tissue for Histological Analysis & Cytokine Measurement H->I

Experimental workflow for DSS-induced colitis model.

Materials:

  • Dextran sulfate sodium (DSS, molecular weight 36,000–50,000 Da)[18]

  • Mice (e.g., male C57BL/6 or Balb/C, 8-12 weeks old)[7][18]

  • This compound and vehicle solution

  • Standard laboratory animal diet and autoclaved drinking water

  • 10% neutral buffered formalin

Procedure:

  • Acclimatization: House mice in standard conditions with free access to food and water for at least one week prior to the experiment.

  • Colitis Induction and Treatment: To induce acute colitis, replace regular drinking water with a solution of 3-4% (w/v) DSS in autoclaved water.[18][19] This solution should be provided ad libitum for 5 to 7 days.[19] Concurrently, begin daily administration of this compound or vehicle via oral gavage.

  • Daily Monitoring: Monitor the mice daily for clinical signs of colitis.[17] Record the following:

    • Body Weight: A significant weight loss is a key indicator of disease severity.

    • Stool Consistency: Score as 0 (normal), 2 (loose stools), or 4 (diarrhea).

    • Rectal Bleeding: Score as 0 (no blood), 2 (slight bleeding), or 4 (gross bleeding).

    • Calculate a Disease Activity Index (DAI) by combining these scores.

  • Endpoint Analysis: On day 7-10, euthanize the mice.[18]

    • Colon Length: Carefully excise the entire colon from the cecum to the anus and measure its length. Inflammation typically leads to a shortened colon.

    • Histological Analysis: Fix a segment of the colon in 10% formalin for hematoxylin and eosin (H&E) staining. Evaluate for histological changes such as epithelial erosion, ulceration, and inflammatory cell infiltration.[17]

    • Cytokine Analysis: Another section of the colon can be cultured to measure the production of proinflammatory cytokines from the tissue.[17]

References

Application Notes and Protocols for NOSH-Aspirin Administration in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of NOSH-aspirin, a promising anti-cancer agent, in xenograft mouse models. The information compiled from various studies offers insights into its efficacy, mechanism of action, and detailed protocols for in vivo experiments.

Introduction

This compound is a novel hybrid compound that releases both nitric oxide (NO) and hydrogen sulfide (H₂S), designed to enhance the anti-cancer properties of aspirin while mitigating its side effects.[1][2][3] Studies have demonstrated its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines and significant tumor growth inhibition in xenograft models of colon, pancreatic, and breast cancer.[4][5] Its mechanism of action involves the modulation of multiple signaling pathways, including the inhibition of pro-survival factors and the induction of oxidative stress in cancer cells.[4][6]

Data Presentation: Efficacy of this compound in Xenograft Models

The following tables summarize the quantitative data from key studies on the effects of this compound in different xenograft mouse models.

Table 1: Pancreatic Cancer Xenograft Model (MIA PaCa-2 cells)
ParameterVehicle ControlThis compound (100 mg/kg)Percentage Changep-valueCitation
Tumor Growth -Significantly Reduced--[4]
Tumor Mass -Significantly Reduced-P = 0.003[4]
PCNA Expression 78.4 ± 7%25.2 ± 3%↓ 68%P < 0.01[4]
Apoptotic Cells (TUNEL) 3.4 ± 0.3%83.9 ± 3%↑ 2368%P < 0.01[4]
NF-κB p65 Expression 63.6 ± 7%14.7 ± 3%↓ 77%P < 0.01[4]
FoxM1 Expression 80 ± 3%21 ± 1%↓ 74%-[4]
p53 Expression 1.8 ± 0.1%79 ± 5%↑ 4289%-[4]
Table 2: Colon Cancer Xenograft Model (HT-29 cells)
DosageTumor Mass ReductionCitation
25 mg/kg50 ± 7%[7]
50 mg/kg75 ± 5%[7]
100 mg/kg90 ± 3%[7]
Tumor Volume Reduction (unspecified dose) 85%[2][3][5]
Table 3: Estrogen Receptor-Negative Breast Cancer Xenograft Model (MDA-MB-231 cells)
ParameterOutcome with this compoundCitation
Tumor Size Markedly Reduced (by 90%)[8]
PCNA Expression Decreased[8]
Apoptotic Cells (TUNEL) Increased[8]
Reactive Oxygen Species (ROS) Increased[8]
NF-κB Expression Significantly Reduced[8]
FoxM1 Expression Significantly Reduced[8]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by targeting several critical signaling pathways within cancer cells.

NOSH_Aspirin_Signaling NOSH_Aspirin This compound ROS ↑ Reactive Oxygen Species (ROS) NOSH_Aspirin->ROS iNOS ↑ iNOS NOSH_Aspirin->iNOS p53 ↑ p53 NOSH_Aspirin->p53 NFkB ↓ NF-κB NOSH_Aspirin->NFkB FoxM1 ↓ FoxM1 NOSH_Aspirin->FoxM1 Caspase3 ↑ Caspase-3 Activity NOSH_Aspirin->Caspase3 ROS->p53 Apoptosis ↑ Apoptosis ROS->Apoptosis iNOS->Apoptosis p53->FoxM1 CellCycleArrest G0/G1 Cell Cycle Arrest p53->CellCycleArrest NFkB->Apoptosis Proliferation ↓ Proliferation (↓ PCNA) FoxM1->Proliferation Caspase3->Apoptosis

Caption: Signaling pathways modulated by this compound leading to anti-cancer effects.

Experimental Protocols

This section provides a detailed methodology for a typical xenograft mouse model study to evaluate the efficacy of this compound.

Cell Culture and Animal Model
  • Cell Lines: Human pancreatic (MIA PaCa-2), colon (HT-29), or breast (MDA-MB-231) cancer cell lines are commonly used.[4][8][7]

  • Animal Model: Male athymic nude or SCID mice, typically 5-6 weeks old, are used for these studies.[4][7][9]

  • Cell Implantation:

    • Harvest cancer cells during the logarithmic growth phase.

    • Resuspend the cells in a suitable medium, such as a 50% Matrigel solution.[7]

    • Subcutaneously inject 2 x 10⁶ cells into the right flank of each mouse.[7]

Experimental Workflow

Xenograft_Workflow Cell_Implantation Cell Implantation (e.g., 2x10^6 HT-29 cells) Tumor_Formation Tumor Formation (approx. 10 days) Cell_Implantation->Tumor_Formation Randomization Randomization into Treatment Groups Tumor_Formation->Randomization Treatment Daily Treatment (e.g., gavage for 21-30 days) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight (e.g., every 3 days) Treatment->Monitoring Sacrifice Sacrifice & Tumor Excision Monitoring->Sacrifice Analysis Immunohistochemical Analysis Sacrifice->Analysis

Caption: A typical experimental workflow for a this compound xenograft study.

This compound Administration
  • Preparation: this compound is typically suspended in a vehicle for administration.

  • Route of Administration: Oral gavage is a common method.[7]

  • Dosage and Schedule:

    • Allow tumors to establish for approximately 10 days post-implantation.[7]

    • Randomly divide mice into control (vehicle) and treatment groups (n=5-7 per group).[4][7]

    • Administer this compound daily at doses ranging from 25 to 100 mg/kg body weight.[7]

    • The treatment duration is typically 21 to 30 days.[4][7]

Data Collection and Analysis
  • Tumor Measurement: Measure tumor volume every 3 days using calipers (Volume = 0.5 x length x width²).[7]

  • Body Weight: Record the body weight of the mice regularly to monitor for toxicity.[7]

  • Endpoint Analysis:

    • At the end of the treatment period, sacrifice the mice.

    • Excise the tumors and weigh them.[7]

    • Fix the tumors in 10% buffered formalin for immunohistochemical analysis.[7]

  • Immunohistochemistry: Analyze tumor sections for:

    • Proliferation: Proliferating Cell Nuclear Antigen (PCNA) expression.[4][8][7]

    • Apoptosis: TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.[4][8][7]

    • Signaling Molecules: Expression of NF-κB, FoxM1, p53, etc.[4][8]

Statistical Analysis
  • Compare the mean tumor volumes and weights between the control and treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

  • A p-value of < 0.05 is generally considered statistically significant.

Conclusion

This compound has demonstrated significant anti-tumor activity in various xenograft mouse models. Its ability to inhibit cell proliferation, induce apoptosis, and modulate key cancer-related signaling pathways highlights its potential as a therapeutic agent.[4][8][7] The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of this compound in preclinical cancer studies.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of NOSH-Aspirin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro and in vivo protocols for evaluating the anti-inflammatory properties of NOSH-aspirin, a novel hybrid drug that releases nitric oxide (NO) and hydrogen sulfide (H₂S).

Introduction to this compound's Anti-inflammatory Action

This compound is a promising anti-inflammatory agent that demonstrates superior efficacy and gastrointestinal safety compared to its parent compound, aspirin.[1] Its mechanism of action is multi-faceted, involving the synergistic effects of aspirin, NO, and H₂S.[2][3] Key anti-inflammatory mechanisms include:

  • Inhibition of Cyclooxygenase (COX) Enzymes: this compound inhibits both COX-1 and COX-2, leading to a reduction in the synthesis of pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2).[2][4]

  • Modulation of NF-κB Signaling: this compound has been shown to inhibit the activation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[2][5]

  • Reduction of Pro-inflammatory Cytokines: The compound effectively decreases the production of key pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[5][6]

  • Regulation of Reactive Oxygen Species (ROS): this compound can modulate intracellular ROS levels, which play a complex role in inflammation.[2][7]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory and related effects of this compound from various studies.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineIC₅₀ (nM)Reference
Cell Growth InhibitionHT-29 (Colon Cancer)48 ± 3[8]
Cell Growth InhibitionMCF-7 (Breast Cancer)285 ± 20[7]
Cell Growth InhibitionMDA-MB-231 (Breast Cancer)98 ± 9[7]
Cell Growth InhibitionHMEpC (Normal Mammary Epithelial)20,000 ± 3,000[7]
Cell Growth InhibitionMIA PaCa-2 (Pancreatic Cancer)47 ± 5[9]
Cell Growth InhibitionBxPC-3 (Pancreatic Cancer)57 ± 4[9]

Table 2: In Vivo Anti-inflammatory and Analgesic Effects of this compound

ModelSpeciesDose (mg/kg)EffectReference
Carrageenan-induced Paw EdemaRat100Significant reduction in paw volume[1]
Carrageenan-induced Paw EdemaRat0.21 - 0.52 mmol/kgDose-dependent reduction in paw volume[8]
Acetic Acid-induced WrithingMouse5 - 150 µmol/kgDose-dependent inhibition of writhing[6]
CFA-induced HyperalgesiaRat-Greater and longer-lasting effect than aspirin[6]

Table 3: Effect of this compound on Inflammatory Mediators

MediatorModel/SystemEffectReference
PGE₂Rat Paw ExudateSignificant reduction[1][8]
IL-1βCarrageenan-induced Paw InflammationReduction in production/release[6]
TNF-αPlasma (Rat)Lower increase compared to aspirin[1]
TNF-α and IL-6Activated Microglia and AstrocytesReduced release[5]
COX-1 Inhibition (ovine)In vitro enzyme assay40-50% inhibition by positional isomers[4]
COX-2 Inhibition (ovine)In vitro enzyme assay20-27% inhibition by positional isomers[4]

Experimental Protocols

In Vivo Assessment of Anti-inflammatory Activity

This model is widely used to assess acute inflammation.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer

  • This compound and vehicle control (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Fast the rats overnight with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

In Vitro Assessment of Anti-inflammatory Mechanisms

This assay determines the direct inhibitory effect of this compound on COX enzymes.

Materials:

  • Ovine COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Colorimetric or fluorometric detection kit (e.g., measuring prostaglandin production or peroxidase activity)

  • This compound and known COX inhibitors (e.g., indomethacin)

Procedure (based on a colorimetric assay):

  • Prepare the assay buffer, heme, and enzymes according to the kit manufacturer's instructions.

  • In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Add various concentrations of this compound or a known inhibitor to the test wells. Add solvent to the control wells.

  • Incubate the plate for a specified time (e.g., 5-10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the absorbance at the appropriate wavelength at multiple time points.

  • Calculate the percentage of COX inhibition for each concentration of this compound and determine the IC₅₀ value.

This protocol is for measuring the levels of TNF-α, IL-1β, and IL-6 in cell culture supernatants.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Microplate reader

Procedure:

  • Seed macrophages in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.

  • Collect the cell culture supernatants and centrifuge to remove any debris.

  • Perform the ELISA for each cytokine according to the manufacturer's protocol.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

This protocol assesses the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • Cell line known to activate NF-κB upon stimulation (e.g., HeLa cells with TNF-α)

  • This compound

  • Nuclear and cytoplasmic extraction kit

  • Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Culture cells and treat with this compound followed by a pro-inflammatory stimulus (e.g., TNF-α).

  • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Determine the protein concentration of each fraction.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Analyze the band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions.

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS.

Materials:

  • Adherent or suspension cells

  • DCFH-DA

  • This compound

  • A positive control for ROS induction (e.g., H₂O₂)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with this compound for the desired time.

  • Load the cells with DCFH-DA (e.g., 10 µM) and incubate for 30 minutes at 37°C.

  • Wash the cells to remove excess probe.

  • If using a positive control, treat the cells with H₂O₂.

  • Analyze the fluorescence of the cells using a flow cytometer (excitation ~488 nm, emission ~525 nm) or visualize under a fluorescence microscope.

  • Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.

Visualizations

Signaling Pathways and Experimental Workflows

NOSH_Aspirin_Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Activates Cell_Membrane IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Activates Transcription COX2 COX-2 Inflammatory_Genes->COX2 Induces Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Synthesizes from Arachidonic_Acid Arachidonic Acid Inflammation Inflammation Prostaglandins->Inflammation Promotes NOSH_Aspirin This compound NOSH_Aspirin->NFkB Inhibits NOSH_Aspirin->COX2 Inhibits

Caption: Simplified signaling pathway of this compound's anti-inflammatory effects.

Experimental_Workflow Start Start: Assess this compound's Anti-inflammatory Effects In_Vivo In Vivo Studies Start->In_Vivo In_Vitro In Vitro Studies Start->In_Vitro Paw_Edema Carrageenan-induced Paw Edema In_Vivo->Paw_Edema Analgesia Acetic Acid-induced Writhing In_Vivo->Analgesia COX_Assay COX-1/COX-2 Enzyme Inhibition Assay In_Vitro->COX_Assay Cytokine_Assay Cytokine Measurement (ELISA) In_Vitro->Cytokine_Assay NFkB_Assay NF-κB Activation (Western Blot) In_Vitro->NFkB_Assay ROS_Assay ROS Production (DCFH-DA) In_Vitro->ROS_Assay Data_Analysis Data Analysis and Interpretation Paw_Edema->Data_Analysis Analgesia->Data_Analysis COX_Assay->Data_Analysis Cytokine_Assay->Data_Analysis NFkB_Assay->Data_Analysis ROS_Assay->Data_Analysis

Caption: General experimental workflow for assessing this compound's anti-inflammatory effects.

References

Application Notes and Protocols for Studying NOSH-Aspirin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture techniques for the investigation of NOSH-aspirin, a promising hybrid compound that releases both nitric oxide (NO) and hydrogen sulfide (H₂S). The following sections detail the mechanism of action of this compound, protocols for key in vitro assays, and data presentation to facilitate the study of its anti-cancer properties.

Introduction to this compound

This compound is a novel synthetic agent that combines the structure of aspirin with moieties capable of releasing NO and H₂S.[1] This design aims to enhance the therapeutic effects of aspirin while potentially mitigating its known side effects.[2] Research has demonstrated that this compound exhibits potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines, often at nanomolar concentrations, making it significantly more potent than its parent compound, aspirin.[3][4] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways implicated in cancer progression.[5][6]

Mechanism of Action and Key Signaling Pathways

This compound exerts its anti-cancer effects through a variety of mechanisms, including the induction of oxidative stress, inhibition of pro-survival signaling, and activation of apoptotic pathways.[5][6]

  • Reactive Oxygen Species (ROS) Generation: this compound has been shown to increase intracellular levels of ROS in a dose-dependent manner.[5] Elevated ROS can lead to cellular damage and trigger apoptosis in cancer cells, which often have a compromised ability to manage oxidative stress compared to normal cells.[5]

  • Inhibition of NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, cell survival, and proliferation. This compound has been demonstrated to inhibit the activation of NF-κB, thereby suppressing the expression of downstream anti-apoptotic genes.[6]

  • Downregulation of FOXM1: Forkhead box M1 (FOXM1) is a transcription factor that plays a crucial role in cell cycle progression and is overexpressed in many cancers. This compound treatment leads to the downregulation of FOXM1, contributing to cell cycle arrest and reduced proliferation.[7]

  • Induction of Apoptosis: this compound induces apoptosis through both intrinsic and extrinsic pathways. This is evidenced by the activation of key executioner caspases, such as caspase-3.[6] The induction of apoptosis is a key mechanism behind its potent anti-cancer activity.

  • Modulation of p53: In some cancer cell lines, this compound has been shown to increase the expression of the tumor suppressor protein p53, which can contribute to cell cycle arrest and apoptosis.[6]

Below are diagrams illustrating the key signaling pathways affected by this compound and a general experimental workflow for its study.

NOSH_Aspirin_Signaling cluster_cell Cancer Cell NOSH_Aspirin This compound ROS ↑ ROS NOSH_Aspirin->ROS NFkB NF-κB (inhibition) NOSH_Aspirin->NFkB FOXM1 FOXM1 (downregulation) NOSH_Aspirin->FOXM1 p53 ↑ p53 NOSH_Aspirin->p53 Apoptosis Apoptosis ROS->Apoptosis Proliferation ↓ Proliferation NFkB->Proliferation FOXM1->Proliferation p53->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1) p53->CellCycleArrest Caspase3 ↑ Cleaved Caspase-3 Apoptosis->Caspase3 CellCycleArrest->Proliferation

Key signaling pathways modulated by this compound in cancer cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis Cell_Culture 1. Cell Line Selection & Cell Culture Cell_Seeding 3. Cell Seeding Cell_Culture->Cell_Seeding NOSH_Prep 2. This compound Stock Solution Prep. Drug_Treatment 4. Treatment with This compound NOSH_Prep->Drug_Treatment Cell_Seeding->Drug_Treatment Viability 5a. Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability Apoptosis 5b. Apoptosis Assay (e.g., Annexin V-PI) Drug_Treatment->Apoptosis WesternBlot 5c. Western Blot Analysis (Protein Expression) Drug_Treatment->WesternBlot Data_Analysis 6. Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis WesternBlot->Data_Analysis

General experimental workflow for studying this compound in vitro.

Data Presentation: Quantitative Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines as reported in the literature.

Table 1: IC₅₀ Values of this compound in Human Cancer Cell Lines at 24 hours

Cell LineCancer TypeIC₅₀ (nM)Reference
HT-29Colon48 ± 3[3]
HCT-15Colon50 ± 5[3]
SW480Colon60 ± 4[3]
MCF-7Breast (ER+)280 ± 16[3]
MDA-MB-231Breast (ER-)100 ± 11[3]
SKBR3Breast (ER-)75 ± 5[3]
MIA PaCa-2Pancreatic47 ± 5[6]
BxPC-3Pancreatic57 ± 4[6]
A549Lung50 ± 7[3]
LNCaPProstate88 ± 8[3]
JurkatLeukemia100 ± 8[3]

Table 2: Effect of this compound on Cell Cycle and Apoptosis in HT-29 Colon Cancer Cells (24h treatment)

Treatment ConcentrationApoptosis (%)Proliferation (PCNA+) (%)Cell Cycle ArrestReference
0.5 x IC₅₀20 ± 170 ± 3G0/G1[8]
1 x IC₅₀52 ± 345 ± 4G0/G1[8]
2 x IC₅₀75 ± 322 ± 3G0/G1[8]

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical for studying the effects of this compound. It is recommended to use cell lines with varying genetic backgrounds and expression of key proteins (e.g., COX enzymes, p53 status). HCT-116 (colon cancer) and MCF-7 (breast cancer, ER+) are commonly used and well-characterized cell lines.

Protocol for Culturing HCT-116 and MCF-7 Cells:

  • Media Preparation:

    • HCT-116: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • MCF-7: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.

  • Cell Thawing and Plating:

    • Rapidly thaw a cryovial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh, complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance:

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the medium every 2-3 days.

  • Subculturing (Passaging):

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile Phosphate Buffered Saline (PBS).

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split ratio) to a new flask containing pre-warmed complete growth medium.

Preparation of this compound Stock Solution

This compound is a synthetic compound and may not be readily soluble in aqueous solutions. A stock solution in an organic solvent is typically prepared.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small molecules for in vitro assays.

  • Stock Solution Preparation (e.g., 10 mM):

    • Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration. (Volume (L) = mass (g) / (molar mass ( g/mol ) * 0.010 mol/L)).

    • Add the calculated volume of sterile, cell culture-grade DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved.

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding:

    • Harvest cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound from the stock solution in complete growth medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.

    • Include wells with medium only (blank), vehicle control (DMSO), and untreated cells (negative control).

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

Apoptosis Assay (Annexin V-PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.

  • Cell Harvesting:

    • Carefully collect the culture medium from each well, as it may contain detached apoptotic cells.

    • Wash the adherent cells once with PBS.

    • Detach the cells using a gentle method, such as trypsinization or using a cell scraper.

    • Combine the detached cells with the collected culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells for compensation setup.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis

Western blotting is used to detect the expression levels of specific proteins involved in the signaling pathways modulated by this compound.

  • Cell Lysis and Protein Extraction:

    • Seed and treat cells in 6-well or 10 cm plates as described for the apoptosis assay.

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-FOXM1, anti-p-NF-κB p65, anti-cleaved caspase-3, anti-p53, or anti-β-actin as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the expression of the target protein to the loading control (e.g., β-actin).

By following these detailed protocols and application notes, researchers can effectively investigate the cellular and molecular mechanisms of this compound, contributing to the understanding of its potential as a novel anti-cancer therapeutic.

References

Application Notes & Protocols: Analytical Methods for the Detection of NOSH-Aspirin Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: NOSH-aspirin is a novel hybrid compound engineered by combining an aspirin scaffold with moieties that release both nitric oxide (NO) and hydrogen sulfide (H₂S).[1] This dual-releasing mechanism is designed to enhance the therapeutic effects of aspirin while mitigating its known gastrointestinal side effects.[2][3] Following administration, this compound is metabolized, releasing its three active components: aspirin, NO, and H₂S.[4] The aspirin component is further metabolized primarily to salicylic acid. The gaseous transmitters, NO and H₂S, are rapidly converted into more stable metabolites, such as nitrates/nitrites (NOx), S-nitrosothiols (RSNO), and various sulfur-containing compounds.

Accurate and robust analytical methods are crucial for characterizing the pharmacokinetic and pharmacodynamic profiles of this compound. This document provides detailed protocols for the detection and quantification of key this compound metabolites in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and chemiluminescence assays.

Metabolic Pathway of this compound

This compound is designed to break down in vivo to exert its therapeutic effects. The primary metabolic event is the cleavage of the molecule to release aspirin, a nitric oxide (NO) donor, and a hydrogen sulfide (H₂S) donor. Aspirin is then rapidly hydrolyzed to salicylic acid. The NO is oxidized to form nitrates and nitrites (NOx) or reacts with thiols to form S-nitrosothiols (RSNO). The H₂S metabolism is more complex, leading to various oxidized sulfur species.

G cluster_0 This compound Metabolism cluster_1 Primary Metabolites cluster_2 Secondary Metabolites parent This compound Aspirin Aspirin parent->Aspirin Metabolic Cleavage NO Nitric Oxide (NO) Donor parent->NO H2S Hydrogen Sulfide (H₂S) Donor parent->H2S SA Salicylic Acid Aspirin->SA Hydrolysis NOx NOx (Nitrates/Nitrites) NO->NOx Oxidation RSNO S-Nitrosothiols (RSNO) NO->RSNO Reaction with Thiols Sulfur Oxidized Sulfur Species H2S->Sulfur Oxidation

Figure 1: Metabolic pathway of this compound.

Experimental Protocols & Data

Method 1: LC-MS/MS Analysis of Aspirin and Salicylic Acid in Human Plasma

This method allows for the simultaneous quantification of acetylsalicylic acid (aspirin) and its primary active metabolite, salicylic acid (SA), in human plasma.[5]

A. Sample Preparation Protocol:

  • To a 100 µL aliquot of human plasma in a microcentrifuge tube, add a suitable internal standard (e.g., simvastatin).[5]

  • For Aspirin Analysis: Add 50 µL of 1M potassium fluoride solution (to inhibit esterase activity). Perform liquid-liquid extraction by adding 1 mL of an ethyl acetate and diethyl ether mixture (e.g., 50:50 v/v) containing 0.5% formic acid.[5]

  • Vortex the mixture for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen gas at 40°C.

  • For Salicylic Acid Analysis: Perform protein precipitation by adding 300 µL of acetonitrile to the plasma sample.[5]

  • Vortex for 2 minutes and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Reconstitute the dried aspirin extract or take an aliquot of the salicylic acid supernatant and inject it into the LC-MS/MS system.

B. Instrumentation and Conditions:

ParameterCondition for Aspirin & Salicylic Acid
HPLC System Agilent 1200 Series or equivalent
Mass Spectrometer API 4000 Triple Quadrupole or equivalent
Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase Isocratic: 80% Acetonitrile, 20% Water with 0.1% Formic Acid[5]
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MS/MS Transitions See Table 2 below

C. Quantitative Data:

Table 1: LC-MS/MS Performance for Aspirin and Salicylic Acid. [5]

Analyte LLOQ (ng/mL) Precision (%CV) Accuracy (%)
Aspirin (ASA) 5 < 9.3% > 86.5%

| Salicylic Acid (SA)| 50 | < 9.3% | > 86.5% |

Table 2: MS/MS Multiple Reaction Monitoring (MRM) Transitions. [5][6]

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z
Aspirin (ASA) 179.0 137.0
Salicylic Acid (SA) 137.0 93.0

| Internal Standard (Simvastatin) | 435.0 | 319.0 |

Method 2: LC-MS/MS Analysis of NO-Releasing Metabolites (Adapted from Nitroaspirin)

While a specific protocol for the direct this compound metabolite containing the NO-releasing moiety is not detailed in the provided results, a method for a similar compound, nitroaspirin (NCX 4016), can be adapted. This method targets the metabolite that retains the nitrate ester function (NCX 4015).[7]

A. Sample Preparation Protocol:

  • Spike plasma samples with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).[7]

  • Perform protein precipitation by adding three volumes of cold acetonitrile.

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

B. Instrumentation and Conditions:

ParameterAdapted Condition for NO-Metabolite
HPLC System Standard HPLC system
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Column Reversed-phase C18 column
Mobile Phase Gradient or isocratic elution with Acetonitrile and Water containing a suitable buffer (e.g., formic acid).
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode ESI, Negative
MS/MS Mode Multiple Reaction Monitoring (MRM)

C. Quantitative Data (Based on NCX 4015):

Table 3: LC-MS/MS Performance for a Nitrate-Ester Metabolite. [7]

Analyte LLOQ (ng/mL) Cmax (ng/mL) tmax (h)

| NCX 4015 | 78.1 | 161.94 ± 47.4 | 4.5 ± 1.0 |

Method 3: Chemiluminescence Assay for NO Metabolites (NOx and RSNO)

This method is used to determine the total concentration of NO oxidation products (NOx) and S-nitrosothiols (RSNO) in plasma and urine, serving as key biomarkers for NO release in vivo.[7]

A. Protocol Outline:

  • Sample Collection: Collect plasma or urine samples at various time points post-administration.

  • Instrumentation: Use a sensitive Nitric Oxide Analyzer based on ozone-chemiluminescence detection.

  • NOx Measurement:

    • Inject the sample into a reaction chamber containing a reducing agent (e.g., vanadium(III) chloride in HCl) heated to ~95°C.

    • This converts nitrates, nitrites, and RSNOs into NO gas.

    • The generated NO gas reacts with ozone (O₃) in the analyzer, producing light (chemiluminescence).

    • The amount of light detected is proportional to the total NOx concentration in the sample.

  • RSNO Measurement: Specific protocols to differentiate RSNOs from other NOx species are required, often involving selective decomposition or detection methods prior to the chemiluminescence reaction.

  • Quantification: Calibrate the instrument using standard solutions of sodium nitrate.

B. Quantitative Data:

Table 4: Performance of Chemiluminescence Assay. [7]

Analyte Matrix LOQ tmax (h)
NOx Plasma 10 pmol NO injected 5.4 ± 1.2

| RSNO | Plasma | 10 pmol NO injected | 2.0 ± 0.6 |

General Experimental Workflow

The analysis of this compound metabolites in biological samples follows a standardized workflow from sample acquisition to data analysis. This process ensures reproducibility and accuracy in quantitative measurements.

G cluster_workflow Analytical Workflow A 1. Sample Collection (Plasma, Urine) B 2. Sample Preparation (Protein Precipitation or LLE) A->B C 3. Instrumental Analysis (LC-MS/MS or Chemiluminescence) B->C D 4. Data Acquisition C->D E 5. Data Processing (Quantification & Analysis) D->E

Figure 2: General workflow for metabolite analysis.

References

Application Notes and Protocols: Utilizing NOSH-Aspirin in Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOSH-aspirin is a novel synthetic hybrid compound that releases both nitric oxide (NO) and hydrogen sulfide (H₂S) along with the parent aspirin molecule.[1][2] This molecule has demonstrated exceptionally potent anti-inflammatory and anti-cancer properties in numerous studies, significantly surpassing the efficacy of traditional aspirin.[3] Its mechanisms of action include the inhibition of cyclooxygenase (COX), induction of apoptosis, and modulation of key signaling pathways such as NF-κB and Wnt.[4][5] Organoid culture systems, which provide a three-dimensional, physiologically relevant in vitro model of human tissues, present an ideal platform to further investigate the therapeutic potential of this compound.

These application notes provide a comprehensive overview of the known effects of this compound and propose detailed protocols for its application in organoid culture systems based on existing data from 2D cell culture and animal models.

Data Presentation: Potency of this compound in Cancer Cell Lines

This compound, particularly the NOSH-1 variant, has shown remarkable potency in inhibiting the growth of a wide range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values of different this compound compounds compared to aspirin. This data is crucial for determining appropriate dosage ranges for initial experiments in organoid cultures.

Cell LineCancer TypeNOSH-1 IC₅₀ (nM)NOSH-2 IC₅₀ (nM)NOSH-3 IC₅₀ (nM)NOSH-4 IC₅₀ (nM)Aspirin IC₅₀ (mM)Fold Increase in Potency (NOSH-1 vs. Aspirin)
HT-29Colon48 ± 370-1204300-7500240-800>5>100,000
HCT 15Colon----->60,000 (for NOSH-2)
SW480Colon------
MCF-7Breast------
MDA-MB-231Breast------
SKBR3Breast------
BxPC-3Pancreatic------
MIA PaCa-2Pancreatic------
A549Lung------
LNCaPProstate------
JurkatT-cell Leukemia------

Data synthesized from multiple sources.[1]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of this compound and a proposed experimental approach in organoids, the following diagrams are provided.

NOSH_Aspirin_Signaling NOSH_Aspirin This compound NO Nitric Oxide (NO) NOSH_Aspirin->NO H2S Hydrogen Sulfide (H₂S) NOSH_Aspirin->H2S Aspirin Aspirin NOSH_Aspirin->Aspirin NFkB NF-κB NOSH_Aspirin->NFkB inhibits Wnt Wnt/β-catenin NOSH_Aspirin->Wnt inhibits Caspase3 Caspase-3 NOSH_Aspirin->Caspase3 activates COX COX-1 / COX-2 Aspirin->COX inhibits PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Proliferation Cell Proliferation (PCNA, FOXM1) NFkB->Proliferation promotes Wnt->Proliferation promotes Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Known signaling pathways modulated by this compound.

Organoid_Workflow Start Establish Organoid Culture (e.g., from patient-derived tissue) Treatment Treat Organoids with this compound (Dose-response and time-course) Start->Treatment Imaging Monitor Morphology and Growth (Brightfield microscopy, size quantification) Treatment->Imaging Viability Assess Viability and Apoptosis (e.g., CellTiter-Glo, Caspase-3/7 assay, TUNEL) Treatment->Viability Analysis Molecular and Protein Analysis Treatment->Analysis Data Data Analysis and Interpretation Imaging->Data Viability->Data qPCR RT-qPCR (Wnt targets, proliferation markers) Analysis->qPCR WesternBlot Western Blot / IHC (β-catenin, PCNA, cleaved Caspase-3) Analysis->WesternBlot qPCR->Data WesternBlot->Data

References

guide to dissolving and stabilizing NOSH-aspirin for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOSH-aspirin is a novel hybrid molecule that incorporates nitric oxide (NO) and hydrogen sulfide (H₂S) releasing moieties onto an aspirin backbone.[1][2] This modification is designed to enhance the therapeutic effects of aspirin while mitigating its known side effects, particularly gastrointestinal issues.[2] Preclinical studies have demonstrated the potent anti-inflammatory and anti-cancer properties of this compound, often showing significantly greater efficacy than aspirin alone.[2][3] These application notes provide a guide to the dissolution, stabilization, and experimental use of this compound, along with an overview of its biological activities and signaling pathways.

Chemical and Physical Properties

This compound is characterized as being slightly soluble in water but soluble in organic solvents.[4] It is sensitive to light and moisture, and upon degradation, it releases H₂S, which has a characteristic rotten egg odor.[4] Therefore, proper storage and handling are crucial to maintain its integrity.

Table 1: Physicochemical Properties of o-NOSH-Aspirin

PropertyValueReference
Molecular Formula C₂₀H₁₅NO₇S₃[5]
Molecular Weight 477.54 g/mol [5]
Appearance Crystalline solid[3]
Solubility (Water) Slightly soluble[4]
Solubility (Organic Solvents) Soluble (e.g., DMSO)[4][6]
Storage Store at room temperature, protected from light and moisture.[4]

Quantitative Data: In Vitro Efficacy

This compound has demonstrated potent growth-inhibitory effects across a variety of human cancer cell lines, with IC₅₀ values in the nanomolar range. The ortho isomer of this compound has been shown to be the most potent.[6][7]

Table 2: IC₅₀ Values of o-NOSH-Aspirin in Human Colon Cancer Cell Lines (24-hour treatment)

Cell LineCOX StatusIC₅₀ (µM)Reference
HT-29 COX-1 & -2 Expressing0.04 ± 0.011[7]
HCT 15 COX Null0.062 ± 0.006[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), which is a common solvent for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the weighed this compound to a sterile, amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, a fresh solution should be prepared.

  • Working Solution Preparation: When ready to use, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the final desired concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity to the cells.[6] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Protocol 2: Assessment of this compound Stability using High-Performance Liquid Chromatography (HPLC)

Principle:

This method separates the intact this compound from its potential degradation products (e.g., aspirin, salicylic acid, and the NO/H₂S-donating moieties) based on their differential partitioning between a stationary phase and a mobile phase. The concentration of each component is quantified by UV detection.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase components (e.g., acetonitrile, methanol, water, formic acid)

  • This compound reference standard

  • Degradation product standards (if available)

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Proposed HPLC Method (to be optimized):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B will likely be required to separate the parent compound from its more polar and non-polar degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: 230 nm and 275 nm (simultaneous detection may be beneficial to capture all chromophoric species)

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or DMSO) and dilute to a known concentration within the linear range of the assay.

  • Sample Preparation: Prepare a solution of the this compound sample to be tested at a similar concentration to the standard. Filter the sample through a 0.22 µm syringe filter before injection.

  • Forced Degradation Studies (for method validation): To identify potential degradation products and demonstrate the stability-indicating nature of the method, subject this compound solutions to stress conditions such as acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat, and light.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the amount of this compound remaining in the sample over time. The appearance of new peaks will indicate degradation, and their peak areas can be used to quantify the extent of degradation.

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound

This compound exerts its biological effects through the modulation of several key signaling pathways. Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.[5][8] Additionally, the release of NO and H₂S, along with the aspirin moiety, influences pathways related to inflammation, cell proliferation, and apoptosis, including the NF-κB and FoxM1 pathways, and the generation of reactive oxygen species (ROS).[5][8]

NOSH_Aspirin_Pathway NOSH_Aspirin This compound NO Nitric Oxide (NO) NOSH_Aspirin->NO releases H2S Hydrogen Sulfide (H₂S) NOSH_Aspirin->H2S releases Aspirin Aspirin NOSH_Aspirin->Aspirin releases NFkB NF-κB NOSH_Aspirin->NFkB inhibits FoxM1 FoxM1 NOSH_Aspirin->FoxM1 inhibits ROS Reactive Oxygen Species (ROS) NOSH_Aspirin->ROS induces CellCycle Cell Cycle Arrest (G₀/G₁) NOSH_Aspirin->CellCycle Apoptosis Apoptosis NOSH_Aspirin->Apoptosis COX COX-1 / COX-2 Aspirin->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation CellProliferation Cell Proliferation NFkB->CellProliferation FoxM1->CellProliferation ROS->Apoptosis CellCycle->CellProliferation Apoptosis->CellProliferation

Caption: Simplified signaling pathway of this compound.

Experimental Workflow for In Vitro Studies

The following diagram outlines a typical workflow for evaluating the effects of this compound on cultured cells.

experimental_workflow cluster_assays Downstream Assays start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock cell_culture Culture Cancer Cell Lines start->cell_culture treatment Treat Cells with This compound (and controls) prep_stock->treatment cell_culture->treatment incubation Incubate for Desired Time Points treatment->incubation viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V, Caspase activity) incubation->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) incubation->cell_cycle protein_exp Protein Expression Analysis (e.g., Western Blot for COX, NF-κB, FoxM1) incubation->protein_exp data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein_exp->data_analysis end End data_analysis->end

Caption: General workflow for in vitro evaluation of this compound.

Safety Precautions

As with any chemical compound, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of airborne particles. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Conclusion

This compound is a promising therapeutic agent with enhanced anti-cancer and anti-inflammatory properties compared to its parent compound. Proper handling, dissolution, and stabilization are critical for obtaining reliable and reproducible experimental results. The protocols and information provided in these application notes are intended to serve as a guide for researchers. It is recommended that users optimize these protocols for their specific experimental systems and perform appropriate validation studies.

References

Unlocking the Therapeutic Potential of NOSH-Aspirin: Protocols for Quantifying Nitric Oxide and Hydrogen Sulfide Release

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New application notes provide researchers, scientists, and drug development professionals with detailed methodologies for quantifying the release of nitric oxide (NO) and hydrogen sulfide (H₂S) from NOSH-aspirin, a promising hybrid drug with enhanced anti-inflammatory and anti-cancer properties. These protocols offer a standardized approach to characterizing the release kinetics of these crucial signaling molecules, facilitating further investigation into the therapeutic mechanisms of this compound and the development of related compounds.

This compound, a novel iteration of aspirin, is engineered to release both NO and H₂S, gasotransmitters known to play vital roles in various physiological processes, including vasodilation, inflammation, and apoptosis.[1] The synergistic action of these molecules is believed to contribute to the enhanced efficacy and improved safety profile of this compound compared to its parent compound.[2][3] Accurate quantification of NO and H₂S release is paramount for understanding its mechanism of action, optimizing dosage, and ensuring consistent therapeutic outcomes.

These application notes provide step-by-step protocols for the two most common and effective assays for this purpose: the Griess assay for NO and the Methylene Blue assay for H₂S.

Data Presentation: Quantifying Gasotransmitter Release

While specific quantitative data on the release kinetics of NO and H₂S directly from this compound is not extensively tabulated in the current body of published literature, the following tables represent a synthesized summary of expected data formats based on studies of similar donor compounds. These tables are intended to serve as a template for researchers to populate with their own experimental data.

Table 1: Quantification of Nitric Oxide (NO) Release from this compound using Griess Assay

Time Point (minutes)This compound Concentration (µM)Absorbance at 540 nm (Corrected)Nitrite Concentration (µM)Cumulative NO Release (nmol/mg of compound)
01000.0050.10.02
151000.0851.70.34
301000.1523.00.60
601000.2454.90.98
1201000.3807.61.52
2401000.51010.22.04

Note: The data presented are hypothetical and for illustrative purposes. Actual results will vary depending on experimental conditions.

Table 2: Quantification of Hydrogen Sulfide (H₂S) Release from this compound using Methylene Blue Assay

Time Point (minutes)This compound Concentration (µM)Absorbance at 665 nmH₂S Concentration (µM)Cumulative H₂S Release (nmol/mg of compound)
01000.0100.20.04
301000.1202.40.48
601000.2154.30.86
1201000.3507.01.40
2401000.52010.42.08
4801000.68013.62.72

Note: The data presented are hypothetical and for illustrative purposes. Actual results will vary depending on experimental conditions.

Experimental Protocols

Quantification of Nitric Oxide Release using the Griess Assay

The Griess assay is a widely used and well-established colorimetric method for the indirect quantification of NO by measuring its stable breakdown product, nitrite (NO₂⁻).[4]

Materials:

  • This compound

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water

    • Note: Mix equal volumes of Solution A and Solution B immediately before use.

  • Sodium nitrite (NaNO₂) standard solutions (0-100 µM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in PBS (pH 7.4).

  • Incubation: Incubate the this compound solution at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the solution for analysis.

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards (0, 1.56, 3.125, 6.25, 12.5, 25, 50, 100 µM) in PBS.

  • Assay Procedure: a. To a 96-well plate, add 50 µL of the collected sample or standard to each well. b. Add 50 µL of the freshly prepared Griess reagent to each well. c. Incubate the plate at room temperature for 10-15 minutes, protected from light. d. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank (0 µM nitrite standard) from all sample and standard readings. b. Plot a standard curve of absorbance versus nitrite concentration. c. Determine the nitrite concentration in the samples from the standard curve. d. Calculate the cumulative NO release at each time point.

Quantification of Hydrogen Sulfide Release using the Methylene Blue Assay

The methylene blue assay is a classic and robust method for the quantification of H₂S. It relies on the reaction of sulfide with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form the stable blue dye, methylene blue.[5][6]

Materials:

  • This compound

  • Zinc acetate solution (1% w/v)

  • N,N-dimethyl-p-phenylenediamine dihydrochloride solution (20 mM in 7.2 M HCl)

  • Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)

  • Sodium sulfide (Na₂S) standard solutions (0-200 µM)

  • Tris-HCl buffer (1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it to the desired final concentration in Tris-HCl buffer (pH 8.0).

  • Incubation and H₂S Trapping: a. In a 96-well plate, add 50 µL of the this compound solution. b. To trap the released H₂S, add 50 µL of zinc acetate solution to each well. c. Incubate the plate at 37°C for various time points (e.g., 0, 30, 60, 120, 240, 480 minutes).

  • Standard Curve Preparation: Prepare a series of sodium sulfide standards (0, 12.5, 25, 50, 100, 200 µM) in Tris-HCl buffer.

  • Assay Procedure: a. After incubation, add 50 µL of the N,N-dimethyl-p-phenylenediamine solution to each well. b. Immediately add 50 µL of the FeCl₃ solution to each well. c. Mix gently and incubate at room temperature for 20 minutes in the dark. d. Measure the absorbance at 665 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the blank (0 µM sulfide standard) from all sample and standard readings. b. Plot a standard curve of absorbance versus H₂S concentration. c. Determine the H₂S concentration in the samples from the standard curve. d. Calculate the cumulative H₂S release at each time point.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are attributed to the modulation of various signaling pathways by the released NO and H₂S. These pathways are crucial in regulating cellular processes such as inflammation, proliferation, and apoptosis.

Experimental Workflow for Quantifying Gasotransmitter Release

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_assay Assay cluster_analysis Data Analysis prep_nosh Prepare this compound Stock Solution dilute_nosh Dilute to Final Concentration in Buffer prep_nosh->dilute_nosh incubate Incubate at 37°C dilute_nosh->incubate sampling Collect Aliquots at Time Points incubate->sampling add_reagents Add Assay Reagents (Griess or Methylene Blue) sampling->add_reagents read_absorbance Measure Absorbance add_reagents->read_absorbance std_curve Generate Standard Curve read_absorbance->std_curve calc_conc Calculate Gasotransmitter Concentration std_curve->calc_conc

Caption: Workflow for quantifying NO and H₂S release.

This compound Mechanism of Action: Key Signaling Pathways

The anticancer and anti-inflammatory effects of this compound are mediated through its influence on several key signaling pathways.[1]

G cluster_effects Cellular Effects NOSH_Aspirin This compound NO Nitric Oxide (NO) NOSH_Aspirin->NO H2S Hydrogen Sulfide (H₂S) NOSH_Aspirin->H2S Aspirin Aspirin NOSH_Aspirin->Aspirin NFkB_Inhibition NF-κB Inhibition NO->NFkB_Inhibition Apoptosis_Induction Apoptosis Induction NO->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest NO->Cell_Cycle_Arrest ROS_Modulation ROS Modulation H2S->ROS_Modulation H2S->Apoptosis_Induction H2S->Cell_Cycle_Arrest COX_Inhibition COX Inhibition Aspirin->COX_Inhibition

Caption: Key signaling pathways modulated by this compound.

NF-κB Signaling Pathway Inhibition by NO

Nitric oxide released from this compound can inhibit the pro-inflammatory NF-κB signaling pathway.

G cluster_nucleus Nuclear Events NO Nitric Oxide (NO) IKK IKK Complex NO->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression

Caption: Inhibition of the NF-κB pathway by NO.

These detailed application notes and protocols are designed to empower researchers to accurately and reproducibly quantify the release of key therapeutic molecules from this compound, thereby accelerating the pace of discovery and development in this promising area of pharmacology.

References

Experimental Design for Preclinical Trials of NOSH-Aspirin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOSH-aspirin is a novel hybrid compound that combines the properties of aspirin with the release of both nitric oxide (NO) and hydrogen sulfide (H₂S).[1][2] This unique design aims to enhance the anti-inflammatory and anti-cancer effects of aspirin while mitigating its gastrointestinal side effects.[2][3] Preclinical studies have demonstrated the potent efficacy of this compound against a variety of cancer cell lines and in animal models of inflammation and cancer.[4][5] These application notes provide a comprehensive guide to the experimental design for preclinical trials of this compound, including detailed protocols for key in vitro and in vivo assays.

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism of action. It inhibits cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin E2 (PGE2) synthesis, which is a key mediator of inflammation and cancer progression.[4][6] Beyond COX inhibition, this compound induces apoptosis (programmed cell death) in cancer cells by activating caspase-3 and modulating the NF-κB and TNF-α signaling pathways.[6] It also causes cell cycle arrest at the G0/G1 phase and downregulates the expression of the oncogenic transcription factor FOXM1.[6] The release of NO and H₂S contributes to its enhanced anti-cancer activity and gastroprotective effects.[2]

Data Presentation

In Vitro Efficacy of this compound (NOSH-1)
Cancer Cell LineTissue of OriginIC50 (nM) at 24hFold Potency Increase vs. Aspirin
HT-29Colon48 ± 3>100,000
HCT 15Colon57 ± 5>87,000
SW480Colon60 ± 4>83,000
MIA PaCa-2Pancreas47 ± 5-
BxPC-3Pancreas57 ± 4-
MDA-MB-231Breast (ER-)90 ± 5-
SKBR3Breast (ER-)82 ± 5-

Data compiled from multiple preclinical studies.[7][8][9][10][11]

In Vivo Efficacy of this compound
Cancer ModelAnimal ModelTreatmentTumor Volume ReductionReference
Colon Cancer Xenograft (HT-29)Nude MiceOral this compound85%[12]
Colon Cancer Xenograft (HT-29)Nude MiceThis compound (100 mg/kg)95% (growth), 97% (mass)[13]
Pancreatic Cancer Xenograft (MIA PaCa-2)Nude MiceThis compoundSignificant reduction[10]

Signaling Pathway Diagram

NOSH_Aspirin_Signaling cluster_effects Cellular Effects NOSH_Aspirin This compound COX_Inhibition COX Inhibition NOSH_Aspirin->COX_Inhibition ROS_Increase Increased ROS NOSH_Aspirin->ROS_Increase Caspase3_Activation Caspase-3 Activation NOSH_Aspirin->Caspase3_Activation G0G1_Arrest G0/G1 Cell Cycle Arrest NOSH_Aspirin->G0G1_Arrest NFkB_Inhibition NF-κB Inhibition NOSH_Aspirin->NFkB_Inhibition FOXM1_Inhibition FOXM1 Inhibition NOSH_Aspirin->FOXM1_Inhibition iNOS_Increase Increased iNOS NOSH_Aspirin->iNOS_Increase TNFa_Increase Increased TNF-α NOSH_Aspirin->TNFa_Increase PGE2_Reduction PGE2 Reduction COX_Inhibition->PGE2_Reduction Inflammation_Reduction Reduced Inflammation PGE2_Reduction->Inflammation_Reduction ROS_Increase->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis Proliferation_Inhibition Inhibition of Proliferation G0G1_Arrest->Proliferation_Inhibition NFkB_Inhibition->Apoptosis FOXM1_Inhibition->Proliferation_Inhibition TNFa_Increase->Apoptosis

Caption: Simplified signaling pathway of this compound's anti-cancer effects.

Experimental Protocols

In Vitro Assays

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, MIA PaCa-2)

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol detects DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde in PBS

  • Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, as per kit instructions)

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound as desired.

  • Wash cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

  • Wash twice with PBS.

  • Add 50 µL of the TUNEL reaction mixture to each sample and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Wash three times with PBS.

  • Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • The DNA content will be used to generate a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Assays

This protocol establishes a tumor model to evaluate the in vivo efficacy of this compound.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • HT-29 human colon cancer cells

  • Matrigel

  • This compound formulation for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Harvest HT-29 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10⁶ cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, aspirin).

  • Administer the treatments daily via oral gavage.

  • Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • After a predetermined period (e.g., 21-28 days), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

This protocol assesses the anti-inflammatory properties of this compound.

Materials:

  • Wistar or Sprague-Dawley rats

  • 1% Carrageenan solution in saline

  • This compound for oral administration

  • Pletysmometer or calipers

Procedure:

  • Administer this compound or vehicle to the rats orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a pletysmometer or paw thickness with calipers immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Experimental Workflow Diagram

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Viability Cell Viability Assay (MTT) Apoptosis_Assay Apoptosis Assay (TUNEL, Caspase-3) Cell_Viability->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Mechanism_Studies Mechanism of Action (Western Blot) Cell_Cycle_Analysis->Mechanism_Studies Efficacy_Confirmed Efficacy & Mechanism Confirmed Mechanism_Studies->Efficacy_Confirmed Xenograft_Model Cancer Xenograft Model (e.g., Colon, Pancreatic) Safety_Confirmed Safety & Efficacy Confirmed Xenograft_Model->Safety_Confirmed Anti_Inflammatory_Model Anti-inflammatory Model (Paw Edema) Toxicity_Study Gastrointestinal Safety Assessment Anti_Inflammatory_Model->Toxicity_Study Toxicity_Study->Safety_Confirmed Start This compound Compound Start->Cell_Viability Efficacy_Confirmed->Xenograft_Model Efficacy_Confirmed->Anti_Inflammatory_Model Lead_Candidate Lead Candidate for Clinical Trials Safety_Confirmed->Lead_Candidate

Caption: A typical preclinical evaluation workflow for this compound.

Conclusion

The preclinical evaluation of this compound requires a systematic approach involving a battery of in vitro and in vivo experiments. The protocols outlined in these application notes provide a robust framework for assessing the anti-cancer and anti-inflammatory efficacy, as well as the safety profile of this promising therapeutic agent. The data generated from these studies will be crucial for the further development of this compound as a potential clinical candidate.

References

Application Notes and Protocols for Evaluating NOSH-Aspirin in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOSH-aspirin is a promising hybrid compound that combines the cyclooxygenase (COX) inhibitory properties of aspirin with the release of nitric oxide (NO) and hydrogen sulfide (H₂S).[1][2][3] This unique combination aims to enhance the therapeutic efficacy of aspirin while mitigating its gastrointestinal side effects.[3] this compound has demonstrated potent anti-inflammatory, analgesic, and anticancer effects in various studies, often surpassing the activity of aspirin alone.[1][3][4] The evaluation of this compound in primary cell cultures is crucial for understanding its cellular mechanisms of action in a more physiologically relevant context compared to immortalized cell lines.

These application notes provide detailed protocols for the comprehensive evaluation of this compound in primary cell cultures, focusing on its effects on cell viability, proliferation, apoptosis, inflammation, and oxidative stress.

Key Experimental Assays

A multi-faceted approach is recommended to thoroughly assess the biological activities of this compound in primary cell cultures. This involves a series of well-established in vitro assays.

Primary Cell Culture Preparation and Treatment

Objective: To isolate and culture primary cells and treat them with this compound.

Protocol for Isolation and Culture of Primary Human Umbilical Vein Endothelial Cells (HUVECs):

  • Materials:

    • Human umbilical cord

    • Phosphate-buffered saline (PBS)

    • Collagenase solution (e.g., 0.1% in PBS)

    • Endothelial Cell Growth Medium (supplemented with growth factors and serum)

    • Trypsin-EDTA solution

    • Culture flasks/plates coated with an attachment factor (e.g., gelatin or fibronectin)

  • Procedure:

    • Obtain a fresh human umbilical cord and store it in sterile PBS.

    • Cannulate one of the veins and flush with PBS to remove blood.

    • Fill the vein with collagenase solution and incubate at 37°C for 15-20 minutes.

    • Massage the cord to dislodge endothelial cells and collect the cell suspension in a sterile tube containing growth medium to neutralize the collagenase.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and seed onto a coated culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the medium every 2-3 days.

    • Subculture the cells when they reach 80-90% confluency using trypsin-EDTA.

Protocol for Treatment with this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Seed primary cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis).

  • Allow cells to adhere and reach the desired confluency (typically 60-70%).

  • Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of primary cells.

Protocol:

  • Materials:

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed primary cells in a 96-well plate and treat with this compound as described above.

    • At the end of the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis and necrosis by this compound.

Protocol:

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Procedure:

    • Seed primary cells in a 6-well plate and treat with this compound.

    • Harvest the cells (including any floating cells in the supernatant) by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Live cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Protocol:

  • Materials:

    • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

    • 70% ethanol (ice-cold)

  • Procedure:

    • Seed primary cells in a 6-well plate and treat with this compound.

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours (or overnight).

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity.

Measurement of Inflammatory Cytokines (ELISA)

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Protocol:

  • Materials:

    • ELISA kits for specific cytokines (e.g., human IL-6 and TNF-α)

  • Procedure:

    • Seed primary cells in a 24-well plate and treat with this compound in the presence or absence of an inflammatory stimulus (e.g., lipopolysaccharide, LPS).

    • After the desired incubation time, collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris.

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Adding standards and samples to a pre-coated microplate.

      • Incubating with a detection antibody.

      • Adding a substrate to produce a colorimetric reaction.

      • Stopping the reaction and measuring the absorbance.

    • Calculate the concentration of the cytokine in the samples based on the standard curve.

Detection of Intracellular Reactive Oxygen Species (ROS) (DCFDA Assay)

Objective: To measure the generation of intracellular ROS induced by this compound.

Protocol:

  • Materials:

    • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) probe

  • Procedure:

    • Seed primary cells in a black, clear-bottom 96-well plate.

    • Remove the culture medium and load the cells with DCFDA solution (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C.

    • Wash the cells with PBS to remove excess probe.

    • Add fresh medium containing different concentrations of this compound.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Primary Cell Viability (MTT Assay)

TreatmentConcentration (µM)Cell Viability (% of Control) ± SD (24h)Cell Viability (% of Control) ± SD (48h)
Vehicle Control-100 ± 5.2100 ± 6.1
This compound1095.3 ± 4.888.7 ± 5.5
5072.1 ± 6.261.4 ± 7.3
10045.8 ± 5.932.9 ± 6.8
Aspirin100085.2 ± 7.175.6 ± 8.2

Table 2: Effect of this compound on Apoptosis in Primary Cells (Annexin V/PI Assay)

TreatmentConcentration (µM)% Live Cells ± SD% Early Apoptotic Cells ± SD% Late Apoptotic/Necrotic Cells ± SD
Vehicle Control-94.2 ± 3.13.5 ± 1.22.3 ± 0.9
This compound5065.7 ± 4.525.8 ± 3.78.5 ± 2.1
10038.9 ± 5.248.2 ± 4.912.9 ± 3.3

Table 3: Effect of this compound on Inflammatory Cytokine Production (ELISA)

TreatmentConcentration (µM)IL-6 (pg/mL) ± SDTNF-α (pg/mL) ± SD
Control-15.4 ± 2.122.8 ± 3.5
LPS (1 µg/mL)-850.2 ± 55.61245.7 ± 98.2
LPS + this compound50425.1 ± 38.9610.3 ± 45.7
LPS + this compound100210.6 ± 25.4305.8 ± 33.1

Visualization of Pathways and Workflows

Experimental Workflow

experimental_workflow cluster_culture Primary Cell Culture cluster_treatment Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis Isolate Primary Cells Isolate Primary Cells Culture & Expand Culture & Expand Isolate Primary Cells->Culture & Expand Seed for Experiments Seed for Experiments Culture & Expand->Seed for Experiments Treat with this compound Treat with this compound Seed for Experiments->Treat with this compound MTT Assay MTT Assay Treat with this compound->MTT Assay Annexin V/PI Assay Annexin V/PI Assay Treat with this compound->Annexin V/PI Assay Cell Cycle Analysis Cell Cycle Analysis Treat with this compound->Cell Cycle Analysis ELISA ELISA Treat with this compound->ELISA ROS Assay ROS Assay Treat with this compound->ROS Assay Data Quantification Data Quantification MTT Assay->Data Quantification Annexin V/PI Assay->Data Quantification Cell Cycle Analysis->Data Quantification ELISA->Data Quantification ROS Assay->Data Quantification Statistical Analysis Statistical Analysis Data Quantification->Statistical Analysis

Caption: Experimental workflow for evaluating this compound in primary cell cultures.

This compound Signaling Pathway

nosh_aspirin_pathway cluster_nosh This compound cluster_release Release of Bioactive Molecules cluster_effects Cellular Effects NOSH This compound Aspirin Aspirin NOSH->Aspirin NO Nitric Oxide (NO) NOSH->NO H2S Hydrogen Sulfide (H2S) NOSH->H2S ROS_generation ↑ ROS Generation NOSH->ROS_generation CellCycleArrest Cell Cycle Arrest (G0/G1) NOSH->CellCycleArrest COX_inhibition COX Inhibition Aspirin->COX_inhibition NFkB_inhibition ↓ NF-κB Activation NO->NFkB_inhibition sGC_activation ↑ sGC Activation NO->sGC_activation H2S->NFkB_inhibition H2S->sGC_activation Prostaglandins ↓ Prostaglandins COX_inhibition->Prostaglandins Inflammation ↓ Inflammation Prostaglandins->Inflammation NFkB_inhibition->Inflammation Apoptosis ↑ Apoptosis ROS_generation->Apoptosis CellCycleArrest->Apoptosis cGMP ↑ cGMP sGC_activation->cGMP Vasodilation Vasodilation cGMP->Vasodilation Antiplatelet Anti-platelet Aggregation cGMP->Antiplatelet

Caption: Simplified signaling pathway of this compound in primary cells.

References

Troubleshooting & Optimization

Technical Support Center: NOSH-Aspirin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of NOSH-aspirin.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a hybrid compound that uses aspirin as a scaffold to covalently attach moieties capable of releasing both nitric oxide (NO) and hydrogen sulfide (H₂S).[1][2][3] This design aims to enhance the therapeutic effects (e.g., anti-inflammatory and anti-cancer properties) of aspirin while mitigating its known side effects, such as gastrointestinal damage.[4][5][6][7][8] The two most common gas-releasing donors used are a nitrate group (-ONO₂) for NO release and a dithiolethione moiety, like ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione), for H₂S release.[1][2]

Q2: Which positional isomer of this compound is the most potent? A2: Studies comparing the ortho-, meta-, and para- positional isomers of this compound have demonstrated that the ortho-isomer (o-NOSH-aspirin or NOSH-1) exhibits the highest potency in inhibiting cancer cell growth.[2][9] The order of potency is generally established as ortho > meta > para.[2]

Q3: What are the critical stages in the synthesis of o-NOSH-aspirin (NOSH-1)? A3: The synthesis of o-NOSH-aspirin is a multi-step process that typically starts from salicylaldehyde.[1] The key stages involve:

  • Coupling of salicylaldehyde with a bromo-functionalized acid (e.g., 4-bromobutyric acid).[10]

  • Substitution of the bromine atom with a nitrate group using silver nitrate (AgNO₃).[1][10]

  • Oxidation of the aldehyde group to a carboxylic acid.[1][10]

  • Esterification (coupling) of the resulting acid with the H₂S-releasing donor, ADT-OH.[1][10]

Q4: How can I monitor the reaction progress? A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction progress at each step.[10] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.

Q5: What are the recommended methods for purifying the final this compound product? A5: The crude product is typically purified by silica gel column chromatography.[10] Recrystallization can also be employed as a final purification step to obtain high-purity crystals, though a suitable solvent system must be carefully selected to avoid product degradation.[11][12][13]

Q6: How should I confirm the identity and purity of my synthesized this compound? A6: The identity and structure of the final compound are typically confirmed using spectroscopic methods, primarily ¹H-NMR (Proton Nuclear Magnetic Resonance).[14][15] Purity can be assessed using High-Performance Liquid Chromatography (HPLC), which can separate the final product from starting materials and byproducts.[16][17] A sharp melting point range also indicates high purity.[11]

Troubleshooting Guide

Problem / Symptom Potential Cause(s) Suggested Solution(s)
Low or No Yield in Nitration Step 1. Inactive Silver Nitrate (AgNO₃).2. Insufficient reaction time or temperature.3. Presence of water in the reaction.1. Use fresh, properly stored AgNO₃. Protect from light.2. Ensure the reaction is heated (e.g., to 70°C) and run for the recommended time (e.g., 6-12 hours).[10] Monitor with TLC.3. Use anhydrous acetonitrile (CH₃CN) as the solvent and ensure all glassware is dry.
Reaction Stalls at Esterification (Coupling) Step 1. Inactive coupling agents (e.g., DCC, DMAP).2. Steric hindrance.3. Low reaction temperature.1. Use fresh dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).2. Ensure proper stoichiometry. The reaction may require an extended period (e.g., overnight) at room temperature.[10]3. While the reaction is initiated at 0°C, it is typically stirred at room temperature to proceed to completion.[10]
Product Appears as an Oil, Fails to Crystallize 1. Presence of impurities (e.g., unreacted starting materials, dicyclohexylurea byproduct from DCC).2. Incorrect solvent for recrystallization.1. Purify the crude product using silica gel column chromatography to remove major impurities before attempting recrystallization.[10]2. Perform small-scale solvent screening to find a suitable recrystallization solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane).[13][18]
Final Product Decomposes During Purification or Storage 1. Hydrolysis of the ester linkages.2. Sensitivity to heat or light.3. Exposure to moisture.1. Avoid using protic or aqueous solvents during workup and chromatography where possible. Use a non-aqueous workup if feasible.2. Perform column chromatography at room temperature. Avoid heating the compound for extended periods. Store the final product in a cool, dark, and dry place.[19]3. Ensure the product is thoroughly dried under vacuum and stored in a desiccator or under an inert atmosphere.[11]
Purple Color in Ferric Chloride Test of Final Product Presence of phenolic impurities, most commonly unreacted salicylic acid (if aspirin is the starting material) or ADT-OH.The purification was incomplete. Re-purify the product using column chromatography with a carefully selected eluent system to improve separation, or perform recrystallization.[11][20]

Experimental Protocols & Methodologies

Protocol 1: Synthesis of o-NOSH-Aspirin (NOSH-1)

This protocol outlines the general synthetic pathway starting from salicylaldehyde.

dot

Caption: General synthetic workflow for o-NOSH-Aspirin (NOSH-1).

  • Step 1: Synthesis of the Bromo-intermediate:

    • To a solution of salicylaldehyde in dichloromethane (DCM), add 4-bromobutyric acid.[10]

    • Cool the mixture to 0°C under an argon atmosphere.

    • Add DCC (dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-dimethylaminopyridine).[10]

    • Allow the reaction to warm to room temperature and stir overnight (approx. 12 hours).[10]

    • Monitor completion by TLC. Filter the mixture to remove the dicyclohexylurea byproduct.

    • Purify the crude product via column chromatography to yield the bromo-intermediate.[10]

  • Step 2: Synthesis of the Nitro-intermediate:

    • Dissolve the bromo-intermediate in acetonitrile (CH₃CN).

    • Add silver nitrate (AgNO₃) and stir the mixture at room temperature for 12 hours (or at 70°C for 6 hours).[1][10]

    • Filter the reaction mixture through Celite to remove silver bromide precipitate and concentrate under reduced pressure.[10]

    • The crude residue can be purified by partitioning between DCM and water.[10]

  • Step 3: Oxidation to Carboxylic Acid:

    • Dissolve the nitro-intermediate in acetone and cool to 0°C.

    • Add potassium permanganate (KMnO₄) portion-wise.

    • Allow the reaction to warm to room temperature and stir for approximately 3 hours.[1]

    • Quench the reaction, acidify with HCl, and extract the product with DCM.

    • Purify the crude product by silica gel column chromatography.[10]

  • Step 4: Final Coupling to Yield this compound:

    • Dissolve the carboxylic acid intermediate and ADT-OH in DCM.[10]

    • Cool to 0°C and add DCC and a catalytic amount of DMAP.[10]

    • Stir the reaction mixture overnight at room temperature.[10]

    • Filter the mixture and perform an aqueous workup.

    • Purify the final crude product by column chromatography to afford pure o-NOSH-aspirin.[10]

Protocol 2: Purification by Silica Gel Column Chromatography

dot

Purification_Workflow Start Crude Reaction Product Slurry Adsorb/Slurry crude product onto Silica Gel Start->Slurry Load Load Sample onto Column Slurry->Load PrepareCol Prepare Silica Gel Column (wet or dry packing) PrepareCol->Load Elute Elute with Solvent System (e.g., Hexane:Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify pure product Evaporate Evaporate Solvent (Rotary Evaporation) Combine->Evaporate End Pure this compound Evaporate->End

Caption: Standard workflow for purification via column chromatography.

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent mixture. Alternatively, create a dry slurry by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand using TLC.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 3: Purity Analysis
  • Thin-Layer Chromatography (TLC):

    • Dissolve a small amount of the purified product in a suitable solvent (e.g., DCM or ethanol).

    • Spot the solution on a TLC plate alongside standards of the key starting materials (e.g., ADT-OH, carboxylic acid intermediate).

    • Develop the plate in an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

    • Visualize the spots under a UV lamp. A single spot for the product indicates high purity.[11]

  • Ferric Chloride Test (for phenolic impurities):

    • Dissolve a few crystals of the product in ethanol or water.

    • Add 1-2 drops of a 1% ferric chloride (FeCl₃) solution.

    • The absence of a color change (i.e., the solution remains yellow/brown) indicates the absence of phenolic hydroxyl groups, suggesting the successful conversion of starting materials like salicylic acid or ADT-OH.[20] A purple color indicates contamination.[20]

Quantitative Data Summary

The potency of this compound and its analogues is a key indicator of successful synthesis. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for various isomers against human colon cancer cell lines.

CompoundCancer Cell LineIC₅₀ at 24h (nM)
o-NOSH-aspirin (NOSH-1) HT-2948 ± 7
HCT 1557 ± 5
m-NOSH-aspirin HT-29220 ± 80
HCT 15110 ± 15
p-NOSH-aspirin HT-29450 ± 125
HCT 15380 ± 30
Aspirin (for comparison) HT-29 / HCT 15>5,000,000
(Data sourced from Kodela et al.[10] and Chattopadhyay et al.[1])

Logical Troubleshooting Workflow

This diagram illustrates a logical approach to diagnosing common issues during synthesis.

dot

Troubleshooting_Logic Start Problem Encountered Problem_Yield Low or No Yield Start->Problem_Yield Problem_Purity Impure Product Start->Problem_Purity Check_TLC Analyze reaction mixture by TLC Problem_Yield->Check_TLC Check_NMR Analyze product by ¹H-NMR and TLC Problem_Purity->Check_NMR SM_Present Starting Material Still Present? Check_TLC->SM_Present Action_Extend Extend reaction time/temp Check reagent activity SM_Present->Action_Extend Yes Action_Workup Review workup & extraction procedure for product loss SM_Present->Action_Workup No Identify_Imp Identify Impurities (Starting materials, byproducts?) Check_NMR->Identify_Imp Action_RePurify Re-purify by column chromatography or recrystallize Identify_Imp->Action_RePurify Yes Action_Storage Check for degradation Review storage conditions Identify_Imp->Action_Storage No (New peaks)

Caption: Decision tree for troubleshooting this compound synthesis.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of NOSH-Aspirin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of NOSH-aspirin.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The exact aqueous solubility of this compound is not widely published in quantitative terms (e.g., mg/mL). However, it is consistently described as being "slightly soluble in water".[1] Like its parent compound, aspirin, and other hydrophobic molecules, this compound's solubility in aqueous buffers is limited, which can pose challenges for in vitro and in vivo experiments. It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO).[1]

Q2: Why is my this compound precipitating out of solution during my experiment?

A2: Precipitation of this compound from an aqueous solution can occur for several reasons:

  • Exceeding Solubility Limit: The concentration of this compound in your final working solution may be above its saturation point in the aqueous buffer.

  • Solvent Shock: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to crash out of solution. This is a common phenomenon for hydrophobic compounds.

  • pH Effects: The solubility of ionizable compounds can be pH-dependent. Although the specific pH-solubility profile of this compound is not detailed in the literature, changes in the pH of your experimental medium could influence its solubility.

  • Temperature: Changes in temperature can affect the solubility of compounds. If you are working at a different temperature than what the solvent can support, precipitation may occur.

  • Instability: this compound is noted to be sensitive to light and may decompose, which could potentially lead to the formation of less soluble byproducts.[1]

Q3: What is the recommended method for preparing a working solution of this compound in an aqueous buffer for cell-based assays?

A3: To minimize precipitation and ensure a homogenous solution for cell-based assays, follow these steps:

  • Prepare a High-Concentration Stock Solution: Dissolve your this compound in a water-miscible organic solvent like DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing or brief sonication.

  • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration stock in the organic solvent to get closer to your final desired concentration.

  • Final Dilution into Aqueous Buffer: For the final step, add the this compound stock solution dropwise to your pre-warmed aqueous assay buffer while vortexing or stirring vigorously. This gradual addition helps to avoid "solvent shock."

  • Control the Final Solvent Concentration: Keep the final concentration of the organic solvent in your cell culture medium as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.

Q4: Are there any formulation strategies to improve the aqueous solubility of this compound for in vivo studies?

A4: Yes, several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of poorly soluble drugs like this compound. These include:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes that are more water-soluble.

  • Nanoparticle Formulation: Reducing the particle size of a drug to the nanometer scale increases its surface area-to-volume ratio, which can significantly enhance its dissolution rate and saturation solubility.

  • Use of Co-solvents: A mixture of a primary solvent (water) and a water-miscible co-solvent can increase the solubility of hydrophobic compounds. However, the choice and concentration of the co-solvent must be carefully considered for toxicity in in vivo applications.

  • pH Adjustment: For ionizable drugs, adjusting the pH of the formulation can increase the proportion of the more soluble ionized form.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. "Solvent shock" due to rapid change in polarity. Final concentration exceeds aqueous solubility.Perform a serial dilution of the stock solution in the organic solvent first. Add the stock solution dropwise to the aqueous buffer while vortexing. Reduce the final concentration of this compound.
Inconsistent results in biological assays. Inhomogeneous solution due to micro-precipitates. Degradation of the compound.After preparing the final solution, centrifuge at high speed (e.g., >10,000 x g) and use the supernatant. Prepare fresh solutions for each experiment and protect from light.
Low bioavailability in animal studies. Poor dissolution of the compound in the gastrointestinal tract.Consider formulating this compound using solubility enhancement techniques such as cyclodextrin complexation or nanoparticle formulation.
Difficulty dissolving this compound powder. Inappropriate solvent selection.Use a suitable organic solvent such as DMSO or ethanol for initial dissolution to prepare a stock solution.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility of this compound (Shake-Flask Method)

This protocol describes a standard method to determine the thermodynamic equilibrium solubility of this compound in an aqueous buffer.

Materials:

  • This compound (solid powder)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vortex mixer

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC-UV or LC-MS system for quantification

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed vial. The excess solid should be visible.

  • Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, let the vial stand to allow the excess solid to settle.

  • Carefully collect a sample of the supernatant.

  • Centrifuge the collected supernatant at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any remaining undissolved microparticles.

  • Accurately dilute a known volume of the clear supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis).

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC-UV or LC-MS against a standard curve of known concentrations.

  • Calculate the aqueous solubility of this compound in the chosen buffer in mg/mL or µM.

Protocol 2: Improving this compound Solubility using β-Cyclodextrin Complexation

This protocol provides a method for preparing a more soluble inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare the HP-β-CD Solution: Weigh an appropriate amount of HP-β-CD and dissolve it in the desired volume of deionized water or buffer to achieve the target concentration (e.g., 1-10% w/v). Stir until the HP-β-CD is fully dissolved.

  • Add this compound: Weigh the desired amount of this compound and add it to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. Protect the mixture from light.

  • Equilibration and Filtration: After stirring, allow the solution to equilibrate for a few hours. If any undissolved material is present, filter the solution through a 0.22 µm syringe filter to obtain a clear solution of the this compound:HP-β-CD inclusion complex.

  • Quantification (Optional): The concentration of solubilized this compound can be determined using a suitable analytical method like HPLC-UV to assess the extent of solubility enhancement.

Protocol 3: Preparation of this compound Nanoparticles by Solvent Evaporation Method

This protocol is adapted from methods used for aspirin and other poorly soluble drugs to create a nanosuspension of this compound.

Materials:

  • This compound

  • A suitable polymer (e.g., Poloxamer 188, PVP)

  • An organic solvent in which this compound is soluble (e.g., dichloromethane, acetone)

  • Deionized water

  • Probe sonicator or high-pressure homogenizer

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of this compound and a stabilizer (e.g., a polymer) in the selected organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188).

  • Emulsification: Add the organic phase to the aqueous phase dropwise under high-speed homogenization or probe sonication to form an oil-in-water emulsion.

  • Solvent Evaporation: Remove the organic solvent from the emulsion using a rotary evaporator under reduced pressure. This will cause the dissolved this compound to precipitate as nanoparticles, which are stabilized by the surfactant in the aqueous phase.

  • Characterization: The resulting nanosuspension can be characterized for particle size, zeta potential, and drug content.

Quantitative Data Summary

Table 1: Solubility of Aspirin in Different Solvents

SolventSolubility (mg/mL)Reference
Water~3.3 (at 25°C)[2]
Phosphate Buffered Saline (PBS, pH 7.2)~2.7[3]
Ethanol~80[3]
Dimethyl sulfoxide (DMSO)~41[3]
Dimethyl formamide (DMF)~30[3]

The following table illustrates the potential improvement in the solubility of an aspirin analog (methylseleno-aspirin) using different formulation strategies, providing an expected range of enhancement for this compound.

Table 2: Exemplar Solubility Enhancement of an Aspirin Analog

FormulationFold Increase in Aqueous SolubilityReference
β-Cyclodextrin~6-fold[4]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)~6-fold[4]
Pluronic F127 (1% w/v)~5-fold[4]

Visualizations

Signaling Pathways of this compound

NOSH_Aspirin_Signaling NOSH_Aspirin This compound NO Nitric Oxide (NO) NOSH_Aspirin->NO releases H2S Hydrogen Sulfide (H2S) NOSH_Aspirin->H2S releases Aspirin Aspirin NOSH_Aspirin->Aspirin releases ROS Reactive Oxygen Species (ROS) Generation NOSH_Aspirin->ROS induces NFkB NF-κB Inhibition NOSH_Aspirin->NFkB promotes Caspase3 Caspase-3 Activation NOSH_Aspirin->Caspase3 promotes sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates Apoptosis Apoptosis H2S->Apoptosis induces Cell_Proliferation Cell Proliferation H2S->Cell_Proliferation inhibits COX COX-1 / COX-2 Aspirin->COX inhibits cGMP cGMP sGC->cGMP produces Vasodilation Vasodilation & Stomach Protection cGMP->Vasodilation promotes Prostaglandins Prostaglandins COX->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation promotes ROS->Apoptosis induces NFkB->Apoptosis induces Caspase3->Apoptosis executes

Caption: Signaling pathways of this compound and its released components.

Experimental Workflow for Overcoming Solubility Issues

Solubility_Workflow Start Poorly Soluble This compound Determine_Solubility Determine Aqueous Solubility (Shake-Flask Method) Start->Determine_Solubility Solubility_Known Is Solubility Sufficient for Experiment? Determine_Solubility->Solubility_Known Proceed Proceed with Experiment Solubility_Known->Proceed Yes Enhancement_Strategy Select Solubility Enhancement Strategy Solubility_Known->Enhancement_Strategy No Cyclodextrin Cyclodextrin Complexation Enhancement_Strategy->Cyclodextrin Nanoparticles Nanoparticle Formulation Enhancement_Strategy->Nanoparticles Co_solvents Co-solvents Enhancement_Strategy->Co_solvents pH_Adjustment pH Adjustment Enhancement_Strategy->pH_Adjustment Formulate Prepare Formulation Cyclodextrin->Formulate Nanoparticles->Formulate Co_solvents->Formulate pH_Adjustment->Formulate Characterize Characterize Formulation (Solubility, Stability) Formulate->Characterize Optimized Is Formulation Optimized? Characterize->Optimized Optimized->Proceed Yes Optimized->Enhancement_Strategy No, Re-evaluate

Caption: Logical workflow for addressing this compound solubility issues.

References

Technical Support Center: Positional Isomerism Effects on NOSH-Aspirin Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols related to the positional isomers of NOSH-aspirin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its positional isomers?

A1: this compound is a novel hybrid compound derived from aspirin, engineered to release both nitric oxide (NO) and hydrogen sulfide (H₂S), two physiologically important gasotransmitters.[1][2][3] This modification aims to enhance the therapeutic effects of aspirin while mitigating its known gastrointestinal side effects.[1][4][5] The positional isomers of this compound—ortho (o-), meta (m-), and para (p-)-NOSH-aspirin—differ in the substitution position of the NO- and H₂S-releasing moieties on the salicylic acid scaffold.[1][6][7]

Q2: How does positional isomerism affect the anti-cancer activity of this compound?

A2: Positional isomerism significantly impacts the anti-neoplastic potential of this compound.[8] Studies consistently show that the ortho-isomer (o-NOSH-aspirin) is the most potent, followed by the meta-isomer (m-NOSH-aspirin), and then the para-isomer (p-NOSH-aspirin).[1][9] In colon cancer cell lines, o-NOSH-aspirin is approximately 5-fold more potent than m-NOSH-aspirin and 10-fold more potent than p-NOSH-aspirin.[8] This enhanced potency for the ortho position is observed across multiple cancer cell lines, including those of the colon, breast, pancreas, and lung.[5][10]

Q3: Is the anti-cancer effect of this compound isomers dependent on the cyclooxygenase (COX) status of the cells?

A3: No, the growth-inhibitory effects of this compound isomers appear to be independent of the cellular COX status.[1] The isomers have demonstrated potent activity in both COX-expressing (HT-29) and COX-null (HCT 15) colon cancer cell lines, with IC₅₀ values in the same order of magnitude for both.[1][2][11] This suggests that while the isomers do inhibit COX enzymes, their primary anti-cancer mechanism is not solely reliant on this pathway.

Q4: What are the primary mechanisms of action for this compound isomers?

A4: The anti-cancer activity of this compound isomers is multifactorial. The primary mechanisms include:

  • Inhibition of Cell Proliferation: All three isomers effectively reduce the expression of Proliferating Cell Nuclear Antigen (PCNA), a key marker of cell proliferation.[1][8][11]

  • Induction of Apoptosis: The isomers induce programmed cell death in a time- and dose-dependent manner.[1][8][11] At lower concentrations (equivalent to their IC₅₀), they tend to cause cell cycle arrest, while at higher concentrations (2x IC₅₀), they strongly induce apoptosis.[1]

  • Cell Cycle Arrest: The compounds have been shown to cause G₀/G₁ cell cycle arrest in colon and pancreatic cancer cell lines.[6][7][12]

  • COX Inhibition: All three positional isomers preferentially inhibit the COX-1 enzyme over COX-2.[2][8][11]

  • Modulation of Signaling Pathways: this compound has been shown to inhibit the NF-κB pathway and increase the activity of caspase-3, both crucial events in apoptosis.[6][13]

Q5: What are the main advantages of this compound over traditional aspirin?

A5: this compound offers two significant advantages:

  • Enhanced Potency: this compound isomers are orders of magnitude more potent than aspirin in inhibiting cancer cell growth.[10][14] For example, o-NOSH-aspirin has been reported to be over 100,000 times more potent than aspirin in HT-29 colon cancer cells.[9][10]

  • Improved Safety Profile: By releasing the gastroprotective molecules NO and H₂S, this compound is designed to be devoid of the serious gastrointestinal side effects commonly associated with long-term aspirin use.[1][12][15]

Troubleshooting Guides

Issue 1: High Variability in IC₅₀ Values for Cell Growth Inhibition

Possible Cause Recommended Solution
Compound Instability This compound compounds can be sensitive to light and temperature. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment and store them protected from light at -20°C or below.
Cell Line Health/Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. Ensure cells are healthy and in the logarithmic growth phase before seeding.
Inconsistent Seeding Density Calibrate and strictly control the number of cells seeded per well. Over- or under-confluent monolayers will respond differently to treatment.
Duration of Treatment The IC₅₀ values for this compound isomers are time-dependent. Ensure that the treatment duration (e.g., 24, 48, 72 hours) is consistent across all experiments for valid comparison.
Solvent Concentration High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is consistent across all wells, including the vehicle control, and is below the toxic threshold for your cell line (typically <0.5%).

Issue 2: Weak or No Detection of Apoptosis

Possible Cause Recommended Solution
Sub-optimal Compound Concentration The pro-apoptotic effect is dose-dependent.[1] Try treating cells with a concentration equivalent to 2x the predetermined IC₅₀ for cell growth inhibition, as this has been shown to be more effective at inducing cell death.[1]
Incorrect Time Point Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal time point for detecting apoptosis in your specific cell model.[11]
Insensitive Assay While Annexin V/PI staining is a reliable method, consider complementing it with a functional assay, such as measuring caspase-3/7 activity, to confirm the induction of the apoptotic cascade.

Quantitative Data Summary

Table 1: IC₅₀ Values for Cell Growth Inhibition (24h) of this compound Isomers

CompoundHT-29 Cells (COX-positive)HCT 15 Cells (COX-null)
o-NOSH-Aspirin 0.04 ± 0.011 µM[2][11]57 ± 5 nM (0.057 µM)[1][9]
m-NOSH-Aspirin 0.24 ± 0.11 µM[2][11]110 ± 15 nM (0.110 µM)[1][9]
p-NOSH-Aspirin 0.46 ± 0.17 µM[11]380 ± 30 nM (0.380 µM)[1][9]
Aspirin >5 mM[2][11]>5 mM[11]

Table 2: Effect of this compound Isomers on Proliferation in HT-29 Cells (24h)

Compound (Concentration)Proliferation (% of Control)
o-NOSH-Aspirin (50 nM, IC₅₀)53.3 ± 3%[8]
o-NOSH-Aspirin (100 nM, 2x IC₅₀)18.7 ± 2%[8]
m-NOSH-Aspirin (250 nM, IC₅₀)53.2 ± 4%[8]
m-NOSH-Aspirin (500 nM, 2x IC₅₀)20.1 ± 1%[8]
p-NOSH-Aspirin (500 nM, IC₅₀)55.2 ± 2%[11]
p-NOSH-Aspirin (1000 nM, 2x IC₅₀)24.1 ± 1%[11]

Proliferation was measured by PCNA expression via flow cytometry.

Experimental Protocols

1. Cell Growth Inhibition Assay

  • Cell Seeding: Plate human cancer cells (e.g., HT-29, HCT 15) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of o-, m-, and p-NOSH-aspirin in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • Viability Assessment: Use a standard viability reagent such as MTT or WST-1. Add the reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound isomers (e.g., at their respective IC₅₀ and 2x IC₅₀ values) for various time points (e.g., 6, 12, 24 hours).[11]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

experimental_workflow cluster_assays Perform Parallel Assays start_end start_end process process data_analysis data_analysis decision decision start Start: Prepare this compound Isomer Stock Solutions culture Cell Culture (e.g., HT-29, HCT 15) start->culture seed Seed Cells in Plates (96-well or 6-well) culture->seed treat Treat Cells with Isomers (o-, m-, p-) seed->treat viability Cell Viability Assay (24-72h) treat->viability apoptosis Apoptosis Assay (6-24h) treat->apoptosis proliferation Proliferation Assay (24h) treat->proliferation calc_ic50 Calculate IC50 Values viability->calc_ic50 flow_analysis Flow Cytometry Analysis apoptosis->flow_analysis proliferation->flow_analysis compare Compare Potency: o- vs m- vs p- calc_ic50->compare flow_analysis->compare end Conclusion on Positional Effects compare->end

Caption: General workflow for evaluating positional isomerism effects.

signaling_pathway compound compound pathway_component pathway_component outcome outcome NOSH_ASA This compound Isomers (o-, m-, p-) ROS ↑ Reactive Oxygen Species (ROS) NOSH_ASA->ROS induces NFkB NF-κB Pathway NOSH_ASA->NFkB inhibits Casp3 Caspase-3 NOSH_ASA->Casp3 activates Prolif Proliferation (↓ PCNA) NOSH_ASA->Prolif inhibits Apoptosis Apoptosis NFkB->Apoptosis inhibits Casp3->Apoptosis executes Growth_Inhibition Cancer Cell Growth Inhibition Prolif->Growth_Inhibition Apoptosis->Growth_Inhibition

Caption: Key signaling events affected by this compound isomers.

potency_relationship ortho ortho meta meta para para activity activity o_isomer o-NOSH-Aspirin m_isomer m-NOSH-Aspirin Potency Anti-Cancer Potency o_isomer->Potency Highest p_isomer p-NOSH-Aspirin m_isomer->Potency Intermediate p_isomer->Potency Lowest

Caption: Relationship between isomer position and anti-cancer potency.

References

troubleshooting inconsistent results in NOSH-aspirin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving NOSH-aspirin. Our aim is to help you overcome common challenges and achieve consistent, reliable results in your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from traditional aspirin?

This compound is a hybrid compound that covalently links a nitric oxide (NO) and a hydrogen sulfide (H₂S) releasing moiety to an aspirin scaffold.[1][2][3] This design enhances the anti-inflammatory and anti-cancer properties of aspirin while mitigating its common side effect of gastrointestinal damage.[1][4] The NO component helps protect the stomach lining, while H₂S has been shown to augment aspirin's cancer-fighting capabilities.[1]

Q2: What is the primary mechanism of action of this compound?

This compound exerts its effects through a multi-faceted mechanism. It inhibits cyclooxygenase (COX) enzymes more effectively than aspirin, leading to reduced prostaglandin E2 (PGE2) levels.[5][6][7] Additionally, it induces apoptosis (programmed cell death) in cancer cells by increasing levels of reactive oxygen species (ROS), activating caspase-3, and inhibiting the pro-survival NF-κB signaling pathway.[5][8] It can also cause cell cycle arrest at the G0/G1 phase.[8]

Q3: How should this compound be stored and handled?

This compound is sensitive to light and should be stored in the dark to prevent decomposition.[5][6] It is sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO).[5][6] Due to the gradual release of H₂S, it may have a faint rotten egg odor.[5][6]

Q4: Are there different isomers of this compound, and do they have different potencies?

Yes, positional isomers of this compound exist (ortho-, meta-, and para-). Studies have shown that their potency can vary significantly depending on the position of the NO- and H₂S-releasing moieties. For instance, in colon cancer cell lines, the ortho-isomer of this compound has demonstrated greater potency in inhibiting cell growth compared to the meta- and para-isomers.[9][10]

Troubleshooting Guide

In Vitro Experiments

Q: My IC50 values for this compound are inconsistent or higher than reported in the literature.

A: Several factors could contribute to this issue:

  • Compound Integrity: Ensure the this compound has been stored correctly in a dark, dry place to prevent degradation.[5][6] Prepare fresh stock solutions in an appropriate solvent like DMSO for each experiment.

  • Cell Line Variability: Ensure you are using the correct cell line as reported in the literature you are referencing. Different cancer cell lines exhibit varying sensitivities to this compound.[3][7] The expression of COX enzymes can also influence the effect, although some studies suggest the mechanism can be COX-independent.[8][11]

  • Assay Conditions:

    • Cell Seeding Density: Use a consistent and optimal cell seeding density. Overly confluent or sparse cultures can lead to variable results.

    • Incubation Time: Adhere strictly to the recommended incubation times. The potency of this compound can be time-dependent.[1]

    • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low and consistent across all wells, as high concentrations can be toxic to cells.

Q: I am not observing the expected increase in Reactive Oxygen Species (ROS) after treating cells with this compound.

A: Detecting ROS can be challenging due to their transient nature. Consider the following:

  • Probe Selection and Handling: Use fresh, high-quality fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or dihydroethidium (DHE).[8] Protect the probes from light and minimize the time between cell staining and analysis.

  • Timing of Measurement: The peak of ROS production can be time-sensitive. Perform a time-course experiment (e.g., 3, 6, 12 hours post-treatment) to identify the optimal time point for ROS measurement in your specific cell line.[8]

  • Cellular Antioxidant Capacity: The baseline antioxidant capacity of your cells can influence the net ROS levels. Ensure your control and treated cells are in a similar metabolic state.

Q: I am seeing significant toxicity in my normal (non-cancerous) control cell line.

A: While this compound is designed to be less toxic to normal cells, high concentrations can still induce toxicity.[1][8][12]

  • Dose-Response Curve: Perform a careful dose-response experiment on your normal cell line to determine the non-toxic concentration range.

  • Compound Purity: Ensure the purity of your this compound compound, as impurities could contribute to unexpected cytotoxicity.

  • Culture Conditions: Stressed normal cells may be more susceptible to drug-induced toxicity. Ensure optimal culture conditions.

In Vivo Experiments

Q: I am not observing significant tumor growth inhibition in my xenograft mouse model.

A: In vivo experiments are complex with many potential variables:

  • Compound Administration and Bioavailability:

    • Route of Administration: Ensure the route of administration (e.g., oral gavage) is appropriate and consistent.

    • Vehicle: Use a suitable vehicle for this compound that ensures its solubility and stability.

    • Dosage and Frequency: The dosage and frequency of administration are critical. Refer to established protocols and consider a dose-escalation study if necessary.[4]

  • Tumor Model:

    • Cell Line: The choice of cancer cell line for the xenograft is crucial. Use a cell line that has been shown to be sensitive to this compound in vitro.

    • Tumor Size at Treatment Initiation: Start the treatment when tumors have reached a palpable and consistent size as specified in established protocols.[8]

  • Animal Health: Ensure the overall health of the animals is good, as underlying health issues can affect treatment outcomes.

Quantitative Data Summary

Table 1: IC50 Values of this compound Isomers in Human Colon Cancer Cell Lines (24h treatment)

Cell LineIC50 (µM) of o-NOSH-ASAIC50 (µM) of m-NOSH-ASAIC50 (µM) of p-NOSH-ASA
HT-29 (COX-expressing) 0.04 ± 0.0110.24 ± 0.110.46 ± 0.17
HCT 15 (COX-null) 0.062 ± 0.0060.092 ± 0.0040.37 ± 0.04

Data adapted from a study on the positional isomerism of this compound.[11]

Table 2: IC50 Values of a this compound Compound (NBS-1120) in Various Cancer Cell Lines (24h treatment)

Cell LineCancer TypeIC50 (nM)
MIA PaCa-2 Pancreatic47 ± 5
BxPC-3 Pancreatic57 ± 4
MDA-MB-231 Breast (ER-negative)90 ± 5
SKBR3 Breast (ER-negative)82 ± 5

Data compiled from studies on pancreatic and breast cancer.[8][12]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Measurement of Intracellular ROS using DCFDA
  • Cell Culture and Treatment: Plate cells in a suitable format (e.g., 6-well plate) and treat with this compound for the predetermined optimal time.

  • Staining: Incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) solution in the dark at 37°C for 30 minutes.[8]

  • Cell Harvesting: Trypsinize the cells, wash with PBS, and resuspend in PBS.

  • Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Protocol 3: General Workflow for a Xenograft Mouse Model
  • Cell Preparation: Culture the selected cancer cell line and harvest a sufficient number of viable cells.

  • Animal Acclimatization: Acclimatize the immunocompromised mice (e.g., athymic nude mice) to the facility for at least one week.

  • Tumor Cell Implantation: Subcutaneously inject the cancer cells (often mixed with Matrigel) into the flank of each mouse.[8]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure the tumor volume using calipers.

  • Treatment Initiation: Once the tumors reach a specified volume (e.g., 70-100 mm³), randomize the mice into treatment and control groups.[8]

  • Drug Administration: Administer this compound or the vehicle control according to the planned schedule, dose, and route.

  • Tumor and Health Monitoring: Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the study.

  • Study Termination and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. The tumors can then be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[8]

Visualizations

NOSH_Aspirin_Signaling_Pathway This compound Anticancer Signaling Pathway NOSH_Aspirin This compound ROS ↑ Reactive Oxygen Species (ROS) NOSH_Aspirin->ROS induces COX Cyclooxygenase (COX) NOSH_Aspirin->COX inhibits NFkB NF-κB NOSH_Aspirin->NFkB inhibits Caspase3 ↑ Caspase-3 Activation NOSH_Aspirin->Caspase3 activates CellCycle G0/G1 Phase Arrest NOSH_Aspirin->CellCycle causes ROS->Caspase3 PGE2 ↓ Prostaglandin E2 (PGE2) COX->PGE2 Proliferation ↓ Cell Proliferation PGE2->Proliferation promotes Apoptosis_Proteins ↓ Anti-apoptotic Proteins NFkB->Apoptosis_Proteins promotes Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis inhibits Caspase3->Apoptosis induces CellCycle->Proliferation contributes to

Caption: Signaling pathway of this compound's anticancer effects.

Experimental_Workflow General Experimental Workflow for this compound cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (Cancer vs. Normal) Dose_Response Dose-Response (MTT Assay) Cell_Culture->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Mechanism_Studies Mechanism Studies (ROS, Apoptosis, Cell Cycle) IC50->Mechanism_Studies Animal_Model Xenograft Mouse Model Mechanism_Studies->Animal_Model Proceed if promising Treatment This compound Treatment Animal_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Analysis Endpoint Analysis (Tumor Weight, IHC) Tumor_Measurement->Analysis

Caption: Typical experimental workflow for evaluating this compound.

References

Technical Support Center: Enhancing NOSH-Aspirin Delivery to Target Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental delivery of NOSH-aspirin.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the formulation, characterization, and in vivo testing of this compound delivery systems.

Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles

Potential Cause Recommended Solution
Poor solubility of this compound in the chosen organic solvent. Screen a panel of organic solvents (e.g., dichloromethane, acetone, ethyl acetate) to identify one that provides optimal solubility for this compound.
Incompatible polymer/lipid and drug characteristics. - Select a polymer or lipid matrix with functional groups that can interact favorably with this compound (e.g., through hydrogen bonding or hydrophobic interactions).- For lipid-based nanoparticles, consider using lipids with a charge that is opposite to any partial charge on the this compound molecule to enhance electrostatic interactions.
Suboptimal formulation parameters. - Optimize the drug-to-polymer/lipid ratio. A high drug loading can sometimes lead to aggregation and reduced encapsulation.- Adjust the homogenization or sonication time and power to ensure the formation of stable, well-dispersed nanoparticles.
Premature degradation of this compound during formulation. Given that aspirin is susceptible to hydrolysis, it is crucial to minimize exposure to water and elevated temperatures during formulation.[1] Work quickly and, if possible, under anhydrous conditions.

Issue 2: Inconsistent In Vitro Drug Release Profile

Potential Cause Recommended Solution
Inappropriate dialysis membrane selection. Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is large enough to allow the free drug to pass through but small enough to retain the nanoparticles.
"Burst release" phenomenon. A significant initial burst release may indicate that a large portion of the drug is adsorbed to the nanoparticle surface rather than encapsulated. Optimize the washing steps after formulation to remove surface-bound drug.
Aggregation or instability of nanoparticles in the release medium. Characterize the stability of your nanoparticles in the release buffer (e.g., phosphate-buffered saline, PBS) at 37°C. If aggregation occurs, consider surface modification with stabilizing agents like polyethylene glycol (PEG).
Drug degradation in the release medium. Aspirin's hydrolysis is pH and temperature-dependent.[1] Analyze the stability of this compound in the release medium over the time course of the experiment to account for any degradation.

Issue 3: Low Bioavailability and/or Off-Target Accumulation In Vivo

Potential Cause Recommended Solution
Rapid clearance by the reticuloendothelial system (RES). Surface-modify nanoparticles with PEG ("PEGylation") to create a "stealth" coating that reduces opsonization and subsequent uptake by macrophages in the liver and spleen.[2]
Poor penetration of biological barriers (e.g., tumor stroma, blood-brain barrier). - Optimize nanoparticle size; smaller nanoparticles (typically <100 nm) often exhibit better tissue penetration.[3]- Incorporate targeting ligands (e.g., antibodies, peptides, aptamers) on the nanoparticle surface that bind to receptors overexpressed on the target cells.[4][5]
Premature release of the drug in circulation. Design the nanoparticle matrix for controlled, sustained release. For hybrid drugs, ensure the linker connecting the moieties is stable in the bloodstream and is cleaved preferentially at the target site (e.g., by specific enzymes or a change in pH).[6]
Instability of the formulation in the biological environment. Assess the stability of the this compound formulation in plasma or serum to ensure it remains intact until it reaches the target tissue.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound is a hybrid drug that combines a traditional aspirin molecule with moieties that release nitric oxide (NO) and hydrogen sulfide (H₂S).[7] Its mechanisms of action are multifaceted and include:

  • Inhibition of cyclooxygenase (COX) enzymes: Similar to aspirin, it blocks the production of prostaglandins, which are involved in inflammation and pain.[7]

  • Induction of apoptosis: It can trigger programmed cell death in cancer cells.

  • Cell cycle arrest: It can halt the proliferation of cancer cells at the G0/G1 phase.[7]

  • Modulation of inflammatory pathways: The release of NO and H₂S contributes to its anti-inflammatory effects and can protect the gastrointestinal mucosa, a common site of aspirin-related side effects.[7]

Q2: Why is targeted delivery of this compound important?

A2: While this compound is more potent and safer than aspirin, targeted delivery can further enhance its therapeutic index by:

  • Increasing the drug concentration at the site of action (e.g., a tumor), thereby improving efficacy.

  • Minimizing systemic exposure and potential off-target side effects.

  • Overcoming biological barriers that may limit the drug's access to the target tissue.[8]

Q3: What are some promising strategies for the targeted delivery of this compound?

A3: Nanoparticle-based drug delivery systems are a promising approach.[9][10] These can be formulated from various materials, including:

  • Lipid-based nanoparticles (e.g., liposomes, solid lipid nanoparticles): These are biocompatible and can encapsulate both hydrophobic and hydrophilic drugs.[11]

  • Polymeric nanoparticles (e.g., PLGA, chitosan): These offer controlled and sustained drug release.[12]

  • Hybrid nanoparticles (e.g., lipid-polymer hybrids): These combine the advantages of both lipid and polymeric systems.[13]

To achieve active targeting, these nanoparticles can be surface-functionalized with ligands such as antibodies, peptides, or small molecules (like folic acid) that bind to receptors overexpressed on target cells.[4][5]

Q4: How can I assess the stability of my this compound formulation?

A4: The stability of aspirin and its derivatives is crucial for therapeutic efficacy. Aspirin is known to undergo hydrolysis to salicylic acid and acetic acid, a process that can be accelerated by moisture and high temperatures.[1] To assess the stability of your this compound formulation, you can:

  • Perform accelerated stability studies at elevated temperatures and humidity.

  • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the intact this compound from its degradation products over time.

Q5: What in vivo imaging techniques can be used to track the biodistribution of my this compound delivery system?

A5: To visualize where your delivery system accumulates in an animal model, you can incorporate an imaging agent into your nanoparticles. Common techniques include:

  • Fluorescence Imaging: Incorporating a near-infrared (NIR) fluorescent dye into the nanoparticles allows for non-invasive imaging of their distribution.[14]

  • Magnetic Resonance Imaging (MRI): Co-encapsulating a contrast agent (e.g., iron oxide nanoparticles) can enable tracking via MRI.

  • Scintigraphy/SPECT/PET: Radiolabeling the nanoparticles allows for highly sensitive and quantitative imaging of their biodistribution.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound Isomers in Colon Cancer Cells

CompoundIC₅₀ in HCT 15 Cells (nM)
o-NOSH-aspirin57 ± 5
m-NOSH-aspirin110 ± 15
p-NOSH-aspirin380 ± 30
Data suggests that the ortho-substituted isomer of this compound is the most potent in this cell line.[15]

Table 2: Comparative Potency of this compound

ComparisonFold Increase in Potency
This compound vs. Aspirin>100,000x
This compound vs. NO-aspirin~15,000x
This compound vs. H₂S-aspirin~80x
Data highlights the significantly enhanced potency of the hybrid molecule in inhibiting colon cancer cell growth.[15]

Experimental Protocols

Protocol 1: Formulation of this compound Loaded Lipid-Polymer Hybrid Nanoparticles

This protocol is adapted from methods for formulating hybrid nanoparticles for drug delivery.[16]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • DSPE-PEG-COOH (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)])

  • Lipid of choice (e.g., DOTAP for positive charge, DOPC for neutral charge)

  • Organic solvent (e.g., dichloromethane)

  • Deionized water

  • Centrifugal filter units (10 kDa MWCO)

Procedure:

  • Dissolve PLGA and this compound in the organic solvent.

  • In a separate vial, dissolve the lipid and DSPE-PEG-COOH in the same organic solvent.

  • Mix the two organic solutions.

  • Add the organic phase dropwise to deionized water while vortexing to form a nanoemulsion.

  • Sonicate the emulsion on ice to reduce the particle size.

  • Evaporate the organic solvent under reduced pressure.

  • Wash the resulting nanoparticle suspension three times with deionized water using a centrifugal filter unit to remove unencapsulated drug and excess reagents.

  • Resuspend the final nanoparticle formulation in a suitable buffer (e.g., PBS) for characterization.

Protocol 2: In Vitro Drug Release Study using Dynamic Dialysis

Materials:

  • This compound loaded nanoparticles

  • Dialysis tubing (appropriate MWCO)

  • Release buffer (e.g., PBS, pH 7.4)

  • Shaking incubator or water bath at 37°C

  • HPLC system for drug quantification

Procedure:

  • Transfer a known concentration of the nanoparticle suspension into the dialysis bag and seal it.

  • Place the dialysis bag in a known volume of release buffer.

  • Incubate at 37°C with gentle agitation.

  • At predetermined time points, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the concentration of this compound in the collected samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Signaling_Pathways_of_NOSH_Aspirin NOSH_Aspirin This compound NO Nitric Oxide (NO) NOSH_Aspirin->NO H2S Hydrogen Sulfide (H₂S) NOSH_Aspirin->H2S Aspirin Aspirin NOSH_Aspirin->Aspirin Cell_Cycle_Control Cell Cycle Control NOSH_Aspirin->Cell_Cycle_Control induces arrest at G0/G1 Apoptosis_Pathways Apoptosis Pathways NO->Apoptosis_Pathways modulates H2S->Apoptosis_Pathways modulates COX COX Enzymes Aspirin->COX inhibits Prostaglandins Prostaglandins COX->Prostaglandins produces Inflammation Inflammation Prostaglandins->Inflammation mediates Cancer_Cell_Death Cancer Cell Death Apoptosis_Pathways->Cancer_Cell_Death induces Cell_Cycle_Control->Cancer_Cell_Death contributes to

Caption: Signaling pathways affected by this compound.

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Evaluation Formulation Nanoparticle Formulation (e.g., Lipid-Polymer Hybrid) Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Formulation->Characterization Release In Vitro Release Study Characterization->Release Administration Animal Model Administration (e.g., IV injection) Release->Administration Proceed if stable with controlled release Imaging Biodistribution Imaging (e.g., Fluorescence) Administration->Imaging Tissue_Analysis Ex Vivo Tissue Analysis (Drug Quantification) Imaging->Tissue_Analysis Efficacy Therapeutic Efficacy Study (e.g., Tumor Growth Inhibition) Tissue_Analysis->Efficacy

Caption: Experimental workflow for developing targeted this compound delivery systems.

Troubleshooting_Logic Start Low In Vivo Efficacy Check_Bioavailability Assess Bioavailability & Biodistribution Start->Check_Bioavailability Low_Accumulation Low Target Tissue Accumulation? Check_Bioavailability->Low_Accumulation Yes Premature_Release Premature Drug Release? Check_Bioavailability->Premature_Release No Improve_Targeting Optimize Targeting Strategy: - Add Targeting Ligands - Adjust Particle Size Low_Accumulation->Improve_Targeting Yes Improve_Stability Enhance Nanoparticle Stability: - PEGylation - Optimize Formulation Low_Accumulation->Improve_Stability No, rapid clearance Modify_Release Modify Release Kinetics: - Change Polymer/Lipid Matrix - Adjust Drug Loading Premature_Release->Modify_Release Yes

Caption: Logical workflow for troubleshooting low in vivo efficacy.

References

NOSH-Aspirin Degradation in Cell Culture Media: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the degradation pathways of NOSH-aspirin in common cell culture media. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges during your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation pathway of this compound in cell culture media?

A1: this compound is a hybrid molecule designed to release three bioactive components: nitric oxide (NO), hydrogen sulfide (H₂S), and aspirin.[1][2][3] The degradation process in an aqueous environment like cell culture media is expected to proceed as follows:

  • Release of NO and H₂S: The nitrate (-ONO₂) moiety releases NO, and the 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) moiety releases H₂S.[3][4] This release is likely initiated by hydrolysis and interaction with components in the media and cells.

  • Formation of Aspirin: The parent aspirin molecule is liberated.

  • Hydrolysis of Aspirin: The released aspirin is susceptible to hydrolysis, breaking down into salicylic acid and acetic acid.[5][6] This hydrolysis can be influenced by the pH and temperature of the culture media, as well as by enzymes present in the serum supplement.[5][6][7][8]

Q2: My experimental results with this compound are inconsistent. Could degradation be the cause?

A2: Yes, inconsistent results are a common sign of compound instability in in vitro assays. The degradation of this compound can lead to a variable concentration of the active compound and its breakdown products over the course of your experiment, resulting in poor reproducibility.

Q3: What factors in my cell culture system can influence the degradation rate of this compound?

A3: Several factors can affect the stability of this compound in your experiments:

  • pH of the Medium: Aspirin hydrolysis is pH-dependent. Alkaline conditions generally accelerate the degradation of aspirin to salicylic acid.[5][6] Standard cell culture media like DMEM and RPMI-1640 are typically buffered to a physiological pH (around 7.4), but cellular metabolism can cause local pH shifts.

  • Serum Concentration: Fetal Bovine Serum (FBS) contains esterases that can enzymatically accelerate the hydrolysis of the ester bond in aspirin.[9][10][11] Therefore, the concentration of FBS in your medium can significantly impact the degradation rate.

  • Temperature: Higher temperatures will increase the rate of chemical reactions, including hydrolysis.[12] Maintaining a constant and accurate incubator temperature is crucial.

  • Light Exposure: Some compounds are sensitive to light. While there is no specific data on the photosensitivity of this compound, it is good practice to minimize its exposure to light.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To enhance the stability and reproducibility of your experiments, consider the following:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound before each experiment. Avoid repeated freeze-thaw cycles.

  • Control for pH: Ensure your cell culture medium is properly buffered and monitor the pH, especially in long-term experiments.

  • Consistent Serum Source and Concentration: Use a consistent source and lot of FBS and maintain the same concentration across all related experiments.

  • Time-Course Experiments: If you suspect degradation is a factor, perform a time-course experiment to assess the biological effect at different time points after adding the compound.

  • Include Proper Controls: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) in your experiments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity over time in a multi-day experiment. Degradation of this compound in the cell culture medium.1. Replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours). 2. Conduct a time-course experiment to determine the window of optimal activity. 3. Analyze the concentration of this compound and its degradation products in the medium over time using HPLC.
High variability between replicate wells or experiments. Inconsistent degradation due to slight variations in experimental conditions.1. Ensure precise and consistent preparation of this compound solutions. 2. Standardize incubation times and cell seeding densities. 3. Verify the stability and calibration of your incubator (temperature and CO₂). 4. Use a consistent lot of FBS.
Unexpected biological effects not attributable to aspirin, NO, or H₂S alone. Accumulation of a specific degradation byproduct to a biologically active concentration.1. Attempt to identify and quantify the major degradation products using analytical methods like LC-MS. 2. Test the biological activity of the suspected byproduct (if commercially available) in your assay system.

Quantitative Data Summary

The following tables provide illustrative data on the stability of aspirin under different conditions. Note that specific degradation rates for this compound in cell culture media are not extensively published; therefore, these tables are based on the known behavior of aspirin and serve as a general guide.

Table 1: Illustrative Half-life of Aspirin in Different Media

MediumpHTemperature (°C)Serum ConcentrationIllustrative Half-life (hours)
DMEM7.43710% FBS~ 10 - 20
RPMI-16407.23710% FBS~ 15 - 25
PBS7.4370%~ 500[8]
Boric Acid Buffer10.4250%~ 257[8]

Disclaimer: The half-life values for DMEM and RPMI-1640 are hypothetical and for illustrative purposes only, based on the known accelerating effect of serum esterases on aspirin hydrolysis.

Table 2: Major Degradation Products of this compound

Parent CompoundPrimary Degradation ProductsSecondary Degradation Products
This compoundNitric Oxide (NO)-
Hydrogen Sulfide (H₂S)-
AspirinSalicylic Acid, Acetic Acid
ADT-OH moietyFurther breakdown products

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium by HPLC

This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Preparation of this compound Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO). Spike the cell culture medium with the this compound stock solution to the final desired concentration.

  • Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes and place them in a 37°C incubator.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one tube from the incubator.

  • Sample Preparation: Immediately process the sample by adding an equal volume of cold acetonitrile to precipitate proteins. Vortex and centrifuge at high speed for 10 minutes.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial. Inject a suitable volume onto the C18 column.

  • Chromatography Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient from high aqueous to high organic content to elute this compound and its degradation products.

    • Flow Rate: 1 mL/min

    • Detection Wavelength: Monitor at wavelengths relevant for this compound, aspirin, and salicylic acid (e.g., 230 nm and 275 nm).

  • Data Analysis: Quantify the peak area of this compound at each time point. Plot the concentration of this compound versus time to determine its degradation kinetics and half-life.

Visualizations

Degradation Pathway of this compound

Degradation_Pathway cluster_products Degradation Products NOSH_Aspirin This compound Aspirin Aspirin NOSH_Aspirin->Aspirin Hydrolysis NO Nitric Oxide NOSH_Aspirin->NO Release H2S Hydrogen Sulfide NOSH_Aspirin->H2S Release ADT_OH ADT-OH Moiety NOSH_Aspirin->ADT_OH Release Salicylic_Acid Salicylic Acid Aspirin->Salicylic_Acid Hydrolysis Acetic_Acid Acetic Acid Aspirin->Acetic_Acid Hydrolysis

Caption: Degradation pathway of this compound in aqueous media.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis Prep_Solution Prepare this compound in Cell Culture Medium Incubate Incubate at 37°C Prep_Solution->Incubate Collect_Samples Collect Samples at Different Time Points Incubate->Collect_Samples Prep_Samples Sample Preparation (Protein Precipitation) Collect_Samples->Prep_Samples HPLC_Analysis HPLC Analysis Prep_Samples->HPLC_Analysis Data_Analysis Data Analysis (Degradation Kinetics) HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing this compound stability.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic rnode rnode Start Inconsistent Results? Check_Prep Fresh Solution Prep? Start->Check_Prep Check_Conditions Consistent Culture Conditions? Check_Prep->Check_Conditions Yes Action_Prep Action: Prepare fresh solutions for each experiment. Check_Prep->Action_Prep No Check_Reagents Consistent Reagent Lots (e.g., FBS)? Check_Conditions->Check_Reagents Yes Action_Conditions Action: Verify incubator settings and standardize protocols. Check_Conditions->Action_Conditions No Run_Stability Perform Stability Assay (HPLC)? Check_Reagents->Run_Stability Yes Action_Reagents Action: Use same lot of reagents for comparative experiments. Check_Reagents->Action_Reagents No Degradation_Confirmed Degradation Confirmed? Run_Stability->Degradation_Confirmed Action_Modify Action: Modify experiment (e.g., replenish compound). Degradation_Confirmed->Action_Modify Yes End Problem Likely Resolved Degradation_Confirmed->End No Solution_No No Solution_Yes Yes Action_Prep->End Action_Conditions->End Action_Reagents->End Action_Modify->End

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Addressing Off-Target Effects of NOSH-Aspirin In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NOSH-aspirin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects and troubleshooting in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from traditional aspirin?

A1: this compound is a hybrid compound that covalently links a nitric oxide (NO) and a hydrogen sulfide (H₂S) releasing moiety to an aspirin backbone.[1][2] This design aims to enhance the anti-cancer and anti-inflammatory properties of aspirin while mitigating its gastrointestinal side effects.[3] The release of NO and H₂S contributes to a safer profile, particularly by protecting the gastric mucosa.[2]

Q2: What are the primary on-target mechanisms of this compound in cancer cells?

A2: this compound exerts its anti-cancer effects through several key mechanisms, often independent of cyclooxygenase (COX) inhibition.[2][4] These include:

  • Induction of Apoptosis: It triggers programmed cell death in cancer cells.[2][5]

  • Cell Cycle Arrest: It causes a G0/G1 phase cell cycle block, inhibiting cell proliferation.[2][4]

  • Generation of Reactive Oxygen Species (ROS): It increases intracellular ROS levels, leading to oxidative stress and cell death in cancer cells.[2]

Q3: What are the known off-target effects of this compound on non-cancerous cells?

A3: A significant feature of this compound is its high degree of safety and minimal toxicity towards normal, non-cancerous epithelial cells at concentrations that are highly effective against cancer cells.[2][3][4] Studies have shown that normal pancreatic and breast epithelial cell lines are largely unaffected by this compound at its cytotoxic concentrations for cancer cells.[4]

Q4: Can the released nitric oxide (NO) and hydrogen sulfide (H₂S) interfere with my in vitro assays?

A4: Yes, the release of gaseous molecules like NO and H₂S can potentially interfere with certain in vitro assays. For example, their reducing properties could affect colorimetric or fluorometric assays that rely on redox reactions. It is crucial to run appropriate controls to account for any such interference.

Q5: How stable is this compound in cell culture media?

A5: this compound is designed to release NO and H₂S over time, and its stability can be influenced by factors such as pH, temperature, and the presence of thiols in the media.[6] It is recommended to prepare fresh stock solutions and dilute them into the cell culture medium immediately before each experiment to ensure consistent results.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent IC₅₀ values between experiments 1. Compound Instability: this compound may degrade in stock solutions or culture media over time. 2. Variable Gas Release: The rate of NO and H₂S release can be affected by slight variations in experimental conditions (e.g., temperature, pH). 3. Cell Passage Number: Higher passage numbers can lead to phenotypic drift and altered drug sensitivity.1. Fresh Preparations: Always prepare fresh dilutions of this compound from a frozen stock immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. 2. Standardize Conditions: Ensure consistent incubation times, temperature, and CO₂ levels. Use freshly prepared media for each experiment. 3. Consistent Cell Source: Use cells from a consistent and low passage number for all experiments.
High background or unexpected color/fluorescence in control wells (without cells) 1. Assay Interference: The released NO or H₂S may be directly reacting with the assay reagents (e.g., MTT, resazurin).1. Compound-Only Control: Include control wells containing media and this compound at the highest concentration used in the experiment, but without cells. Subtract the absorbance/fluorescence of these wells from the experimental wells.
Unexpectedly high cytotoxicity in normal (non-cancerous) cell lines 1. High Compound Concentration: The concentrations used may be excessively high, leading to non-specific toxicity. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.1. Dose-Response Curve: Perform a wide-range dose-response experiment to determine the optimal concentration range. 2. Vehicle Control: Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% for DMSO) and always include a vehicle-only control.
Low signal or variability in apoptosis assays (e.g., Annexin V/PI) 1. Timing of Assay: The time point for measuring apoptosis may not be optimal. 2. Interference with Dyes: Released NO or H₂S could potentially interact with the fluorescent dyes.1. Time-Course Experiment: Perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the peak of apoptotic events.[5] 2. Wash Steps: Ensure adequate washing of cells to remove any residual compound or released gases before staining.

Data Presentation

Table 1: In Vitro IC₅₀ Values of this compound Variants in Human Cancer Cell Lines (24h treatment)

Cell LineCancer TypeNOSH-1 (nM)NOSH-2 (nM)NOSH-3 (nM)NOSH-4 (nM)Aspirin (ASA)
HT-29 Colon48 ± 380 ± 57500 ± 355300 ± 35>5,000,000
HCT 15 Colon57 ± 590 ± 65900 ± 305520 ± 21>5,000,000
SW480 Colon97 ± 797 ± 75300 ± 240600 ± 25>5,000,000
MCF7 Breast (ER+)280 ± 2585 ± 86000 ± 220800 ± 22>5,000,000
MDA-MB-231 Breast (ER-)98 ± 988 ± 76500 ± 268550 ± 28>5,000,000
SKBR3 Breast (ER-)110 ± 1270 ± 55700 ± 323280 ± 15>5,000,000
BxPC3 Pancreatic57 ± 4102 ± 184800 ± 322800 ± 39>5,000,000
MIA PaCa-2 Pancreatic47 ± 5100 ± 95500 ± 390700 ± 32>5,000,000
LNCaP Prostate250 ± 18120 ± 146500 ± 224300 ± 12>5,000,000
A549 Lung180 ± 15100 ± 124300 ± 212500 ± 18>5,000,000
Jurkat Leukemia150 ± 1190 ± 57000 ± 321240 ± 11>5,000,000
*Data compiled from multiple sources.[1][7] Values are presented as mean ± SEM.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

Objective: To determine the effect of this compound on the metabolic activity of cells as an indicator of viability.

Materials:

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare fresh serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Apoptosis Detection (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the determined time period.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizations

NOSH_Aspirin_Signaling_Pathway NOSH_Aspirin This compound ROS ↑ Reactive Oxygen Species (ROS) NOSH_Aspirin->ROS NFkB ↓ NF-κB NOSH_Aspirin->NFkB CellCycle G0/G1 Cell Cycle Arrest NOSH_Aspirin->CellCycle Apoptosis ↑ Apoptosis ROS->Apoptosis NFkB->Apoptosis CellProliferation ↓ Cell Proliferation CellCycle->CellProliferation Caspase3 ↑ Caspase-3 Activation Apoptosis->Caspase3 Caspase3->CellProliferation

Caption: Key signaling pathways affected by this compound in cancer cells.

Experimental_Workflow_Troubleshooting Start Start Experiment PrepareCompound Prepare Fresh This compound Dilutions Start->PrepareCompound CellTreatment Treat Cells PrepareCompound->CellTreatment Incubate Incubate CellTreatment->Incubate Assay Perform Assay (e.g., MTT, Apoptosis) Incubate->Assay DataAnalysis Data Analysis Assay->DataAnalysis InconsistentResults Inconsistent Results? DataAnalysis->InconsistentResults Troubleshoot Troubleshoot: - Check compound stability - Standardize conditions - Verify cell passage InconsistentResults->Troubleshoot Yes AssayInterference Assay Interference? InconsistentResults->AssayInterference No Troubleshoot->PrepareCompound AssayInterference->DataAnalysis No RunControls Run Controls: - Compound-only wells - Vehicle controls AssayInterference->RunControls Yes RunControls->Assay

Caption: A logical workflow for troubleshooting in vitro experiments with this compound.

References

Technical Support Center: Refinement of Animal Models for NOSH-Aspirin Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NOSH-aspirin in animal models. The information is designed to help refine experimental designs for more accurate and reproducible results.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo studies with this compound.

1. Inconsistent Anti-Tumor Efficacy in Xenograft Models

Potential Cause Troubleshooting/Refinement Strategy
Drug Formulation and Stability Vehicle Selection: this compound is slightly soluble in water but soluble in organic solvents. For oral gavage, suspension in a vehicle like 0.5% carboxymethylcellulose is common.[1] Ensure the vehicle provides a uniform and stable suspension throughout the dosing period. Formulation Preparation: Prepare the formulation fresh daily, as this compound can decompose in the presence of light.[2] Protect the formulation from light at all times. Consider particle size reduction techniques like micronization to improve dissolution and absorption.[3][4]
Drug Administration Gavage Technique: Ensure consistent oral gavage technique to minimize stress and ensure accurate dosing. Improper technique can lead to aspiration or incomplete dose delivery. Practice on a separate cohort of animals if necessary.[5] Timing of Administration: Administer this compound at the same time each day to maintain consistent pharmacokinetic profiles.
Animal Model Variability Tumor Initiation: Ensure tumor cells are in the logarithmic growth phase at the time of injection. Use a consistent number of cells and injection volume for each animal.[6] Randomization: Once tumors reach a palpable size (e.g., ~70-100 mm³), randomize animals into control and treatment groups to ensure an even distribution of tumor sizes.[7][8] Tumor Measurement: Use calipers for consistent tumor volume measurement. The formula Volume = (Length x Width²) / 2 is commonly used.[6] For more accuracy, especially in larger tumors, consider the ellipsoid formula: 1/6 π × L × W × (L + W)/2.[9]
Tumor Heterogeneity Cell Line Authentication: Regularly authenticate the cancer cell line to ensure it has not drifted genetically or phenotypically. Consider Patient-Derived Xenografts (PDX): PDX models can better recapitulate the heterogeneity of human tumors compared to cell line-derived xenografts (CDX).[10]

2. Gastrointestinal (GI) Side Effects

While this compound is designed to be safer for the GI tract than traditional aspirin, it is still crucial to monitor for potential adverse effects.[11][12][13]

Potential Cause Troubleshooting/Refinement Strategy
High Dosage or Prolonged Treatment Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose with minimal side effects.[6] Monitor Animal Health: Regularly monitor animals for signs of GI distress, such as weight loss, hunched posture, ruffled fur, or changes in fecal consistency.[14]
Underlying Animal Health Health Status: Use healthy animals from a reputable supplier. Pre-existing subclinical conditions can be exacerbated by NSAID administration. Acclimatization: Allow for an adequate acclimatization period before starting the experiment to reduce stress-related physiological changes.
Assessment of GI Damage Gross Examination: At the end of the study, visually inspect the stomach and small intestine for any signs of hemorrhage, ulceration, or inflammation.[1] Histopathology: Collect tissue samples for histological analysis to detect microscopic damage. Biomarkers: Measure levels of prostaglandin E2 (PGE2) in gastric tissue to assess COX inhibition and potential for mucosal damage.[1]

3. Monitoring Potential Side Effects of NO and H₂S Release

The release of nitric oxide (NO) and hydrogen sulfide (H₂S) contributes to the therapeutic and safety profile of this compound, but their systemic effects should be considered.

Potential Cause Troubleshooting/Refinement Strategy
Cardiovascular Effects of NO Blood Pressure Monitoring: In longer-term studies, consider periodic, non-invasive blood pressure monitoring, as NO is a vasodilator.[8]
Systemic Effects of H₂S Behavioral Observation: High concentrations of H₂S can have systemic effects.[15] Closely monitor animals for any unusual behavior, lethargy, or respiratory changes, especially during initial dose-finding studies.[16] Blood Analysis: At necropsy, consider collecting blood to analyze for markers of systemic toxicity if overt signs are observed during the study.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for oral administration of this compound in mice?

A1: A common and effective vehicle for this compound is a 0.5% solution of carboxymethylcellulose (CMC) in water.[1] It is important to ensure the compound is uniformly suspended before each administration.

Q2: How should I prepare and store the this compound formulation?

A2: Due to its potential for degradation, especially in the presence of light, it is recommended to prepare the this compound formulation fresh each day.[2] The formulation should be protected from light and stored at a cool temperature until use.

Q3: My xenograft tumors are growing at highly variable rates. How can I reduce this variability?

A3: To reduce tumor growth variability, ensure you are using a consistent number of viable tumor cells for implantation, inject the cells at the same site and depth for each animal, and randomize the animals into treatment groups when the tumors reach a consistent, measurable size.[6][7]

Q4: What are the key parameters to measure to demonstrate the anti-cancer effect of this compound in vivo?

A4: The primary endpoints are tumor volume and tumor mass at the end of the study.[7] Additionally, you can assess cell proliferation (e.g., via PCNA staining), apoptosis (e.g., via TUNEL assay), and the expression of key signaling proteins like NF-κB and FoxM1 in the tumor tissue.[17]

Q5: How can I confirm that this compound is engaging its target in the animal model?

A5: You can measure the levels of prostaglandins (like PGE2) in the tumor tissue or plasma to confirm COX inhibition.[1] Additionally, Western blotting of tumor lysates can be used to assess the phosphorylation status of downstream targets of the signaling pathways affected by this compound.[6]

Q6: Are there any specific animal welfare considerations for this compound studies?

A6: Beyond standard animal welfare guidelines for cancer research, pay close attention to signs of gastrointestinal distress due to the aspirin component.[14] Also, be observant for any unexpected behavioral changes that could be related to the release of NO or H₂S.[8][16] Establishing clear humane endpoints based on tumor burden and overall animal health is crucial.[3]

Quantitative Data Summary

Compound Cancer Cell Line In Vitro IC₅₀ (24h) Animal Model Dose Tumor Growth Inhibition Reference
This compound (ortho-isomer)HT-29 (Colon)45.5 ± 2.5 nMNude Mice (Xenograft)100 mg/kg/day (p.o.)~85%[18]
This compoundMIA PaCa-2 (Pancreatic)47 ± 5 nMAthymic Nude Mice (Xenograft)100 mg/kg/day (p.o.)~90% reduction in volume[7]
This compoundBxPC-3 (Pancreatic)57 ± 4 nM---[7]
This compoundMDA-MB-231 (Breast)90 ± 5 nM---[3]
This compoundSKBR3 (Breast)82 ± 5 nM---[3]
AspirinHT-29 (Colon)> 5 mMNude Mice (Xenograft)50 mg/kg/day (p.o.)Significant reduction, less than this compound[11]

Experimental Protocols

1. Xenograft Mouse Model of Colon Cancer

  • Animal Model: Male athymic nude (NU/NU) mice, 5 weeks of age.[11]

  • Cell Line: HT-29 human colon adenocarcinoma cells.

  • Cell Preparation: Culture HT-29 cells in appropriate media. Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10⁶ cells per 100 µL.[6]

  • Tumor Implantation: Anesthetize the mouse. Inject 100 µL of the cell suspension subcutaneously into the right flank of the mouse.[6]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[6]

  • Treatment: When tumors reach an average volume of approximately 70-100 mm³, randomize the mice into treatment and control groups (n=5-10 per group).[7][8]

    • Control Group: Administer the vehicle (e.g., 0.5% carboxymethylcellulose) daily by oral gavage.[1]

    • Treatment Group(s): Administer this compound (e.g., 25, 50, or 100 mg/kg) suspended in the vehicle daily by oral gavage.[1]

  • Endpoint: Continue treatment for a predefined period (e.g., 21-25 days).[8][11] At the end of the study, euthanize the mice, and excise the tumors. Measure the final tumor volume and weight. A portion of the tumor can be fixed in formalin for immunohistochemistry or snap-frozen for molecular analysis.[8]

2. Assessment of Gastrointestinal Safety in Rats

  • Animal Model: Male Wistar rats.

  • Procedure:

    • Fast the rats for 24-48 hours with free access to water.[1]

    • Administer this compound or the control (vehicle or aspirin) orally by gavage at equimolar doses.[1]

    • Euthanize the rats 6 hours post-administration.[11]

    • Excise the stomach and open it along the greater curvature.

    • Gently rinse the stomach with saline and examine for hemorrhagic lesions under a dissecting microscope.

    • Score the gastric damage based on the number and severity of lesions.

    • Collect stomach tissue for measurement of PGE₂ levels to assess COX inhibition.[1]

Visualizations

NOSH_Aspirin_Signaling_Pathway NOSH_Aspirin This compound Aspirin Aspirin NOSH_Aspirin->Aspirin NO Nitric Oxide (NO) NOSH_Aspirin->NO H2S Hydrogen Sulfide (H₂S) NOSH_Aspirin->H2S NF_kB NF-κB NOSH_Aspirin->NF_kB Inhibits Caspase3 Caspase-3 NOSH_Aspirin->Caspase3 Activates ROS Reactive Oxygen Species (ROS) NOSH_Aspirin->ROS Increases FoxM1 FoxM1 NOSH_Aspirin->FoxM1 Inhibits Cell_Cycle_Arrest G₀/G₁ Cell Cycle Arrest NOSH_Aspirin->Cell_Cycle_Arrest COX1_COX2 COX-1 / COX-2 Aspirin->COX1_COX2 Inhibits PGE2 Prostaglandin E₂ COX1_COX2->PGE2 Inflammation Inflammation PGE2->Inflammation Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-2, Bcl-XL) NF_kB->Anti_Apoptotic Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Caspase3->Apoptosis ROS->Apoptosis Cell_Proliferation Cell Proliferation FoxM1->Cell_Proliferation Cell_Cycle_Arrest->Cell_Proliferation

Caption: Simplified signaling pathway of this compound's anti-cancer effects.

Xenograft_Workflow A Prepare Cancer Cell Suspension (e.g., HT-29 in Matrigel) B Subcutaneous Injection into Flank of Nude Mouse A->B C Monitor Tumor Growth (Caliper Measurement) B->C D Randomize Mice into Groups (Tumor Volume ~100 mm³) C->D E Daily Oral Gavage Treatment (Vehicle, this compound) D->E F Monitor Tumor Volume and Animal Health E->F G Endpoint (e.g., Day 21) F->G Continue for defined period H Euthanize and Excise Tumor G->H I Measure Final Tumor Volume and Weight H->I J Tissue Analysis (Histology, Molecular) I->J

Caption: Experimental workflow for a typical this compound xenograft study.

Troubleshooting_Logic Start Inconsistent Anti-Tumor Efficacy Q1 Is the drug formulation prepared fresh daily and protected from light? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the oral gavage technique consistent? A1_Yes->Q2 Sol1 Refine formulation protocol: Prepare fresh daily, protect from light. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was there high variability in initial tumor sizes? A2_Yes->Q3 Sol2 Standardize gavage technique, provide training. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Improve randomization process based on tumor volume. A3_Yes->Sol3 End Consider tumor heterogeneity or cell line issues. A3_No->End

References

Technical Support Center: Managing Variability in H₂S and NO Release from NOSH-Aspirin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with NOSH-aspirin. Our aim is to help you manage and understand the variability in hydrogen sulfide (H₂S) and nitric oxide (NO) release rates, ensuring more consistent and reliable experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, handling, and analysis of this compound.

General Properties and Handling

Q1: What is this compound and what are its different variants?

A1: this compound is a hybrid compound that incorporates an aspirin scaffold with moieties that release both nitric oxide (NO) and hydrogen sulfide (H₂S).[1][2] This design aims to enhance the therapeutic effects of aspirin while mitigating its side effects.[3] There are several variants of this compound, including positional isomers (ortho-, meta-, and para-NOSH-aspirin) and other analogs (NOSH-1, NOSH-2, NOSH-3, NOSH-4), each with different substitution patterns and potentially different gas release kinetics and biological activities.[1][4] The most commonly studied variant is o-NOSH-aspirin, also known as NBS-1120.

Q2: What are the critical storage and handling conditions for this compound?

A2: this compound is sensitive to light, moisture, and heat. It is recommended to store the compound in a dark, dry environment, preferably at low temperatures (e.g., -20°C or -80°C) to prevent degradation.[5] The aspirin component is susceptible to hydrolysis, which can be accelerated by environmental factors.[6][7] Exposure to light can also lead to decomposition. For experimental use, prepare solutions fresh and use them promptly.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[8] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the aqueous culture medium. Be mindful of the final DMSO concentration in your experiments, as it can have its own biological effects.

H₂S and NO Release

Q4: What are the expected release profiles for H₂S and NO from this compound?

A4: this compound is designed for a slow and sustained release of both H₂S and NO.[8] The exact kinetics can vary depending on the specific variant of this compound and the experimental conditions such as pH, temperature, and the presence of biological thiols (e.g., cysteine, glutathione).[9] The H₂S is released from the dithiolethione moiety (like ADT-OH), and the NO is released from the nitrate ester group.[10]

Q5: What are the standard methods for measuring H₂S and NO release?

A5: The most common method for measuring NO release is the Griess assay, which detects nitrite (NO₂⁻), a stable oxidation product of NO.[11][12][13] For H₂S detection, the methylene blue assay is a widely used colorimetric method.[14][15] It's important to use protocols specifically adapted for these donor compounds to ensure accurate measurements.

Biological Activity

Q6: What are the known signaling pathways affected by the H₂S and NO released from this compound?

A6: The H₂S and NO released from this compound have been shown to modulate several key signaling pathways involved in cancer and inflammation. These include the inhibition of the NF-κB pathway, which is crucial in inflammatory responses and cell survival.[5] Additionally, this compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.[5]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis, purification, and experimental use of this compound, with a focus on managing the variability of H₂S and NO release.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent H₂S/NO Release Rates Between Batches 1. Purity of the synthesized this compound: Impurities from the synthesis can interfere with gas release. 2. Storage and handling: Degradation due to exposure to light, moisture, or elevated temperatures. 3. Variability in experimental conditions: Minor differences in pH, temperature, or solvent composition.1. Verify purity: Use techniques like ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm the structure and purity of each batch.[16] Perform HPLC purification to remove impurities.[4] 2. Strict storage protocol: Store under inert gas (argon or nitrogen) at -80°C in a light-protected container. Always prepare fresh solutions for experiments. 3. Standardize protocols: Ensure consistent pH, temperature, and buffer/media composition for all experiments.
Low or No Detectable H₂S/NO Release 1. Degradation of this compound: The compound may have degraded during storage or handling. 2. Incorrect assay conditions: The pH or presence of certain thiols required for triggering release might be suboptimal. 3. Assay interference: Components in the experimental medium (e.g., phenol red in cell culture media, high protein concentrations) can interfere with the Griess or methylene blue assays.1. Check compound integrity: Run a purity check on your stored compound. Synthesize or obtain a fresh batch if necessary. 2. Optimize assay parameters: For H₂S release from the ADT-OH moiety, ensure the presence of thiols like cysteine or glutathione in your reaction buffer. For NO release, be aware that enzymatic processes can be involved. 3. Use appropriate controls and blanks: Run the assays in the same buffer/medium without the compound to check for background interference. For cell-based assays, consider using phenol red-free media during the measurement phase.
High Variability in Biological Readouts (e.g., cell viability, signaling pathway activation) 1. Inconsistent gas release: As described above, variability in H₂S and NO release will directly impact biological effects. 2. Cellular factors: Differences in cell passage number, density, or metabolic state can alter their response. 3. Instability in solution: The compound may be degrading in the experimental medium over the course of the experiment.1. Monitor gas release: In parallel with your biological experiments, measure the H₂S and NO release under the same conditions to correlate with the observed biological effects. 2. Standardize cell culture techniques: Use cells within a narrow passage number range and ensure consistent seeding densities. 3. Time-course experiments: Perform time-course studies to understand the kinetics of the biological response and the stability of the compound in your experimental setup.
Difficulty in Synthesis and Purification 1. Incomplete reactions: Reaction conditions (time, temperature, reagents) may not be optimal. 2. Co-elution of impurities: During column chromatography, impurities may co-elute with the desired product.1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the reaction until completion.[4] 2. Optimize chromatography: Use a gradient elution method and different solvent systems for column chromatography to achieve better separation.[4]

Section 3: Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of o-NOSH-Aspirin (NBS-1120)

This protocol is a general guide based on published synthesis schemes.[1][4] Optimization may be required.

Step 1: Synthesis of the NO-donating moiety precursor

  • This typically involves reacting a starting material like salicylaldehyde with a bifunctional linker containing a protected hydroxyl group and a group that can be converted to a nitrate ester.

Step 2: Nitration

  • The protected hydroxyl group is deprotected and then reacted with a nitrating agent (e.g., silver nitrate) to form the nitrate ester.

Step 3: Oxidation

  • The aldehyde group is oxidized to a carboxylic acid.

Step 4: Coupling with the H₂S-donating moiety

  • The carboxylic acid is then coupled to the hydroxyl group of the H₂S-donating moiety, 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH), using a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Purification:

  • The crude product is purified by silica gel column chromatography. The progress of the purification is monitored by TLC. The final product's identity and purity should be confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Measurement of H₂S Release using the Methylene Blue Assay

This is an adapted protocol for measuring H₂S release from this compound.

Materials:

  • This compound solution (in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cysteine or Glutathione solution (as a thiol trigger)

  • Zinc acetate solution (for trapping H₂S)

  • N,N-dimethyl-p-phenylenediamine sulfate solution (in HCl)

  • Ferric chloride solution (in HCl)

  • Trichloroacetic acid (TCA)

Procedure:

  • Prepare a reaction mixture containing PBS, the thiol trigger, and the this compound solution.

  • Incubate the mixture at 37°C for the desired time points.

  • Stop the reaction by adding TCA.

  • Add zinc acetate to trap the released H₂S as zinc sulfide.

  • Add N,N-dimethyl-p-phenylenediamine sulfate and ferric chloride to the mixture. This will react with the trapped sulfide to form methylene blue.

  • Incubate in the dark to allow for color development.

  • Measure the absorbance at 665-670 nm using a spectrophotometer.

  • Quantify the H₂S concentration using a standard curve prepared with sodium hydrosulfide (NaHS).

Measurement of NO Release using the Griess Assay

This is an adapted protocol for measuring NO release from this compound.

Materials:

  • This compound solution (in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4, or cell culture medium

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid)

  • Sodium nitrite (for standard curve)

Procedure:

  • Prepare a reaction mixture containing the buffer or medium and the this compound solution.

  • Incubate at 37°C for the desired time points.

  • Take aliquots of the supernatant at each time point.

  • Add an equal volume of the Griess Reagent to each aliquot.

  • Incubate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.[13]

Section 4: Data Presentation

The following tables summarize quantitative data on the biological activity of different this compound variants.

Table 1: IC₅₀ Values for Cell Growth Inhibition of Colon Cancer Cell Lines at 24 hours[4]

CompoundCell Line: HT-29 (COX-1 & -2 expressing) (nM)Cell Line: HCT 15 (COX null) (nM)
o-NOSH-aspirin (1)48 ± 757 ± 5
m-NOSH-aspirin (2)220 ± 80110 ± 15
p-NOSH-aspirin (3)450 ± 125380 ± 30
Aspirin>5,000,000>5,000,000

Table 2: IC₅₀ Values for Cell Growth Inhibition of Various Cancer Cell Lines by this compound Variants at 24 hours[1]

Cell LineNOSH-1 (nM)NOSH-2 (nM)NOSH-3 (nM)NOSH-4 (nM)
Colon
HT-2948 ± 370 ± 56000 ± 220300 ± 35
HCT-116120 ± 9100 ± 86500 ± 268520 ± 21
SW48080 ± 590 ± 55700 ± 323600 ± 25
Breast
MCF-7280 ± 12120 ± 114800 ± 322800 ± 22
MDA-MB-231150 ± 11100 ± 125500 ± 390550 ± 28
Pancreas
MIA PaCa-250 ± 470 ± 66500 ± 224280 ± 15
BxPC-360 ± 580 ± 74300 ± 212800 ± 39
Lung
A549100 ± 890 ± 97000 ± 321700 ± 32
Prostate
LNCaP120 ± 11110 ± 105800 ± 250300 ± 12
PC-3100 ± 9100 ± 86200 ± 280500 ± 18
Leukemia
Jurkat80 ± 790 ± 75500 ± 230240 ± 11

Section 5: Visualizations

The following diagrams illustrate key concepts related to this compound.

NOSH_Aspirin_Structure cluster_aspirin Aspirin Scaffold cluster_no NO-Releasing Moiety cluster_h2s H2S-Releasing Moiety Aspirin Acetylsalicylic Acid NO_moiety Nitrate Ester (-ONO2) Aspirin->NO_moiety Linker H2S_moiety Dithiolethione (e.g., ADT-OH) Aspirin->H2S_moiety Linker

Figure 1: Structural components of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_release Gas Release Measurement cluster_bio Biological Assays Synthesis Synthesis of This compound Purification Column Chromatography Synthesis->Purification Characterization NMR, Mass Spec Purification->Characterization H2S_Assay Methylene Blue Assay Characterization->H2S_Assay NO_Assay Griess Assay Characterization->NO_Assay Cell_Culture Cell Treatment Characterization->Cell_Culture Viability Cell Viability Assay Cell_Culture->Viability Signaling Western Blot / PCR Cell_Culture->Signaling

Figure 2: General experimental workflow for this compound studies.

Signaling_Pathway NOSH_Aspirin This compound H2S H₂S NOSH_Aspirin->H2S NO NO NOSH_Aspirin->NO ROS ↑ Reactive Oxygen Species H2S->ROS NFkB ↓ NF-κB Activation H2S->NFkB NO->ROS NO->NFkB Apoptosis Apoptosis ROS->Apoptosis NFkB->Apoptosis inhibition of anti-apoptotic genes

Figure 3: Simplified signaling pathways affected by this compound.

References

Technical Support Center: Enhancing the Translational Potential of NOSH-Aspirin Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with NOSH-aspirin. The aim is to facilitate the generation of robust and reproducible data to enhance the translational potential of this promising therapeutic agent.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound.

Q1: What is this compound and how does it differ from traditional aspirin?

A1: this compound is a hybrid compound that covalently links a nitric oxide (NO) and a hydrogen sulfide (H₂S) releasing moiety to an aspirin scaffold.[1][2][3] This design enhances its therapeutic effects and improves its safety profile compared to conventional aspirin.[1][4] While aspirin primarily inhibits cyclooxygenase (COX) enzymes, this compound combines this action with the beneficial effects of NO and H₂S, such as vasodilation and gastroprotection.[1][5][6]

Q2: What are the known mechanisms of action for this compound's anti-cancer effects?

A2: this compound exerts its anti-cancer effects through a multi-pronged approach, including:

  • Inhibition of Cyclooxygenase (COX): Like aspirin, it inhibits COX-1 and COX-2, reducing prostaglandin synthesis.[6][7]

  • Induction of Apoptosis: It triggers programmed cell death in cancer cells.[8][9]

  • Cell Cycle Arrest: It causes a G₀/G₁ phase cell cycle arrest, inhibiting cell proliferation.[9][10]

  • Modulation of Signaling Pathways: It inhibits pro-survival pathways such as NF-κB and downregulates the transcription factor FOXM1.[10][11]

  • Generation of Reactive Oxygen Species (ROS): It increases intracellular ROS levels, leading to oxidative stress and cell death in cancer cells.[3][8]

Q3: What are the key advantages of this compound over other NSAIDs?

A3: The primary advantages of this compound include:

  • Enhanced Potency: It is significantly more potent than aspirin, with some analogs showing over 100,000 times greater potency in inhibiting cancer cell growth.[1][12]

  • Improved Gastrointestinal (GI) Safety: The release of NO and H₂S protects the gastric mucosa, reducing the risk of ulcers and bleeding associated with long-term aspirin use.[4][6]

  • Broad-Spectrum Anti-Cancer Activity: It has shown efficacy against a wide range of human cancer cell lines, including colon, pancreatic, breast, lung, prostate, and leukemia.[2][13]

Q4: What is known about the solubility and stability of this compound?

A4: this compound is slightly soluble in water but soluble in organic solvents like DMSO and ethanol.[6] It is sensitive to light and moisture and should be stored in a dark, dry place.[6] Aqueous solutions are prone to hydrolysis and should be prepared fresh for each experiment.[14][15] A vinegar-like odor indicates degradation of the aspirin moiety.[15]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments.

In Vitro Cell-Based Assays
Problem Possible Cause(s) Recommended Solution(s)
Inconsistent IC₅₀ values Cell health and passage number variability.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before treatment.
Compound precipitation in media.Prepare a high-concentration stock solution in DMSO and ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid precipitation and solvent-induced artifacts.[16]
Degradation of this compound in solution.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[15]
Low potency or lack of expected effect Incomplete dissolution of the compound.Ensure the compound is fully dissolved in the solvent before adding it to the culture medium.
Interaction of released H₂S and NO with media components.Consider using serum-free media for short-term experiments to minimize interactions. Include appropriate vehicle controls with the solvent used to dissolve this compound.
High background in fluorescence-based assays (e.g., ROS detection, flow cytometry) Interference from released NO and H₂S with fluorescent probes.Select fluorescent probes that are less susceptible to interference from NO and H₂S. Run appropriate controls, including cells treated with NO and H₂S donors separately, to assess their individual effects on the assay.
Autofluorescence of the compound or its degradation products.Measure the fluorescence of the compound in cell-free media to determine its intrinsic fluorescence and subtract this from the experimental values.
In Vivo Xenograft Studies
Problem Possible Cause(s) Recommended Solution(s)
Poor oral bioavailability Degradation of the compound in the acidic stomach environment.Formulate this compound in a vehicle that protects it from gastric acid, such as 0.5% carboxymethylcellulose.[13]
Inefficient absorption from the GI tract.Co-administration with absorption enhancers could be explored, though this requires further research.
High variability in tumor growth inhibition Inconsistent dosing or administration.Ensure accurate and consistent oral gavage technique. Prepare fresh formulations of this compound for each dosing schedule.
Differences in tumor establishment and growth rates.Randomize animals into treatment and control groups after tumors have reached a palpable and measurable size to minimize variability.[17]
Unexpected toxicity Off-target effects of high doses of NO and H₂S.Conduct dose-escalation studies to determine the maximum tolerated dose. Monitor animals closely for any signs of toxicity.[17]
Vehicle-related toxicity.Ensure the vehicle used for formulation is non-toxic at the administered volume.

Section 3: Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of various this compound compounds.

Table 1: In Vitro IC₅₀ Values of this compound Analogs in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (nM)Reference(s)
NOSH-1HT-29Colon48[2]
HCT 15Colon150[2]
SW480Colon110[2]
MCF7Breast280[2]
MDA-MB-231Breast100[2]
BxPC-3Pancreatic57[10]
MIA PaCa-2Pancreatic47[10]
LNCaPProstate220[2]
A549Lung180[2]
JurkatLeukemia90[2]
o-NOSH-aspirinHT-29Colon48[12]
m-NOSH-aspirinHT-29Colon220[12]
p-NOSH-aspirinHT-29Colon450[12]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

CompoundCancer TypeAnimal ModelDose and RouteTumor Growth InhibitionReference(s)
This compound (NBS-1120)Colon Cancer (HT-29)Nude Mice25 mg/kg, oral73% reduction in tumor volume[4]
50 mg/kg, oral89% reduction in tumor volume[4]
100 mg/kg, oral96% reduction in tumor volume[4]
This compoundColon Cancer (HT-29)MiceOral85% reduction in tumor size[1]
This compound (NBS-1120)Pancreatic Cancer (MIA PaCa-2)Nude MiceNot specifiedSignificant reduction in tumor growth and mass[10]

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments cited in the troubleshooting guides and FAQs.

Western Blot Analysis

Objective: To analyze the expression of target proteins (e.g., NF-κB, FOXM1, COX-1, COX-2) in cells treated with this compound.

Protocol:

  • Cell Lysis:

    • After treatment with this compound, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., NF-κB p65, FOXM1) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Troubleshooting Tip: The reducing agents in some lysis buffers can react with the released H₂S. Consider using a lysis buffer with a non-reducing detergent and adding a reducing agent just before loading the gel.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

  • Cell Preparation:

    • Harvest cells after this compound treatment.

    • Wash cells with PBS.

  • Fixation:

    • Fix cells in ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash fixed cells with PBS.

    • Resuspend cells in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition:

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in G₀/G₁, S, and G₂/M phases.

Troubleshooting Tip: this compound can induce ROS, which may affect cell membrane integrity and dye uptake. Ensure proper fixation and permeabilization. If inconsistent results are observed, consider co-staining with a viability dye to exclude dead cells from the analysis.

TUNEL Assay for Apoptosis Detection

Objective: To detect DNA fragmentation associated with apoptosis in this compound-treated cells or tissues.

Protocol:

  • Sample Preparation:

    • For cultured cells, fix with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

    • For paraffin-embedded tissues, deparaffinize and rehydrate the sections, followed by proteinase K digestion.

  • TUNEL Reaction:

    • Incubate the samples with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP).

  • Detection:

    • If using an indirectly labeled dUTP, incubate with a labeled antibody or streptavidin conjugate.

    • Counterstain the nuclei with DAPI or Hoechst.

  • Imaging and Analysis:

    • Visualize the samples using a fluorescence microscope.

    • Quantify the percentage of TUNEL-positive cells.

Troubleshooting Tip: Drugs that induce high levels of oxidative stress can sometimes cause DNA damage that is not related to apoptosis, leading to false-positive TUNEL staining. It is recommended to confirm apoptosis by other methods, such as caspase-3 activation assays.[18]

Section 5: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Anti-Cancer Effects

NOSH_Aspirin_Signaling NOSH_Aspirin This compound NO Nitric Oxide (NO) NOSH_Aspirin->NO H2S Hydrogen Sulfide (H₂S) NOSH_Aspirin->H2S Aspirin Aspirin NOSH_Aspirin->Aspirin NFkB NF-κB Pathway NO->NFkB FOXM1 FOXM1 NO->FOXM1 ROS Reactive Oxygen Species (ROS) NO->ROS H2S->NFkB H2S->FOXM1 H2S->ROS COX COX-1 / COX-2 Aspirin->COX Prostaglandins Prostaglandins COX->Prostaglandins Apoptosis Apoptosis NFkB->Apoptosis Proliferation Cell Proliferation NFkB->Proliferation CellCycleArrest G₀/G₁ Cell Cycle Arrest FOXM1->CellCycleArrest FOXM1->Proliferation ROS->Apoptosis Proliferation->Apoptosis Proliferation->CellCycleArrest

Caption: Signaling pathways modulated by this compound leading to anti-cancer effects.

Experimental Workflow for In Vitro Evaluation of this compound

In_Vitro_Workflow start Start: Select Cancer Cell Lines prepare_compound Prepare this compound Stock Solution (in DMSO) start->prepare_compound cell_culture Culture and Seed Cells prepare_compound->cell_culture treatment Treat Cells with this compound (and controls) cell_culture->treatment cytotoxicity_assay Assess Cytotoxicity (e.g., MTT, LDH assay) treatment->cytotoxicity_assay ic50 Determine IC₅₀ Value cytotoxicity_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies western_blot Western Blot (NF-κB, FOXM1, etc.) mechanism_studies->western_blot flow_cytometry Flow Cytometry (Cell Cycle, Apoptosis) mechanism_studies->flow_cytometry ros_detection ROS Detection Assay mechanism_studies->ros_detection data_analysis Data Analysis and Interpretation western_blot->data_analysis flow_cytometry->data_analysis ros_detection->data_analysis end End: In Vitro Efficacy Profile data_analysis->end

Caption: A typical experimental workflow for the in vitro evaluation of this compound.

Logical Relationship for Troubleshooting Inconsistent IC₅₀ Values

IC50_Troubleshooting start Inconsistent IC₅₀ Values Observed check_compound Verify Compound Integrity (Purity, Storage, Freshness) start->check_compound check_cells Standardize Cell Culture Conditions (Passage number, Health, Seeding density) start->check_cells check_assay Optimize Assay Protocol (Reagent consistency, Incubation times) start->check_assay check_data Review Data Analysis (Curve fitting, Outliers) start->check_data low_potency Consistently Low Potency? check_compound->low_potency high_variability High Variability Between Replicates? check_assay->high_variability resolve_variability Address Pipetting Errors, Edge Effects, and Mixing high_variability->resolve_variability Yes resolve_potency Investigate Compound Solubility and Stability in Media low_potency->resolve_potency Yes

References

mitigating cytotoxicity of NOSH-aspirin at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NOSH-Aspirin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the compound's cytotoxic effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from traditional aspirin?

A1: this compound is a hybrid compound that covalently links a nitric oxide (NO) and a hydrogen sulfide (H₂S) releasing moiety to an aspirin scaffold.[1][2][3] This design aims to enhance the anti-inflammatory and anti-cancer properties of aspirin while mitigating its gastrointestinal side effects.[3][4][5] The release of NO and H₂S contributes to a safer profile and a more potent cytotoxic effect against cancer cells compared to conventional aspirin.[3][6]

Q2: Is the cytotoxicity of this compound a concern for non-cancerous cells?

A2: Studies have shown that this compound exhibits selective cytotoxicity towards cancer cells, with minimal impact on normal epithelial cells at therapeutic concentrations.[1][7] For instance, while potent at inhibiting the growth of pancreatic cancer cells in the nanomolar range, it did not inhibit the growth of a normal pancreatic epithelial cell line at these concentrations.[7] However, it's crucial to establish a therapeutic window in your specific cell model.

Q3: What are the primary mechanisms driving the cytotoxicity of this compound in cancer cells?

A3: The cytotoxic effects of this compound in cancer cells are multifactorial and include:

  • Induction of Apoptosis: It promotes programmed cell death by increasing the activity of caspase-3 and the expression of TNF-α, while inhibiting the anti-apoptotic NF-κB pathway.[1][8]

  • Cell Cycle Arrest: this compound can cause a G0/G1 phase cell cycle arrest in cancer cell lines.[2][7]

  • Increased Reactive Oxygen Species (ROS): The compound generates ROS in cancer cells in a dose-dependent manner, leading to oxidative stress and cell death.[1]

  • Inhibition of Proliferation Markers: It has been shown to reduce the expression of proliferation markers such as PCNA and FOXM1.[1][2]

Troubleshooting Guides

Problem 1: High cytotoxicity observed in my non-cancerous/control cell line.

  • Possible Cause: The concentration of this compound used may be too high for the specific control cell line, or the cells may be particularly sensitive.

  • Troubleshooting Steps:

    • Confirm Dose-Response: Perform a detailed dose-response curve for both your cancer and control cell lines to determine the IC50 values (the concentration that inhibits 50% of cell growth). This will help in identifying a therapeutic window where cytotoxicity is maximized in cancer cells while minimized in control cells.

    • Time-Course Experiment: The cytotoxicity of this compound is time-dependent.[9] Shortening the incubation time might reduce toxicity in control cells while still affecting the cancer cells.

    • Assess Cell Health: Ensure your control cells are healthy and not stressed from other culture conditions, which could make them more susceptible to drug-induced toxicity.

    • Consider Antioxidant Co-treatment: If oxidative stress is a suspected mechanism of toxicity in your control cells, co-treatment with an antioxidant like N-acetylcysteine (NAC) could be explored to see if it mitigates the effect.[10][11]

Problem 2: Inconsistent or unexpected results in cytotoxicity assays.

  • Possible Cause: The choice of cytotoxicity assay and experimental variables can influence the outcome. Assays that measure metabolic activity (like MTT) can be confounded by drugs that affect cellular metabolism.[12][13]

  • Troubleshooting Steps:

    • Orthogonal Assays: Use a secondary, mechanistically different cytotoxicity assay to confirm your results. For example, if you are using an MTT assay (measures metabolic activity), consider complementing it with a lactate dehydrogenase (LDH) assay, which measures membrane integrity.[9]

    • Assay Controls: Ensure you have appropriate controls, including vehicle-only controls and positive controls (a compound known to induce cytotoxicity in your cell line).

    • Compound Stability: Prepare fresh solutions of this compound for each experiment, as its stability in solution can affect its potency.

    • Review Assay Protocol: Double-check all steps of your protocol, including cell seeding density, incubation times, and reagent concentrations.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of different this compound compounds across various cancer cell lines.

Table 1: IC50 Values of this compound Compounds in Human Cancer Cell Lines

Cell LineCancer TypeNOSH-1 (nM)NOSH-2 (nM)NOSH-3 (nM)NOSH-4 (nM)
HT-29Colon48 ± 385 ± 87500 ± 355300 ± 35
HCT 15Colon100 ± 1588 ± 75900 ± 305520 ± 21
SW480Colon80 ± 970 ± 55300 ± 240600 ± 25
MCF7Breast150 ± 12102 ± 186000 ± 220800 ± 22
MDA MB-231Breast280 ± 21100 ± 96500 ± 268550 ± 28
SKBR3Breast200 ± 18120 ± 145700 ± 323280 ± 15
BxPC3Pancreas120 ± 11100 ± 124800 ± 322800 ± 39
MIAPaCa-2Pancreas90 ± 890 ± 55500 ± 390700 ± 32
A549Lung180 ± 14-6500 ± 224300 ± 12
LNCaPProstate220 ± 15-4300 ± 212500 ± 18
JurkatLeukemia100 ± 9-7000 ± 321240 ± 11
Data presented as mean ± SEM. Sourced from reference[9].

Table 2: Cytotoxicity of NOSH-1 in HT-29 Colon Cancer Cells (LDH Release)

Concentration2h4h6h8h24h
IC50 0.5%1.5%2%4%<10%
4 x IC50 1%2%3%5%<10%
Data represents the percentage of LDH release. Sourced from reference[9].

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability based on mitochondrial reductase activity.[13]

  • Materials:

    • 96-well cell culture plates

    • This compound

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium and add the medium containing different concentrations of this compound. Include untreated control wells (vehicle only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

2. Cytotoxicity Assessment using LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[9]

  • Materials:

    • 24-well or 96-well cell culture plates

    • This compound

    • Complete cell culture medium

    • Commercially available LDH cytotoxicity assay kit

    • Microplate reader

  • Procedure:

    • Seed cells in a culture plate and allow them to attach overnight.

    • Treat cells with various concentrations of this compound for the desired duration. Include untreated controls and a maximum LDH release control (cells lysed with the kit's lysis buffer).

    • After incubation, carefully collect the supernatant from each well.

    • Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.

    • Incubate as recommended by the manufacturer to allow for the colorimetric reaction to develop.

    • Measure the absorbance at the specified wavelength using a microplate reader.

    • Calculate the percentage of cytotoxicity based on the absorbance values relative to the controls.

3. Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution based on DNA content.[7]

  • Materials:

    • 6-well cell culture plates

    • This compound

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • 70% cold ethanol

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

NOSH_Aspirin_Signaling_Pathway NOSH_Aspirin This compound ROS ↑ Reactive Oxygen Species (ROS) NOSH_Aspirin->ROS NF_kB ↓ NF-κB NOSH_Aspirin->NF_kB FOXM1 ↓ FOXM1 NOSH_Aspirin->FOXM1 p53 ↑ p53 (mut) NOSH_Aspirin->p53 iNOS ↑ iNOS NOSH_Aspirin->iNOS Caspase3 ↑ Caspase-3 NOSH_Aspirin->Caspase3 CellCycleArrest G0/G1 Cell Cycle Arrest NOSH_Aspirin->CellCycleArrest Apoptosis Apoptosis ROS->Apoptosis NF_kB->Apoptosis inhibition Proliferation ↓ Proliferation FOXM1->Proliferation inhibition p53->Apoptosis Caspase3->Apoptosis CellCycleArrest->Proliferation leads to

Caption: Signaling pathways of this compound's cytotoxic effects in cancer cells.

Experimental_Workflow_Cytotoxicity Start Start: Seed Cells Incubate1 Incubate 24h (Cell Attachment) Start->Incubate1 Treat Treat with this compound (Dose-Response) Incubate1->Treat Incubate2 Incubate for Desired Time Treat->Incubate2 Assay Perform Cytotoxicity Assay Incubate2->Assay MTT MTT Assay (Metabolic Activity) Assay->MTT e.g. LDH LDH Assay (Membrane Integrity) Assay->LDH e.g. Analyze Analyze Data MTT->Analyze LDH->Analyze

Caption: General experimental workflow for assessing this compound cytotoxicity.

References

Validation & Comparative

NOSH-Aspirin vs. Traditional Aspirin in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in cancer therapy emerges with NOSH-aspirin, a novel compound that significantly enhances the anti-cancer properties of traditional aspirin while mitigating its known side effects. This guide provides a detailed comparison of this compound and traditional aspirin, focusing on their mechanisms of action, efficacy, and safety, supported by experimental data.

Traditional aspirin has long been recognized for its chemopreventive effects, particularly in colorectal cancer.[1][2] Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the production of pro-inflammatory prostaglandins that can promote tumor growth.[3][4] However, the long-term use of high-dose aspirin is associated with significant gastrointestinal side effects, such as bleeding ulcers and kidney failure.[1][5]

This compound, a hybrid molecule, was developed to address these limitations. It incorporates nitric oxide (NO) and hydrogen sulfide (H₂S) releasing moieties onto an aspirin scaffold.[3][6][7] This innovative design not only enhances its anti-cancer potency by orders of magnitude but also confers a gastroprotective effect, making it a promising candidate for long-term cancer therapy and prevention.[1][3][8]

Comparative Efficacy: A Leap in Potency

Experimental studies have demonstrated the superior efficacy of this compound compared to its traditional counterpart across various cancer cell lines.

Cancer TypeMetricThis compoundTraditional AspirinFold Increase in Potency (NOSH vs. Aspirin)Reference
Colon Cancer (HT-29 cells) IC₅₀ (24 hours)48 ± 3 nM (NOSH-1)> 5 mM> 100,000-fold[5][9]
Colon Cancer (HT-29 cells) IC₅₀ (72 hours)--~250,000-fold[1][5]
Colon Cancer (Xenograft model) Tumor Volume Reduction85%--[1][3][5]
Pancreatic Cancer (MIA PaCa-2 cells) IC₅₀47 ± 5 nM> 5 mM-[10]
Pancreatic Cancer (BxPC-3 cells) IC₅₀57 ± 4 nM--[10]
Various Cancer Cell Lines (11 types) Growth InhibitionEffective--[1]

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanisms of Action: A Multi-pronged Attack on Cancer

While both drugs share the common mechanism of COX inhibition, this compound's unique composition allows it to engage multiple anti-cancer pathways.

Traditional Aspirin: The anti-cancer effects of traditional aspirin are primarily attributed to its irreversible inhibition of COX-1 and modification of COX-2 enzymatic activity.[11] This leads to reduced production of prostaglandins, which are involved in inflammation and cell proliferation.[3][4] Aspirin can also induce apoptosis and affect other signaling pathways, including the Wnt/β-catenin pathway.[3][12]

This compound: In addition to the effects of its aspirin component, this compound releases NO and H₂S, which have their own anti-proliferative and pro-apoptotic effects.[13] These gaseous signaling molecules contribute to the enhanced potency of this compound. The compound has been shown to induce G0/G1 cell cycle arrest, inhibit cell proliferation, and promote apoptosis more effectively than aspirin alone.[3][10] Key molecular targets and pathways affected by this compound include the inhibition of NF-κB and FOXM1, and the induction of caspase-3 activity and reactive oxygen species (ROS).[10][14]

Signaling Pathways

Traditional_Aspirin_Signaling Aspirin Traditional Aspirin COX1 COX-1 Aspirin->COX1 inhibits COX2 COX-2 Aspirin->COX2 inhibits Wnt Wnt/β-catenin Pathway Aspirin->Wnt inhibits Apoptosis Apoptosis Aspirin->Apoptosis induces Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation CellProliferation Cell Proliferation Prostaglandins->CellProliferation

Traditional Aspirin's primary signaling pathways.

NOSH_Aspirin_Signaling NOSHAspirin This compound Aspirin Aspirin NOSHAspirin->Aspirin NO Nitric Oxide (NO) NOSHAspirin->NO H2S Hydrogen Sulfide (H₂S) NOSHAspirin->H2S FOXM1 FOXM1 NOSHAspirin->FOXM1 inhibits Caspase3 Caspase-3 NOSHAspirin->Caspase3 activates ROS Reactive Oxygen Species (ROS) NOSHAspirin->ROS induces CellCycleArrest G0/G1 Cell Cycle Arrest NOSHAspirin->CellCycleArrest induces COX COX Enzymes Aspirin->COX inhibits NFkB NF-κB NO->NFkB inhibits CellProliferation Cell Proliferation H2S->CellProliferation inhibits NFkB->CellProliferation promotes FOXM1->CellProliferation promotes Apoptosis Apoptosis Caspase3->Apoptosis ROS->Apoptosis CellCycleArrest->CellProliferation inhibits

This compound's multi-faceted signaling pathways.

Safety Profile: A Gastrointestinal Advantage

A significant drawback of long-term traditional aspirin use is its potential to cause gastrointestinal damage.[1][5] In contrast, this compound has demonstrated a markedly improved safety profile. The release of NO is thought to protect the gastric mucosa, counteracting the ulcerogenic effects of aspirin.[7][8]

ParameterThis compoundTraditional AspirinReference
Gastric Ulcers (in vivo) No significant ulcerationSignificant bleeding and ulceration[8][15]
Lipid Peroxidation LowerHigher[8][15]
Superoxide Dismutase (SOD) Activity IncreasedSignificantly inhibited[8][15]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

Cell Growth Inhibition Assay (IC₅₀ Determination)
  • Cell Lines: Human cancer cell lines (e.g., HT-29 for colon, MIA PaCa-2 and BxPC-3 for pancreatic) and normal epithelial cells.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound or traditional aspirin for specified durations (e.g., 24, 48, 72 hours).

  • Assay: Cell viability is assessed using a standard method such as the Sulforhodamine B (SRB) assay or MTT assay.

  • Data Analysis: The concentration of the drug that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curves.

In Vivo Xenograft Model for Tumor Growth
  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Tumor Inoculation: Human cancer cells (e.g., HT-29) are injected subcutaneously into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, mice are treated orally with vehicle, traditional aspirin, or this compound daily for a specified period (e.g., 25 days).

  • Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.

  • Analysis: The reduction in tumor volume and mass in the treated groups is compared to the vehicle control group.

Gastrointestinal Safety Assessment
  • Animal Model: Rats.

  • Treatment: Rats are administered equimolar doses of traditional aspirin or this compound orally.

  • Evaluation: After a set time (e.g., 6 hours), the stomachs are excised, and the number and size of hemorrhagic lesions are determined.

  • Biochemical Analysis: Stomach tissue is analyzed for levels of prostaglandins (PGE₂), malondialdehyde (MDA, a marker of lipid peroxidation), and superoxide dismutase (SOD) activity.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cancer Cell Culture Treatment Treatment with This compound vs. Aspirin CellCulture->Treatment Viability Cell Viability Assay (IC₅₀ Determination) Treatment->Viability Mechanism Mechanistic Studies (Western Blot, Flow Cytometry) Treatment->Mechanism Xenograft Xenograft Model (Tumor Implantation) InVivoTreatment Oral Administration of This compound vs. Aspirin Xenograft->InVivoTreatment TumorMeasurement Tumor Growth Measurement InVivoTreatment->TumorMeasurement Toxicity Toxicity Assessment (GI Safety) InVivoTreatment->Toxicity

Workflow for comparing this compound and traditional aspirin.

Conclusion

This compound represents a significant advancement in the development of aspirin-based cancer therapies. Its dramatically increased potency, coupled with a superior safety profile, positions it as a highly promising candidate for both the prevention and treatment of various cancers. The multi-targeted mechanism of action, engaging NO and H₂S signaling pathways in addition to COX inhibition, provides a strong rationale for its enhanced efficacy. Further clinical investigation is warranted to translate these compelling preclinical findings into benefits for cancer patients.

References

A Comparative Analysis of NOSH-Aspirin and NO-Aspirin: Efficacy and Safety Profiles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modified nonsteroidal anti-inflammatory drugs (NSAIDs), NO-aspirin (NO-ASA) and the more recent NOSH-aspirin have emerged as promising alternatives to traditional aspirin, offering potentially enhanced therapeutic benefits with improved safety profiles. This guide provides a detailed comparison of their efficacy, particularly in anti-cancer and anti-inflammatory applications, supported by experimental data. Both compounds are designed to mitigate the gastrointestinal toxicity associated with long-term aspirin use by releasing gaseous signaling molecules—nitric oxide (NO) in the case of NO-ASA, and both NO and hydrogen sulfide (H₂S) in the case of this compound.

Superior Anti-Cancer Potency of this compound

Experimental evidence consistently demonstrates that this compound exhibits significantly greater potency in inhibiting the growth of various cancer cell lines compared to both traditional aspirin and NO-aspirin.[1][2][3][4] This enhanced efficacy is attributed to the synergistic action of the released NO and H₂S, which modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.[1][5]

In Vitro Growth Inhibition of Cancer Cell Lines

Studies have shown that this compound inhibits the growth of a wide range of human cancer cell lines, including colon, pancreatic, breast, lung, prostate, and leukemia, with IC50 values in the nanomolar range. This represents a potency that is orders of magnitude greater than that of aspirin and notably superior to NO-aspirin.[1][2][3][4] For instance, in HT-29 colon cancer cells, NOSH-1 (a specific variant of this compound) demonstrated an IC50 of 48 ± 3 nM, whereas the IC50 for aspirin is greater than 5,000,000 nM.[4] While direct comparative IC50 values for NO-aspirin are not always presented in the same studies, the literature suggests that NO-aspirin's potency, while superior to aspirin, does not reach the nanomolar efficacy of this compound.[1][6]

Cell LineCancer TypeThis compound (NOSH-1) IC₅₀ (nM)Aspirin IC₅₀ (nM)Fold Increase in Potency (NOSH-1 vs. Aspirin)NO-Aspirin IC₅₀ (µM)
HT-29Colon48 ± 3>5,000,000>100,0000.83 - 64
HCT 15Colon150 ± 10>5,000,000>33,000Not specified in these studies
SW480Colon100 ± 5>5,000,000>50,000Not specified in these studies
MCF-7Breast (ER+)280 ± 20>5,000,000>17,800Not specified in these studies
MDA-MB-231Breast (ER-)200 ± 15>5,000,000>25,000Not specified in these studies
MIA PaCa-2Pancreatic47 ± 5Not specified in these studiesNot specified in these studiesNot specified in these studies
BxPC-3Pancreatic57 ± 4Not specified in these studiesNot specified in these studiesNot specified in these studies

Data compiled from multiple sources.[4][6] Note that NO-Aspirin IC50 values are presented as a range from a study on various cancer cell lines and may not be directly comparable to the specific this compound data.

Enhanced Anti-Inflammatory and Analgesic Effects

This compound has demonstrated superior anti-inflammatory and analgesic properties compared to aspirin, and by extension, shows promise over NO-aspirin.[1][7][8] The combined release of NO and H₂S contributes to a more potent reduction in inflammation and pain.

Comparative Anti-Inflammatory and Analgesic Activity

In preclinical models, this compound was more effective than aspirin at reducing carrageenan-induced paw edema and inflammatory hyperalgesia.[7] Notably, this compound, but not aspirin, was able to reduce the production of the pro-inflammatory cytokine IL-1β.[7][8]

ParameterModelThis compoundNO-AspirinAspirin
Anti-inflammatory Carrageenan-induced rat paw edemaSignificant reduction in paw volume.[3][9]Shown to have anti-inflammatory effects.Significant reduction in paw volume.[9]
Analgesic Acetic acid-induced writhing (mice)Dose-dependent inhibition, effective at lower doses than aspirin.[7]Not directly compared in these studies.Dose-dependent inhibition.[7]
Analgesic Carrageenan-induced inflammatory hyperalgesiaGreater and longer-lasting reduction in hyperalgesia compared to aspirin.[7]Not directly compared in these studies.Reduction in hyperalgesia.[7]
Gastrointestinal Safety Ulcer Index in ratsNo significant ulcerative damage at equimolar doses to aspirin.[9][10]Significantly less gastrointestinal damage compared to aspirin.[11]Causes significant hemorrhagic lesions.[9][10]

Mechanisms of Action: A Synergistic Approach

The enhanced efficacy of this compound is rooted in the multifaceted roles of NO and H₂S in cellular signaling.

NOSH_Aspirin_vs_NO_Aspirin_MoA cluster_nosh This compound cluster_no NO-Aspirin cluster_effects Cellular Effects This compound This compound NO NO This compound->NO H2S H2S This compound->H2S Aspirin_NOSH Aspirin This compound->Aspirin_NOSH ROS_Generation ROS Generation This compound->ROS_Generation Increases intracellular ROS Apoptosis Induction of Apoptosis This compound->Apoptosis Potent inducer Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Causes G0/G1 arrest NFkB_Inhibition NF-κB Inhibition NO->NFkB_Inhibition NO->Apoptosis Anti_Inflammatory Anti-inflammatory Effects NO->Anti_Inflammatory GI_Protection Gastrointestinal Protection NO->GI_Protection H2S->ROS_Generation H2S->Cell_Cycle_Arrest H2S->Anti_Inflammatory H2S->GI_Protection COX_Inhibition COX Inhibition Aspirin_NOSH->COX_Inhibition NO-Aspirin NO-Aspirin NO2 NO NO-Aspirin->NO2 Aspirin_NO Aspirin NO-Aspirin->Aspirin_NO NO-Aspirin->NFkB_Inhibition Directly inhibits NF-κB activation NO2->Anti_Inflammatory NO2->GI_Protection Aspirin_NO->COX_Inhibition

Caption: Comparative mechanisms of this compound and NO-Aspirin.

NO-aspirin primarily exerts its effects through the release of NO, which contributes to its gastrointestinal safety and enhances its anti-cancer properties, partly by inhibiting the NF-κB signaling pathway.[6][12] this compound, in addition to releasing NO, also liberates H₂S. This dual release leads to a broader spectrum of action.[1] H₂S is known to induce apoptosis, increase reactive oxygen species (ROS) in cancer cells, and inhibit cell proliferation.[1][5] The combination of NO and H₂S appears to act synergistically to produce the observed potent anti-cancer effects.[1]

Experimental Protocols

The following are summaries of typical experimental protocols used to evaluate the efficacy of this compound and NO-aspirin.

Cell Growth Inhibition Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

MTT_Assay_Workflow start Seed cancer cells in 96-well plates incubation1 Incubate overnight start->incubation1 treatment Treat cells with various concentrations of This compound, NO-aspirin, or aspirin incubation1->treatment incubation2 Incubate for 24, 48, or 72 hours treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubation3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 Xenograft_Model_Workflow start Inject human cancer cells subcutaneously into immunocompromised mice tumor_growth Allow tumors to reach a palpable size start->tumor_growth randomization Randomize mice into treatment groups (Vehicle, Aspirin, NO-Aspirin, this compound) tumor_growth->randomization treatment Administer daily treatment (e.g., oral gavage) randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring euthanasia Euthanize mice at the end of the study monitoring->euthanasia analysis Excise tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers) euthanasia->analysis

References

validating NOSH-aspirin's effects on different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of NOSH-Aspirin's Efficacy Across Various Cancer Cell Lines

For researchers, scientists, and professionals in drug development, the quest for more effective and less toxic cancer therapies is a constant endeavor. In this context, this compound, a novel compound that releases both nitric oxide (NO) and hydrogen sulfide (H₂S), has emerged as a promising candidate, demonstrating significantly greater potency than its parent compound, aspirin. This guide provides an objective comparison of this compound's performance against traditional aspirin and other therapeutic alternatives, supported by experimental data, detailed methodologies, and visualizations of its mechanisms of action.

Superior Potency in Inhibiting Cancer Cell Growth

Extensive in vitro studies have demonstrated the remarkable potency of this compound and its derivatives in inhibiting the growth of a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's potency, is consistently and significantly lower for this compound compared to traditional aspirin, often by several orders of magnitude.

Table 1: Comparative IC₅₀ Values of this compound and Aspirin in Human Cancer Cell Lines

Cancer TypeCell LineCompoundIC₅₀ (nM) at 24hFold Increase in Potency (Aspirin/NOSH-Aspirin)
Colon Cancer HT-29NOSH-148 ± 3>100,000
Aspirin>5,000,000-
HCT 15NOSH-150 ± 5>100,000
Aspirin>5,000,000-
SW480NOSH-160 ± 4>83,333
Aspirin>5,000,000-
Breast Cancer MDA-MB-231 (ER-)This compound98 ± 9>51,020
Aspirin>5,000,000-
SKBR3 (ER-)This compound82 ± 5-
MCF-7 (ER+)This compound285 ± 20>17,543
Aspirin>5,000,000-
Pancreatic Cancer MIA PaCa-2This compound47 ± 5-
BxPC-3This compound57 ± 4-
Lung Cancer A549NOSH-1280 nM-
Prostate Cancer LNCaPNOSH-1180 nM-
Leukemia JurkatNOSH-1150 nM-

Data compiled from multiple sources. Note: The potency of different this compound variants (e.g., NOSH-1, ortho-NOSH-aspirin) can vary slightly, but all demonstrate significantly higher potency than aspirin.

The data clearly indicates that this compound is exceptionally potent against a broad spectrum of cancer cell lines, including those known to be aggressive and difficult to treat, such as triple-negative breast cancer (MDA-MB-231) and pancreatic cancer.[1][2] Impressively, this high potency against cancer cells is accompanied by minimal toxicity to normal cells.[3]

Induction of Apoptosis and Cell Cycle Arrest

This compound's potent anti-cancer effects are attributed to its ability to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by arresting the cell cycle.

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution

Cell LineTreatmentApoptotic Cells (%)G₀/G₁ Phase (%)S Phase (%)G₂/M Phase (%)
HT-29 (Colon) Control~5---
This compound (1xIC₅₀, 24h)52 ± 3IncreasedDecreasedDecreased
This compound (2xIC₅₀, 24h)75 ± 3IncreasedDecreasedDecreased
MDA-MB-231 (Breast) Control-57.9--
This compound (IC₅₀, 24h)Increased66.3DecreasedDecreased

Data represents approximate values compiled from various studies. Specific percentages can vary based on experimental conditions.

Studies have shown that this compound treatment leads to a significant increase in the population of apoptotic cells.[1] Furthermore, it causes an accumulation of cells in the G₀/G₁ phase of the cell cycle, thereby preventing them from entering the S phase (DNA synthesis) and subsequently dividing.[1] This cell cycle arrest is a critical mechanism for inhibiting tumor growth.

Modulation of Key Signaling Pathways

The anti-cancer activity of this compound is underpinned by its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer. Two of the most notable targets are the NF-κB and FOXM1 pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound has been shown to inhibit the activation of NF-κB in various cancer cell lines.[1]

G This compound's Inhibition of the NF-κB Pathway cluster_nucleus NOSH_Aspirin This compound IKK IKK Complex NOSH_Aspirin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription of Pro-survival Genes NFkB->Transcription Activates

Caption: Inhibition of NF-κB pathway by this compound.

Downregulation of the FOXM1 Signaling Pathway

Forkhead box protein M1 (FOXM1) is a transcription factor that is overexpressed in a wide range of cancers and plays a critical role in cell proliferation, cell cycle progression, and DNA repair. This compound has been demonstrated to downregulate the expression of FOXM1, contributing to its anti-proliferative effects.[1]

G This compound's Downregulation of the FOXM1 Pathway NOSH_Aspirin This compound FOXM1 FOXM1 NOSH_Aspirin->FOXM1 Downregulates CellCycleGenes Cell Cycle Progression Genes (e.g., Cyclin B1, CDK1) FOXM1->CellCycleGenes Upregulates Transcription Apoptosis Apoptosis FOXM1->Apoptosis Inhibits Proliferation Cell Proliferation CellCycleGenes->Proliferation Promotes

Caption: Downregulation of FOXM1 pathway by this compound.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key experiments are provided below.

Cell Viability (MTT) Assay

G Experimental Workflow: MTT Assay start Seed cells in a 96-well plate treat Treat with this compound and controls start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate cell viability read->end

Caption: Workflow for assessing cell viability using MTT assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound, traditional aspirin (as a control), and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the log of the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Methodology:

  • Cell Treatment: Cells are treated with this compound at the desired concentrations and for the specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Methodology:

  • Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

  • Fixation: The cells are fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle are quantified using cell cycle analysis software.

Western Blot Analysis

Methodology:

  • Protein Extraction: Following treatment with this compound, total protein is extracted from the cancer cells using a suitable lysis buffer.

  • Protein Quantification: The protein concentration is determined using a standard assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., NF-κB p65, FOXM1, β-actin as a loading control), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The available data strongly supports the potential of this compound as a highly effective anti-cancer agent. Its significantly greater potency compared to traditional aspirin, coupled with its ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways, makes it a compelling candidate for further preclinical and clinical investigation. The detailed experimental protocols provided herein offer a framework for researchers to validate and expand upon these promising findings in the ongoing effort to develop novel and more effective cancer therapies.

References

The Advent of NOSH-Aspirin: A Comparative Analysis of a New Class of H₂S-Releasing Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for safer and more effective anti-inflammatory drugs is a perpetual frontier. The development of hydrogen sulfide (H₂S)-releasing non-steroidal anti-inflammatory drugs (NSAIDs) represents a significant leap forward, aiming to mitigate the gastrointestinal toxicity that plagues traditional NSAIDs. Among these, NOSH-aspirin, a hybrid molecule that releases both nitric oxide (NO) and H₂S, has emerged as a particularly promising candidate. This guide provides a comparative overview of this compound against other H₂S-releasing anti-inflammatory drugs, supported by experimental data, detailed protocols, and pathway visualizations.

Introduction to H₂S-Releasing NSAIDs

Traditional NSAIDs, such as aspirin, naproxen, and diclofenac, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. However, this mechanism also impairs the protective functions of prostaglandins in the gastric mucosa, leading to a high incidence of ulcers and bleeding.

The strategy of creating H₂S-releasing NSAIDs involves covalently linking an H₂S-donating moiety to a conventional NSAID. H₂S is an endogenous gasotransmitter with potent cytoprotective and anti-inflammatory properties in the gastrointestinal tract. By releasing H₂S, these novel compounds aim to counteract the gastric-damaging effects of the parent NSAID. This compound takes this concept a step further by incorporating a nitric oxide (NO)-releasing moiety, another gasotransmitter known for its protective effects on the gastric mucosa.

Comparative Performance: this compound vs. Other H₂S-Releasing NSAIDs

This section provides a quantitative comparison of this compound with other notable H₂S-releasing NSAIDs, primarily focusing on preclinical data from animal models. The data is presented relative to the parent NSAIDs to allow for a standardized comparison of the improvements offered by the H₂S-releasing moiety.

Gastrointestinal Safety

A primary advantage of H₂S-releasing NSAIDs is their enhanced gastrointestinal safety profile. The following table summarizes the comparative effects of this compound, H₂S-releasing naproxen (ATB-346), and H₂S-releasing diclofenac (S-diclofenac) on gastric lesion formation compared to their parent compounds.

DrugParent NSAIDAnimal ModelDoseGastric Lesion Reduction vs. Parent NSAIDReference
This compound (NBS-1120) AspirinRatEquimolar dosesDid not cause stomach ulcers, whereas aspirin caused significant bleeding.[1][2][1][2]
H₂S-Naproxen (ATB-346) NaproxenRat10 mg/kgDid not cause gastric damage, while naproxen did.[3][3]
H₂S-Diclofenac (S-diclofenac) DiclofenacRat10-50 µmol/kgDid not cause dose-dependent stomach damage, unlike diclofenac.[4]
Anti-Inflammatory Efficacy

The anti-inflammatory potency of H₂S-releasing NSAIDs is a critical measure of their therapeutic potential. The carrageenan-induced paw edema model in rats is a standard assay for evaluating acute inflammation.

DrugParent NSAIDAnimal ModelEfficacy Compared to Parent NSAIDReference
This compound (NBS-1120) AspirinRatSimilar anti-inflammatory activity.[1][1]
H₂S-Naproxen (ATB-346) NaproxenRatSuperior anti-inflammatory and anti-nociceptive activity.[5][5]
H₂S-Diclofenac (S-diclofenac) DiclofenacRatMore potent inhibitor of hindpaw swelling (ED₃₀: 14.2 µmol/kg vs. 39.3 µmol/kg for diclofenac).[6][6]
Analgesic Effects

The pain-relieving properties of these compounds are also a key aspect of their therapeutic profile.

DrugParent NSAIDAnimal ModelAnalgesic Effect Compared to Parent NSAIDReference
This compound (NBS-1120) AspirinRatSuperior in inhibiting acetic acid-induced writhing and carrageenan-induced inflammatory hyperalgesia.[7][7]
H₂S-Naproxen (ATB-346) NaproxenRatAttenuated nociceptive responses more effectively.[5][5]

Signaling Pathways and Mechanism of Action

The enhanced safety and efficacy of this compound and other H₂S-releasing NSAIDs can be attributed to their multi-faceted mechanism of action. The parent NSAID component inhibits COX enzymes, while the released H₂S (and NO in the case of this compound) activates protective signaling pathways.

H2S and NO Signaling in Gastric Protection H2S_NO H₂S and NO (from this compound) sGC Soluble Guanylate Cyclase (sGC) H2S_NO->sGC Leukocyte_Adherence Decreased Leukocyte Adherence H2S_NO->Leukocyte_Adherence Mucus_Bicarbonate Increased Mucus & Bicarbonate Secretion H2S_NO->Mucus_Bicarbonate NFkB Inhibition of NF-κB H2S_NO->NFkB KATP Opening of KATP Channels H2S_NO->KATP cGMP Increased cGMP sGC->cGMP Vasodilation Vasodilation & Increased Mucosal Blood Flow cGMP->Vasodilation Gastric_Protection Gastric Mucosal Protection Vasodilation->Gastric_Protection Leukocyte_Adherence->Gastric_Protection Mucus_Bicarbonate->Gastric_Protection Anti_Inflammatory Anti-inflammatory Effects NFkB->Anti_Inflammatory KATP->Gastric_Protection

Signaling pathways of H₂S and NO in gastric protection.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies for key experiments.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess the anti-inflammatory activity of a compound.

Carrageenan-Induced Paw Edema Protocol cluster_0 Procedure Animal_Acclimatization 1. Animal Acclimatization (e.g., Male Wistar rats, 180-200g) Drug_Administration 2. Drug Administration (Oral gavage of test compounds or vehicle) Animal_Acclimatization->Drug_Administration Carrageenan_Injection 3. Carrageenan Injection (Subplantar injection of 1% carrageenan in saline into the right hind paw) Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement 4. Paw Volume Measurement (Using a plethysmometer at specified time intervals, e.g., 0, 1, 2, 3, 4, 5 hours post-carrageenan) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis 5. Data Analysis (Calculate percentage inhibition of edema) Paw_Volume_Measurement->Data_Analysis

Workflow for the carrageenan-induced paw edema assay.

Protocol Details:

  • Animals: Male Wistar rats (180-220 g) are typically used. They are housed under standard laboratory conditions with free access to food and water.

  • Drug Administration: Test compounds (this compound, parent NSAID, or vehicle) are administered orally (p.o.) at specified doses 1 hour before the carrageenan injection.[2]

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan solution in saline is administered into the right hind paw of the rats.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter.[2]

  • Data Analysis: The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume. The percentage inhibition of edema by the drug treatment is calculated relative to the vehicle-treated control group.

Assessment of Gastric Damage

This protocol is used to quantify the gastrointestinal toxicity of NSAIDs.

Protocol Details:

  • Animals: Male Wistar rats are fasted for 24 hours before the experiment but allowed free access to water.

  • Drug Administration: The test compounds are administered orally.

  • Evaluation of Gastric Lesions: After a set period (e.g., 6 hours), the animals are euthanized, and their stomachs are removed.[2] The stomachs are opened along the greater curvature, washed with saline, and examined for hemorrhagic lesions under a dissecting microscope. The number and size of the ulcers are recorded, and a gastric damage score may be calculated.

  • Biochemical Analysis: Stomach tissue can be collected for the measurement of prostaglandin E₂ (PGE₂) levels, myeloperoxidase (MPO) activity (as an index of neutrophil infiltration), and markers of oxidative stress such as superoxide dismutase (SOD) and malondialdehyde (MDA).[1]

Conclusion

The development of H₂S-releasing NSAIDs, and particularly the dual NO- and H₂S-releasing this compound, represents a significant advancement in anti-inflammatory drug design. The available preclinical data strongly suggest that these compounds maintain or even enhance the anti-inflammatory and analgesic efficacy of their parent NSAIDs while dramatically reducing gastrointestinal toxicity.

This compound, with its dual gasotransmitter-releasing mechanism, appears to be a highly promising candidate, demonstrating superior analgesic effects and excellent gastrointestinal safety compared to aspirin. Similarly, H₂S-releasing derivatives of naproxen and diclofenac show significant improvements over their parent compounds.

While direct head-to-head clinical trials are necessary for a definitive comparison, the existing evidence provides a strong rationale for the continued investigation of this compound and other H₂S-releasing NSAIDs as safer alternatives to traditional anti-inflammatory therapies. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in this exciting and rapidly evolving field.

References

A Comparative Guide to Preclinical NOSH-Aspirin Studies: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of various NOSH-aspirin compounds, with a focus on their anti-inflammatory and anti-cancer properties. The information is compiled from published studies, presenting key quantitative data, experimental protocols, and associated signaling pathways.

This compound, a hybrid drug that releases both nitric oxide (NO) and hydrogen sulfide (H₂S), has emerged as a promising therapeutic agent with enhanced efficacy and a potentially safer profile compared to its parent compound, aspirin.[1][2] This guide synthesizes findings from several key preclinical studies to offer a comparative overview of different this compound derivatives.

Comparative Efficacy of this compound Compounds

The anti-cancer potency of various this compound compounds has been evaluated across a range of human cancer cell lines. The data consistently demonstrates a significantly higher potency for this compound derivatives compared to aspirin.

In Vitro Anti-Cancer Activity: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC₅₀ values for different this compound compounds in various cancer cell lines, as reported in a seminal study.[3]

Cell LineTissue OriginNOSH-1 (nM)NOSH-2 (nM)NOSH-3 (nM)NOSH-4 (nM)Aspirin (mM)
HT-29 Colon48 ± 370 - 1204300 - 7500240 - 800>5
HCT 15 Colon---->5
SW480 Colon---->5
MCF7 Breast---->5
MDA MB-231 Breast---->5
SKBR3 Breast---->5
Jurkat T-cell Leukemia---->5
BxPC3 Pancreas---->5
MIAPaCa-2 Pancreas---->5
LNCaP Prostate---->5
A549 Lung280--->5

Data presented as mean ± SEM where available. A dash (-) indicates data not provided in the primary source.[3]

As the table illustrates, NOSH-1 was consistently the most potent compound across the tested cell lines, with IC₅₀ values in the nanomolar range, representing a potency that is thousands of times greater than that of aspirin.[3][4]

In Vivo Anti-Cancer and Anti-Inflammatory Effects

Preclinical studies in animal models have further substantiated the enhanced therapeutic potential of this compound.

ParameterModel SystemAspirin TreatmentThis compound Treatment (NBS-1120/NOSH-1)Outcome
Tumor Growth Xenograft mouse model (HT-29)50 mg/kg25, 50, and 100 mg/kgThis compound dose-dependently reduced tumor mass by 50%, 75%, and 90% respectively.[5] Tumor growth was significantly inhibited.[1][4]
Gastrointestinal Safety Rat modelCaused significant stomach bleeding and ulcers.Did not cause any stomach ulcers.[1][6]This compound demonstrates a superior gastrointestinal safety profile.[1]
Anti-inflammatory Carrageenan-induced rat paw edema0.21 mmol/kg0.21 and 0.52 mmol/kgBoth agents showed similar anti-inflammatory activity, with this compound reducing PGE₂ levels.[1][3]
Analgesic Effect Acetic acid-induced writhing (rats)Showed analgesic effects.Showed superior dose-dependent analgesic effects.This compound is more potent than aspirin in reducing inflammatory pain.[7]
Anti-pyretic Effect LPS-induced fever (rats)Showed anti-pyretic effects.Showed similar anti-pyretic effects.Both agents are effective in reducing fever.[1]
Anti-platelet Effect Human platelet-rich plasmaShowed anti-aggregatory effects.Showed similar anti-aggregatory effects.Both agents have comparable anti-platelet activity.[1]

Key Experimental Protocols

The following are summaries of the methodologies used in the cited preclinical studies.

Cell Growth Inhibition Assay
  • Cell Lines: A variety of human cancer cell lines including HT-29 (colon), A549 (lung), and others were used.[3]

  • Treatment: Cells were treated with various concentrations of this compound compounds or aspirin for 24, 48, and 72 hours.

  • Measurement: Cell viability was typically assessed using the Sulforhodamine B (SRB) assay. The IC₅₀ values were then calculated.[3]

Xenograft Mouse Model of Colon Cancer
  • Animal Model: Nude mice were used.

  • Tumor Inoculation: HT-29 human colon cancer cells were injected subcutaneously into the flanks of the mice.

  • Treatment: Once tumors were established, mice were treated orally with vehicle, aspirin, or this compound (NBS-1120) daily.[1][4]

  • Measurement: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed.[1][5]

Carrageenan-Induced Rat Paw Edema (Anti-inflammatory Assay)
  • Animal Model: Rats were used.

  • Induction of Inflammation: Carrageenan was injected into the sub-plantar surface of the rat's hind paw.

  • Treatment: Aspirin or this compound was administered orally prior to carrageenan injection.

  • Measurement: The volume of the paw was measured at various time points to assess the degree of edema and inflammation.[1][3] Prostaglandin E₂ (PGE₂) levels in the paw exudate were also measured.[3]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through a multi-targeted mechanism that involves the modulation of several key signaling pathways.[8][9]

Inhibition of Cyclooxygenase (COX)

Similar to aspirin, this compound inhibits the activity of COX enzymes (COX-1 and COX-2), which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain.[3][9] This inhibition contributes to its anti-inflammatory, analgesic, and anti-pyretic effects.[1]

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation NOSH_Aspirin This compound NOSH_Aspirin->COX

Caption: this compound inhibits COX enzymes, blocking prostaglandin synthesis.

Modulation of Cancer Cell Signaling

The potent anti-cancer effects of this compound are attributed to its ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and cause cell cycle arrest.[1][9] These effects are mediated through the regulation of multiple signaling pathways.

Cancer_Signaling cluster_nosh This compound cluster_effects Cellular Effects cluster_pathways Molecular Targets NOSH_Aspirin This compound Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest NOSH_Aspirin->Cell_Cycle_Arrest NF_kB ↓ NF-κB NOSH_Aspirin->NF_kB TNF_alpha ↑ TNF-α NOSH_Aspirin->TNF_alpha Caspase_3 ↑ Caspase-3 NOSH_Aspirin->Caspase_3 PCNA ↓ PCNA NOSH_Aspirin->PCNA FOXM1 ↓ FOXM1 NOSH_Aspirin->FOXM1 Proliferation Inhibition of Proliferation Apoptosis Induction of Apoptosis TNF_alpha->Apoptosis Caspase_3->Apoptosis PCNA->Proliferation FOXM1->Proliferation

Caption: this compound's multi-targeted anti-cancer mechanism.

Studies have shown that this compound can inhibit the pro-survival transcription factor NF-κB and reduce the expression of proliferation markers like PCNA and FOXM1.[9] Concurrently, it can increase the levels of pro-apoptotic factors such as TNF-α and activate caspase-3, a key executioner of apoptosis.[9]

Experimental Workflow: From Synthesis to In Vivo Testing

The development and evaluation of this compound compounds typically follow a structured experimental workflow.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing Synthesis Chemical Synthesis of This compound Derivatives Characterization Structural & Purity Analysis (NMR, Mass Spec) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture IC50_Assay IC50 Determination (SRB Assay) Cell_Culture->IC50_Assay Mechanism_Studies Mechanism of Action Studies (Western Blot, etc.) IC50_Assay->Mechanism_Studies Animal_Models Animal Models (Xenograft, Inflammation) Mechanism_Studies->Animal_Models Efficacy_Testing Efficacy & Safety Evaluation Animal_Models->Efficacy_Testing Pharmacokinetics Pharmacokinetic Profiling Efficacy_Testing->Pharmacokinetics

Caption: General experimental workflow for this compound evaluation.

This workflow begins with the chemical synthesis and characterization of the this compound compounds.[3][10] This is followed by in vitro screening against a panel of cancer cell lines to determine their potency and elucidate their mechanism of action. Promising candidates then advance to in vivo studies in animal models to assess their efficacy, safety, and pharmacokinetic properties.[1][5]

References

A Head-to-Head Comparison of NOSH-Aspirin Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the ortho-, meta-, and para-isomers of NOSH-aspirin. This novel class of compounds, which releases both nitric oxide (NO) and hydrogen sulfide (H₂S), demonstrates significantly enhanced anti-cancer properties and improved gastrointestinal safety compared to traditional aspirin.

This compound, a hybrid drug, was developed to mitigate the gastrointestinal side effects associated with long-term aspirin use while enhancing its therapeutic benefits.[1] The strategic incorporation of NO- and H₂S-releasing moieties leverages the protective roles of these gaseous transmitters in the gastric mucosa.[1] This guide focuses on the positional isomers of this compound, revealing how the substitution pattern on the aspirin scaffold profoundly influences their biological activity.

Comparative Efficacy of this compound Isomers

The anticancer potential of this compound isomers has been most extensively studied, revealing a clear structure-activity relationship. The ortho-isomer consistently demonstrates the highest potency in inhibiting cancer cell growth.

Anti-Cancer Activity

Studies have demonstrated that all three positional isomers of this compound are potent inhibitors of colon cancer cell growth, with IC50 values in the nanomolar range, making them orders of magnitude more potent than aspirin itself.[2][3] The order of potency for growth inhibition in colon cancer cell lines is consistently ortho > meta > para.[4] This differential potency is observed in both COX-expressing (HT-29) and COX-null (HCT 15) cell lines, suggesting a mechanism of action that is at least partially independent of cyclooxygenase inhibition.[4]

The growth inhibitory effects of these isomers are associated with the induction of G₀/G₁ cell cycle arrest and a significant increase in apoptosis (programmed cell death).[5] Furthermore, the generation of reactive oxygen species (ROS) appears to be a key event in mediating the anticancer effects of this compound isomers.[5]

Table 1: Comparative IC₅₀ Values for Cell Growth Inhibition (24h)

CompoundHT-29 (Colon Cancer) IC₅₀ (nM)HCT 15 (Colon Cancer) IC₅₀ (nM)MDA-MB-231 (Breast Cancer) IC₅₀ (nM)SKBR3 (Breast Cancer) IC₅₀ (nM)
o-NOSH-Aspirin 48 ± 7[1]57 ± 5[1]90 ± 5[5]82 ± 5[5]
m-NOSH-Aspirin 220 ± 80[1]110 ± 15[1]Not ReportedNot Reported
p-NOSH-Aspirin 450 ± 125[1]380 ± 30[1]Not ReportedNot Reported
Aspirin >5,000,000[2]>5,000,000[2]Not ReportedNot Reported

Table 2: Effect of this compound Isomers on Cell Proliferation and Apoptosis in HT-29 Colon Cancer Cells

IsomerConcentrationProliferation (% of Control, PCNA Expression)Apoptosis (% of Cells)
o-NOSH-Aspirin IC₅₀ (50 nM)53.3 ± 3%[6]56.6% (at 24h)[2]
2 x IC₅₀ (100 nM)18.7 ± 2%[6]Not Reported
m-NOSH-Aspirin IC₅₀ (250 nM)53.2 ± 4%[6]87.3% (at 24h)[2]
2 x IC₅₀ (500 nM)20.1 ± 1%[6]Not Reported
p-NOSH-Aspirin IC₅₀ (500 nM)49.7 ± 3%[6]90.3% (at 24h)[2]
2 x IC₅₀ (1000 nM)21.5 ± 2%[6]Not Reported
Anti-Inflammatory and Cardioprotective Effects

Direct head-to-head comparative studies on the anti-inflammatory and cardioprotective effects of the ortho-, meta-, and para-isomers of this compound are limited. However, studies on o-NOSH-aspirin (NBS-1120) demonstrate potent anti-inflammatory and anti-platelet activities comparable to aspirin, but with a significantly improved gastrointestinal safety profile.[1]

In a carrageenan-induced rat paw edema model, o-NOSH-aspirin showed anti-inflammatory activity equivalent to aspirin.[1] Both agents also significantly reduced prostaglandin E2 (PGE₂) levels.[1] Furthermore, o-NOSH-aspirin was found to increase the levels of the antioxidant enzyme superoxide dismutase (SOD), whereas aspirin inhibited it.[1] In terms of cardioprotective effects, o-NOSH-aspirin exhibits anti-platelet aggregation properties.[1]

Further research is required to elucidate the comparative anti-inflammatory and cardioprotective profiles of all three positional isomers.

Signaling Pathways and Mechanisms of Action

The enhanced therapeutic effects of this compound isomers are attributed to their multi-targeted mechanism of action, which involves the modulation of several key signaling pathways.

anticancer_pathway This compound Isomers This compound Isomers NO Release NO Release This compound Isomers->NO Release H2S Release H2S Release This compound Isomers->H2S Release Aspirin Moiety Aspirin Moiety This compound Isomers->Aspirin Moiety NF-κB Inhibition NF-κB Inhibition This compound Isomers->NF-κB Inhibition FOXM1 Inhibition FOXM1 Inhibition This compound Isomers->FOXM1 Inhibition Cell Cycle Arrest (G0/G1) Cell Cycle Arrest (G0/G1) This compound Isomers->Cell Cycle Arrest (G0/G1) ROS Generation ROS Generation NO Release->ROS Generation H2S Release->ROS Generation COX Inhibition COX Inhibition Aspirin Moiety->COX Inhibition Apoptosis Induction Apoptosis Induction ROS Generation->Apoptosis Induction Proliferation Inhibition Proliferation Inhibition COX Inhibition->Proliferation Inhibition NF-κB Inhibition->Apoptosis Induction FOXM1 Inhibition->Proliferation Inhibition Cancer Cell Death Cancer Cell Death Apoptosis Induction->Cancer Cell Death Cell Cycle Arrest (G0/G1)->Proliferation Inhibition Tumor Growth Inhibition Tumor Growth Inhibition Proliferation Inhibition->Tumor Growth Inhibition

Anticancer signaling pathways of this compound isomers.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
  • Animal Model: Male Wistar rats (180-220 g) are used.

  • Induction of Inflammation: A 1% suspension of carrageenan in sterile saline (0.1 mL) is injected into the sub-plantar region of the right hind paw.[7]

  • Drug Administration: this compound isomers or vehicle are administered orally or intraperitoneally 1 hour before carrageenan injection.[8]

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.[8]

Determination of Plasma TNF-α Levels (ELISA)
  • Sample Collection: Blood samples are collected from treated and control animals into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.[9]

  • ELISA Procedure: A commercial Human TNF-α ELISA kit is used.[9]

  • The microplate wells, pre-coated with an anti-TNF-α antibody, are incubated with standards and plasma samples.[10]

  • A biotin-conjugated anti-TNF-α antibody is added, followed by streptavidin-HRP.[10]

  • A substrate solution is added to produce a colorimetric reaction, which is stopped with a stop solution.[10]

  • The absorbance is measured at 450 nm using a microplate reader.[10]

  • TNF-α concentrations in the samples are determined by comparison to a standard curve.[9]

Western Blot Analysis for Apoptosis-Related Proteins
  • Cell Lysis: Cancer cells treated with this compound isomers are lysed in RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.[11]

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[12]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).[13]

  • Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).[11]

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cancer Cell Lines Cancer Cell Lines Treatment with this compound Isomers Treatment with this compound Isomers Cancer Cell Lines->Treatment with this compound Isomers Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with this compound Isomers->Cell Viability Assay (MTT) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Treatment with this compound Isomers->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treatment with this compound Isomers->Apoptosis Assay (Annexin V/PI) Western Blot (Apoptosis Proteins) Western Blot (Apoptosis Proteins) Treatment with this compound Isomers->Western Blot (Apoptosis Proteins) Measurement of Inflammation Measurement of Inflammation Treatment with this compound Isomers->Measurement of Inflammation Blood/Tissue Collection Blood/Tissue Collection Treatment with this compound Isomers->Blood/Tissue Collection Animal Models (Rats/Mice) Animal Models (Rats/Mice) Induction of Disease Model Induction of Disease Model Animal Models (Rats/Mice)->Induction of Disease Model e.g., Carrageenan Paw Edema Induction of Disease Model->Treatment with this compound Isomers Biochemical Assays (ELISA, etc.) Biochemical Assays (ELISA, etc.) Blood/Tissue Collection->Biochemical Assays (ELISA, etc.)

General experimental workflow for evaluating this compound isomers.

Gastrointestinal Safety Profile

A key advantage of this compound over traditional aspirin is its improved gastrointestinal safety. Studies in rat models have shown that oral administration of o-NOSH-aspirin at doses equimolar to aspirin did not cause any gastric ulceration, whereas aspirin induced significant hemorrhagic lesions.[1] This enhanced safety is attributed to the release of NO and H₂S, which are known to protect the gastric mucosa.[1]

Conclusion

The positional isomerism of this compound is a critical determinant of its biological activity. The ortho-isomer exhibits the most potent anti-cancer effects, followed by the meta- and para-isomers. This enhanced potency, coupled with a superior gastrointestinal safety profile, positions this compound, particularly the ortho-isomer, as a promising candidate for further development in oncology. While the anti-inflammatory and cardioprotective effects of the this compound class are evident, further head-to-head comparative studies of the isomers are warranted to fully elucidate their therapeutic potential in these areas. This guide provides a comprehensive overview of the current data to inform future research and development efforts in this exciting field of medicinal chemistry.

References

NOSH-Aspirin: A Safer Anti-Inflammatory and Chemopreventive Agent Compared to Traditional NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

NOSH-aspirin, a novel hybrid compound that releases both nitric oxide (NO) and hydrogen sulfide (H₂S), demonstrates a significantly improved safety profile, particularly concerning gastrointestinal (GI) side effects, when compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin. This guide provides an objective comparison of this compound and conventional NSAIDs, supported by experimental data, detailed methodologies, and visualizations of key biological pathways.

Superior Gastrointestinal Safety Profile

Long-term use of traditional NSAIDs is often limited by their propensity to cause gastric ulcers and bleeding.[1] this compound was designed to mitigate this risk. The NO and H₂S moieties released by this compound are known to be protective of the gastric mucosa.[2]

Experimental studies in rat models have quantitatively demonstrated the superior GI safety of this compound. Following oral administration, aspirin induced significant gastric damage, as measured by the ulcer index (UI), whereas this compound was found to be gastric-sparing.[3] This protective effect is further substantiated by the modulation of biomarkers associated with oxidative stress in gastric tissue. Aspirin treatment leads to a substantial increase in lipid peroxidation, measured by malondialdehyde (MDA) levels, and a significant decrease in the activity of the antioxidant enzyme superoxide dismutase (SOD).[3] In contrast, this compound treatment results in significantly lower MDA levels and an increase in SOD activity, indicating a reduction in oxidative stress and enhanced mucosal defense.[3]

ParameterVehicleAspirin (1 mmol/kg)This compound (1 mmol/kg)
Ulcer Index (mm) -48 ± 42 ± 0.5[3]
MDA (nmol/mg protein) 7 ± 265 ± 314 ± 2[3]
SOD (U/mg protein) 3.5 ± 0.41.7 ± 0.35.2 ± 0.5[3]
Gastric Mucosal PGE₂ Reduction -~85%~60%[1]
Table 1: Comparison of Gastrointestinal Safety Parameters in Rats.

Comparable Anti-Inflammatory and Enhanced Chemopreventive Efficacy

This compound retains the potent anti-inflammatory properties of its parent compound, aspirin, while exhibiting significantly enhanced anticancer activities.[3][4]

In the carrageenan-induced rat paw edema model, a standard assay for acute inflammation, both aspirin and this compound demonstrated significant anti-inflammatory activity by reducing paw volume and the levels of prostaglandin E₂ (PGE₂) in the paw exudate.[3]

Furthermore, in xenograft models of human colon cancer, this compound has been shown to be a more potent chemopreventive agent than aspirin.[3] It dose-dependently inhibits tumor growth and reduces tumor mass, an effect attributed to the induction of apoptosis and inhibition of cell proliferation.[3][5]

ParameterVehicleAspirinThis compound
Paw Volume Reduction (Carrageenan-induced edema) -SignificantSignificant and Comparable to Aspirin[3]
Tumor Growth Inhibition (Colon Cancer Xenograft) -SignificantSignificantly Greater than Aspirin[3]
Table 2: Comparison of Anti-Inflammatory and Chemopreventive Efficacy.

Cardiovascular Profile

While traditional NSAIDs can be associated with cardiovascular risks, including increased blood pressure and thrombotic events, the unique properties of this compound may offer a different profile. The release of NO, a known vasodilator, could potentially counteract the hypertensive effects sometimes seen with NSAIDs.[6] One study in a rat model of salt-sensitive hypertension demonstrated that low-dose aspirin can attenuate the increase in blood pressure.[7] Although specific quantitative data for this compound's effect on blood pressure in normotensive models is limited, its anti-platelet activity, a key aspect of aspirin's cardiovascular benefit, is comparable to that of aspirin.[3]

ParameterAspirinThis compound
Anti-platelet Activity (IC₅₀) ComparableComparable[3]
Table 3: Comparison of Anti-platelet Activity.

Experimental Protocols

Gastrointestinal Safety Assessment in Rats

Objective: To evaluate and compare the gastric toxicity of aspirin and this compound.

Methodology:

  • Animal Model: Male Wistar rats are used.[3]

  • Drug Administration: Animals are divided into groups and administered equimolar doses of vehicle, aspirin, or this compound orally.[3]

  • Observation Period: Gastric damage is assessed 6 hours post-administration.[3]

  • Ulcer Index Measurement: Stomachs are excised, opened along the greater curvature, and washed. The number and size of hemorrhagic lesions are measured. The ulcer index is calculated based on a scoring system that considers the severity of the lesions.[8][9][10]

  • Biochemical Analysis: Gastric tissue is homogenized to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and superoxide dismutase (SOD) activity as a measure of antioxidant defense.[3] Prostaglandin E₂ (PGE₂) levels are also quantified.[3]

Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of this compound compared to aspirin.

Methodology:

  • Animal Model: Male Wistar rats are used.[1][11][12]

  • Drug Administration: Test compounds (vehicle, aspirin, or this compound) are administered orally one hour before the induction of inflammation.[3]

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar surface of the rat's hind paw.[1][11][12]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[1][11][12] The difference in paw volume before and after carrageenan injection indicates the degree of edema.[1]

  • Biochemical Analysis: At the end of the experiment, paw tissue can be excised to measure levels of inflammatory mediators such as PGE₂.[1]

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through the modulation of several key signaling pathways. The aspirin component inhibits cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[6] The released NO and H₂S contribute to its enhanced safety and efficacy. H₂S has been shown to have anti-inflammatory and pro-apoptotic effects, while NO plays a crucial role in maintaining gastric mucosal integrity through vasodilation and cytoprotection.[6][13]

In the context of cancer, this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[4][6] It also induces apoptosis (programmed cell death) through the activation of caspases and the generation of reactive oxygen species (ROS) in cancer cells.[5][6]

NOSH_Aspirin_Mechanism cluster_nosh This compound cluster_effects Cellular Effects cluster_outcomes Therapeutic Outcomes This compound This compound COX_Inhibition COX Inhibition This compound->COX_Inhibition NFkB_Inhibition NF-κB Inhibition This compound->NFkB_Inhibition Caspase_Activation Caspase Activation This compound->Caspase_Activation ROS_Generation ROS Generation (in cancer cells) This compound->ROS_Generation Vasodilation Vasodilation This compound->Vasodilation Anti_Inflammatory Anti-inflammatory Effect COX_Inhibition->Anti_Inflammatory NFkB_Inhibition->Anti_Inflammatory Apoptosis Apoptosis (Anti-cancer Effect) NFkB_Inhibition->Apoptosis Caspase_Activation->Apoptosis ROS_Generation->Apoptosis GI_Protection Gastrointestinal Protection Vasodilation->GI_Protection

Caption: Simplified signaling pathways of this compound.

Experimental_Workflow cluster_GI Gastrointestinal Safety cluster_Inflam Anti-inflammatory Activity GI_Admin Oral Administration (Rat Model) GI_Assess Assess Gastric Mucosa (6 hours post-dose) GI_Admin->GI_Assess GI_Measure Measure Ulcer Index, MDA, SOD, PGE₂ GI_Assess->GI_Measure Inflam_Admin Oral Administration (Rat Model) Inflam_Induce Induce Paw Edema (Carrageenan) Inflam_Admin->Inflam_Induce Inflam_Measure Measure Paw Volume (0-5 hours) Inflam_Induce->Inflam_Measure Logical_Relationship cluster_aspirin Traditional Aspirin cluster_nosh_aspirin This compound Aspirin Aspirin Aspirin_GI GI Toxicity Aspirin->Aspirin_GI Aspirin_AntiInflam Anti-inflammatory Aspirin->Aspirin_AntiInflam NOSH_Aspirin This compound NOSH_GI GI Safety NOSH_Aspirin->NOSH_GI NOSH_AntiInflam Anti-inflammatory NOSH_Aspirin->NOSH_AntiInflam NOSH_Anticancer Enhanced Anti-cancer NOSH_Aspirin->NOSH_Anticancer

References

Unveiling the Superiority of NOSH-Aspirin: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NOSH-aspirin's performance against its alternatives, supported by experimental data. This compound, a novel hybrid compound, demonstrates significantly enhanced anti-cancer and anti-inflammatory properties with a superior safety profile compared to traditional aspirin and its predecessors, NO-releasing and H₂S-releasing aspirins.

This compound is a chemically engineered molecule that combines the traditional aspirin structure with moieties that release both nitric oxide (NO) and hydrogen sulfide (H₂S).[1] This unique design addresses the significant gastrointestinal side effects associated with long-term aspirin use while simultaneously amplifying its therapeutic efficacy.[1][2] The synergistic release of NO and H₂S, along with aspirin, contributes to a multi-faceted mechanism of action that surpasses the individual effects of its components.[3][4]

Comparative Efficacy: A Quantitative Look at Cancer Cell Inhibition

Experimental data consistently demonstrates the profound potency of this compound in inhibiting the growth of various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for this compound are orders of magnitude lower than those of traditional aspirin, NO-aspirin, and H₂S-aspirin, highlighting its exceptional anti-cancer potential.

Compound Cancer Cell Line IC₅₀ (µM) Reference
This compound (o-NOSH-aspirin) HT-29 (Colon)0.048 ± 0.007[5]
HCT 15 (Colon)0.057 ± 0.005[5]
SW480 (Colon)0.060 ± 0.004[2]
MCF-7 (Breast)0.120 ± 0.010[2]
MDA-MB-231 (Breast)0.090 ± 0.005[2]
BxPC-3 (Pancreatic)0.057 ± 0.004[2]
MIA PaCa-2 (Pancreatic)0.047 ± 0.005[2]
A549 (Lung)0.110 ± 0.010[2]
LNCaP (Prostate)0.280 ± 0.020[2]
Jurkat (Leukemia)0.150 ± 0.010[2]
Aspirin HT-29 (Colon)>5000[2]
HCT 15 (Colon)>5000[5]
Jurkat (Leukemia)>5000[2]
NO-Aspirin HT-29 (Colon)~10-57[4]
Pancreatic Cancer Cell Lines~9-22[4]
Breast Cancer Cell Lines~5-14[4]
H₂S-Aspirin Jurkat (Leukemia)~1.5-1.9[2]

Elucidating the Mechanism of Action: A Multi-pronged Approach

The enhanced efficacy of this compound stems from its complex and synergistic mechanism of action, which targets multiple key signaling pathways involved in cancer progression and inflammation.

Signaling Pathway of this compound's Anti-Cancer Activity

This compound Mechanism of Action This compound This compound Aspirin Aspirin This compound->Aspirin NO NO This compound->NO H2S H2S This compound->H2S Cell Cycle Arrest (G0/G1) Cell Cycle Arrest (G0/G1) This compound->Cell Cycle Arrest (G0/G1) COX COX Aspirin->COX inhibits ROS ROS NO->ROS modulates NF-κB Inhibition NF-κB Inhibition NO->NF-κB Inhibition H2S->ROS modulates H2S->NF-κB Inhibition Prostaglandin Synthesis Prostaglandin Synthesis COX->Prostaglandin Synthesis inhibits Inflammation Inflammation Prostaglandin Synthesis->Inflammation reduces Anti-Cancer Effects Anti-Cancer Effects Inflammation->Anti-Cancer Effects Cell Proliferation Cell Proliferation Cell Proliferation->Anti-Cancer Effects Apoptosis Apoptosis Apoptosis->Anti-Cancer Effects Cell Cycle Arrest (G0/G1)->Anti-Cancer Effects Caspase Activation Caspase Activation ROS->Caspase Activation NF-κB Inhibition->Cell Proliferation inhibits NF-κB Inhibition->Apoptosis promotes Caspase Activation->Apoptosis

Caption: Mechanism of this compound's anti-cancer effects.

Superior Safety Profile: A Key Advantage

A major drawback of long-term traditional aspirin use is its association with gastrointestinal bleeding and ulcers.[6][7] this compound was specifically designed to mitigate this risk. The release of NO and H₂S has been shown to protect the gastric mucosa, leading to a significantly improved gastrointestinal safety profile.[8] Preclinical studies have demonstrated that equimolar doses of this compound cause no significant ulcerative damage compared to the extensive mucosal injury induced by traditional aspirin.[8]

Regarding cardiovascular safety, while long-term use of non-aspirin NSAIDs has been linked to an increased risk of heart attack and stroke, the cardiovascular effects of this compound are still under investigation. However, the release of NO, a known vasodilator, and H₂S, which has cardioprotective effects, suggests a potentially favorable cardiovascular profile compared to traditional NSAIDs.[9][10] It is important to note that recent guidelines have shifted away from recommending daily low-dose aspirin for the primary prevention of cardiovascular disease in older adults without existing heart conditions due to an increased risk of bleeding.[6][7]

Experimental Protocols: A Guide for Researchers

To facilitate further research and cross-validation of these findings, detailed methodologies for key experiments are provided below.

Experimental Workflow for Comparing Anti-Cancer Efficacy

Experimental Workflow Cancer Cell Culture Cancer Cell Culture Drug Treatment Drug Treatment Cancer Cell Culture->Drug Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Drug Treatment->Cell Viability Assay (MTT) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Drug Treatment->Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (TUNEL) Apoptosis Assay (TUNEL) Drug Treatment->Apoptosis Assay (TUNEL) Western Blot (NF-κB, Caspases) Western Blot (NF-κB, Caspases) Drug Treatment->Western Blot (NF-κB, Caspases) Data Analysis & Comparison Data Analysis & Comparison Cell Viability Assay (MTT)->Data Analysis & Comparison Cell Cycle Analysis (Flow Cytometry)->Data Analysis & Comparison Apoptosis Assay (TUNEL)->Data Analysis & Comparison Western Blot (NF-κB, Caspases)->Data Analysis & Comparison

Caption: Workflow for comparing anti-cancer drug efficacy.

Cell Viability Assay (MTT)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound, aspirin, NO-aspirin, and H₂S-aspirin for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time, then harvest by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12][13][14]

Apoptosis Assay (TUNEL)
  • Cell Preparation: Grow and treat cells on coverslips or in chamber slides.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a detergent (e.g., Triton X-100).

  • TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP).

  • Detection: Detect the incorporated labeled dUTPs using a fluorescently labeled antibody or streptavidin conjugate.

  • Microscopy: Visualize the apoptotic cells (displaying fragmented DNA) using a fluorescence microscope.

Western Blot Analysis for NF-κB and Caspases
  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for NF-κB subunits (e.g., p65) and key caspases (e.g., cleaved caspase-3).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[15][16][17][18]

References

A Comparative Analysis of NOSH-Aspirin and Aspirin: Long-Term Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term efficacy of NOSH-aspirin, a novel nitric oxide (NO) and hydrogen sulfide (H₂S)-releasing hybrid, against traditional aspirin. Drawing upon preclinical data, this document delves into their comparative potencies, experimental protocols, and the intricate signaling pathways through which they exert their effects, particularly in the context of cancer chemoprevention and therapy.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from in vitro and in vivo studies, highlighting the enhanced potency and efficacy of this compound compared to its parent compound, aspirin.

Table 1: In Vitro Efficacy - Inhibition of Cancer Cell Growth (IC₅₀ Values)

Cell LineCancer TypeThis compound (NBS-1120) IC₅₀ (nM)Aspirin IC₅₀ (µM)Fold Increase in Potency (this compound vs. Aspirin)
HT-29Colon48 ± 3>5000>100,000
HCT 15Colon57 ± 5>5000>87,000
MIA PaCa-2Pancreatic47 ± 5Not specifiedNot applicable
BxPC-3Pancreatic57 ± 4Not specifiedNot applicable
MDA-MB-231Breast (ER-)90 ± 5>5000>55,000
SKBR3Breast (ER-)82 ± 5>5000>60,000

Data compiled from multiple preclinical studies. IC₅₀ values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Table 2: In Vivo Efficacy - Tumor Growth Inhibition in Xenograft Models

Cancer TypeAnimal ModelThis compound DoseTumor Mass Reduction (%)Aspirin DoseTumor Mass Reduction (%)
Colon CancerAthymic Nude Mice (HT-29 xenografts)25 mg/kg/day50 ± 750 mg/kg/dayNot specified in direct comparison
50 mg/kg/day75 ± 5
100 mg/kg/day90 ± 3
Pancreatic CancerAthymic Nude Mice (MIA PaCa-2 xenografts)100 mg/kg/day~75Not specified in direct comparisonNot applicable
Breast Cancer (ER-)Athymic Nude Mice (MDA-MB-231 xenografts)100 mg/kg/day~90Not specified in direct comparisonNot applicable

Data from preclinical xenograft studies. Tumor mass reduction is compared to vehicle-treated control groups.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of this compound and aspirin efficacy.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the concentration of this compound or aspirin that inhibits the growth of cancer cells by 50% (IC₅₀).

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound or aspirin for a specified period (e.g., 24, 48, 72 hours).

    • Following treatment, the media is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • After incubation, the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control, and IC₅₀ values are determined from dose-response curves.

2. In Vivo Xenograft Tumor Model

  • Objective: To evaluate the in vivo anticancer efficacy of this compound and aspirin.

  • Procedure:

    • Human cancer cells (e.g., HT-29, MIA PaCa-2) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).

    • Once tumors reach a palpable size, the mice are randomly assigned to treatment groups (vehicle control, this compound, aspirin).

    • The drugs are administered daily via oral gavage at specified doses.

    • Tumor volume is measured regularly (e.g., every 3 days) using calipers.

    • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

    • Tumor growth inhibition is calculated by comparing the tumor volume and weight in the treated groups to the control group.

3. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

  • Objective: To detect and quantify apoptosis (programmed cell death) in tumor tissues.

  • Procedure:

    • Tumor tissues from the xenograft study are fixed in formalin and embedded in paraffin.

    • Tissue sections are deparaffinized and rehydrated.

    • The sections are then incubated with terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

    • The incorporated labeled dUTPs are then detected using an anti-label antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye.

    • For chromogenic detection, a substrate is added to produce a colored precipitate at the site of apoptosis. For fluorescent detection, the sections are visualized using a fluorescence microscope.

    • The percentage of TUNEL-positive (apoptotic) cells is determined by counting the number of stained cells relative to the total number of cells in a given area.

4. Western Blot Analysis for NF-κB and PCNA

  • Objective: To measure the protein expression levels of key signaling molecules like NF-κB (p65 subunit) and Proliferating Cell Nuclear Antigen (PCNA).

  • Procedure:

    • Protein is extracted from tumor tissues or cultured cells.

    • The protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-p65, anti-PCNA).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting light signal is captured using an imaging system.

    • The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

5. Carrageenan-Induced Paw Edema Assay

  • Objective: To assess the in vivo anti-inflammatory activity of this compound and aspirin.

  • Procedure:

    • Rodents (e.g., rats or mice) are administered this compound, aspirin, or a vehicle control orally.

    • After a set period (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of one of the hind paws to induce localized inflammation and edema.

    • The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Signaling Pathways and Mechanisms of Action

The enhanced efficacy of this compound stems from its unique multi-targeted mechanism of action, which combines the properties of aspirin with the therapeutic benefits of NO and H₂S.

This compound Signaling Pathways

This compound exerts its potent anticancer effects through a combination of COX-dependent and independent pathways.[1] The release of NO and H₂S contributes to its enhanced safety profile, particularly in terms of gastrointestinal toxicity, and also potentiates its therapeutic effects.[1]

NOSH_Aspirin_Pathway NOSH_Aspirin This compound NO Nitric Oxide (NO) NOSH_Aspirin->NO H2S Hydrogen Sulfide (H₂S) NOSH_Aspirin->H2S Aspirin_moiety Aspirin Moiety NOSH_Aspirin->Aspirin_moiety ROS Reactive Oxygen Species (ROS) Generation NOSH_Aspirin->ROS NFkB NF-κB Pathway Inhibition NOSH_Aspirin->NFkB FOXM1 FOXM1 Downregulation NOSH_Aspirin->FOXM1 GI_Protection Gastrointestinal Protection NO->GI_Protection H2S->GI_Protection COX COX-1 / COX-2 Inhibition Aspirin_moiety->COX Apoptosis Apoptosis ROS->Apoptosis Tumor_Growth Tumor Growth ↓ Apoptosis->Tumor_Growth Prostaglandins Prostaglandin Synthesis ↓ COX->Prostaglandins Inflammation Inflammation ↓ Prostaglandins->Inflammation Inflammation->Tumor_Growth Cell_Proliferation Cell Proliferation ↓ NFkB->Cell_Proliferation FOXM1->Cell_Proliferation Cell_Proliferation->Tumor_Growth

Caption: this compound's multi-targeted mechanism of action.

Aspirin Signaling Pathways

Aspirin's anticancer effects are mediated through both COX-dependent and COX-independent mechanisms. While COX inhibition is a key aspect, its influence on other signaling pathways is also crucial for its long-term efficacy.

Aspirin_Pathway Aspirin Aspirin COX_Dep COX-Dependent Mechanism Aspirin->COX_Dep COX_Indep COX-Independent Mechanisms Aspirin->COX_Indep COX COX-1 / COX-2 Inhibition COX_Dep->COX NFkB NF-κB Pathway Inhibition COX_Indep->NFkB Wnt Wnt/β-catenin Pathway Modulation COX_Indep->Wnt Apoptosis Induction of Apoptosis COX_Indep->Apoptosis Prostaglandins Prostaglandin Synthesis ↓ COX->Prostaglandins Inflammation Inflammation ↓ Prostaglandins->Inflammation Tumor_Growth Tumor Growth ↓ Inflammation->Tumor_Growth Cell_Proliferation Cell Proliferation ↓ NFkB->Cell_Proliferation Wnt->Cell_Proliferation Apoptosis->Tumor_Growth Cell_Proliferation->Tumor_Growth

Caption: Aspirin's COX-dependent and independent anticancer mechanisms.

Experimental Workflow: In Vivo Xenograft Study

The following diagram illustrates the typical workflow for assessing the long-term efficacy of this compound versus aspirin in a preclinical cancer model.

Xenograft_Workflow start Start cell_culture Cancer Cell Culture (e.g., HT-29) start->cell_culture injection Subcutaneous Injection into Immunocompromised Mice cell_culture->injection tumor_growth Tumor Establishment injection->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Daily Oral Administration: - Vehicle - this compound - Aspirin randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Analysis: - Weight Measurement - Histology (TUNEL) - Western Blot (NF-κB, PCNA) endpoint->analysis data_analysis Data Analysis & Comparison of Efficacy analysis->data_analysis

Caption: Workflow for in vivo assessment of anticancer agents.

Conclusion

The presented data strongly suggests that this compound exhibits significantly greater long-term efficacy in inhibiting cancer cell growth and tumor progression compared to traditional aspirin in preclinical models. Its multi-targeted mechanism of action, involving the synergistic effects of aspirin, NO, and H₂S, not only enhances its anticancer potency but also contributes to a more favorable safety profile. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals in the continued investigation and potential clinical translation of this promising next-generation anti-inflammatory and chemopreventive agent.

References

A Comparative Guide to Biomarkers for Validating NOSH-Aspirin's Therapeutic Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biomarkers used to validate the therapeutic response of NOSH-aspirin, a nitric oxide (NO) and hydrogen sulfide (H₂S) releasing hybrid of aspirin. The performance of this compound is compared with traditional aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data.

Introduction

This compound is a novel compound designed to retain the therapeutic benefits of aspirin while mitigating its gastrointestinal side effects.[1][2] This is achieved by covalently linking NO- and H₂S-releasing moieties to an aspirin scaffold.[3][4] Both NO and H₂S are endogenous gaseous mediators known to play a role in protecting the gastric mucosa.[4][5] This guide focuses on the key biomarkers that can be utilized to assess the therapeutic efficacy and safety profile of this compound in comparison to its parent compound and other NSAIDs.

Data Presentation: Comparative Biomarker Analysis

The following tables summarize the quantitative data from various studies, comparing the effects of this compound and other NSAIDs on key biomarkers of therapeutic response and side effects.

Table 1: Effect on Prostaglandin E₂ (PGE₂) Levels

Prostaglandin E₂ (PGE₂) is a key mediator of inflammation and pain. Its inhibition is a primary therapeutic target for NSAIDs.[6][7]

TreatmentModelTissue/FluidDosePGE₂ Reduction (%)Reference(s)
Aspirin Carrageenan-induced rat paw edemaPaw Exudate0.21 mmol/kg~85%[3]
NOSH-1 Carrageenan-induced rat paw edemaPaw Exudate0.21 mmol/kg~49%[3]
NOSH-1 Carrageenan-induced rat paw edemaPaw Exudate0.52 mmol/kg~74%[3]
Aspirin Rat Gastric MucosaStomach Tissue477 mg/kg>60%[1]
This compound Rat Gastric MucosaStomach Tissue477 mg/kg~60%[1]
Naproxen Carrageenan-induced rat paw edemaPaw Exudate0.34 mmol/kg~88%[6]
NOSH-Naproxen Carrageenan-induced rat paw edemaPaw Exudate0.34 mmol/kg~60%[6]

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes

NSAIDs exert their anti-inflammatory effects primarily through the inhibition of COX-1 and COX-2 enzymes.[7][8]

CompoundCOX IsoformInhibition (%)ConcentrationReference(s)
o-NOSH-aspirin COX-140-50%Not Specified[8]
o-NOSH-aspirin COX-220-27%Not Specified[8]
m-NOSH-aspirin COX-140-50%Not Specified[8]
m-NOSH-aspirin COX-220-27%Not Specified[8]
p-NOSH-aspirin COX-140-50%Not Specified[8]
p-NOSH-aspirin COX-220-27%Not Specified[8]
Aspirin COX-165 ± 5%1 mM[8]
Aspirin COX-260 ± 3%1 mM[8]

Table 3: Markers of Oxidative Stress and Gastric Injury

A key advantage of this compound is its improved gastrointestinal safety profile compared to traditional aspirin. This is often assessed by measuring markers of lipid peroxidation, such as malondialdehyde (MDA).[1][5]

TreatmentModelParameterFold Increase vs. VehicleReference(s)
Aspirin Rat Gastric MucosaMDA Levels~8-fold[1]
This compound Rat Gastric MucosaMDA Levels~2-fold[1]

Table 4: Effect on Inflammatory Cytokines

The anti-inflammatory effects of NSAIDs can also be evaluated by measuring their impact on pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1]

TreatmentModelFluidTNF-α Concentration (pg/mL)Reference(s)
Vehicle RatPlasma12 ± 0.4[1]
Aspirin RatPlasma180 ± 3[1]
This compound RatPlasma75 ± 1[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Prostaglandin E₂ (PGE₂) Measurement in Paw Exudate
  • Model: Carrageenan-induced rat paw edema.

  • Procedure:

    • Induce paw edema in rats by injecting carrageenan.

    • Treat animals with vehicle, aspirin, or this compound.

    • At a specified time point, collect the paw exudate.

    • Centrifuge the exudate to remove cellular debris.

    • Measure PGE₂ levels in the supernatant using a commercially available Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.[3]

    • Normalize PGE₂ levels to the protein concentration of the exudate, determined by a standard protein assay (e.g., Bradford assay).[3]

Cyclooxygenase (COX) Activity Assay
  • Method: In vitro enzyme inhibition assay.

  • Procedure:

    • Use purified ovine COX-1 and COX-2 enzymes.

    • Pre-incubate the enzymes with different concentrations of the test compounds (e.g., this compound isomers, aspirin) for a specified time.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the oxygen consumption, which is indicative of COX activity, using an oxygen electrode.

    • Calculate the percentage of inhibition relative to a vehicle control.[8]

Malondialdehyde (MDA) Assay in Gastric Tissue
  • Method: Thiobarbituric acid reactive substances (TBARS) assay.

  • Procedure:

    • Excise and homogenize gastric mucosal tissue in a suitable buffer (e.g., KCl solution).[9]

    • Add a solution of thiobarbituric acid (TBA) and an acid (e.g., trichloroacetic acid) to the homogenate.[10]

    • Heat the mixture in a boiling water bath for a specified time (e.g., 30-60 minutes) to allow the formation of the MDA-TBA adduct.[10]

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.[10]

    • Quantify MDA levels using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane.[9]

TNF-α Measurement in Plasma
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Collect blood samples from treated animals into tubes containing an anticoagulant (e.g., EDTA).[3][6]

    • Centrifuge the blood to separate the plasma.[6]

    • Use a commercially available human or rat TNF-α ELISA kit.

    • Add standards and plasma samples to the wells of a microplate pre-coated with an anti-TNF-α antibody.[6]

    • Incubate to allow TNF-α to bind to the immobilized antibody.[6]

    • Wash the plate and add a biotin-conjugated anti-TNF-α antibody, followed by incubation.[8]

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.[8]

    • Add a substrate solution to develop color in proportion to the amount of bound TNF-α.[6]

    • Stop the reaction and measure the absorbance at 450 nm.[6]

    • Calculate TNF-α concentrations from a standard curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general workflow for its biomarker validation.

NOSH_Aspirin_Mechanism cluster_0 This compound cluster_1 Released Moieties cluster_2 Cellular Targets & Pathways cluster_3 Therapeutic Outcomes This compound This compound Aspirin Aspirin This compound->Aspirin NO NO This compound->NO H2S H2S This compound->H2S ROS Reactive Oxygen Species (ROS) This compound->ROS Induces in Cancer Cells COX COX-1 / COX-2 Aspirin->COX Inhibits NFkB NF-κB NO->NFkB Inhibits H2S->ROS Scavenges Inflammation ↓ Inflammation COX->Inflammation Mediates NFkB->Inflammation Promotes Apoptosis ↑ Apoptosis (Cancer Cells) ROS->Apoptosis Induces Gastric_Damage ↓ Gastric Damage ROS->Gastric_Damage Contributes to

Caption: Simplified signaling pathway of this compound's action.

Biomarker_Validation_Workflow cluster_0 Pre-clinical Model cluster_1 Treatment Groups cluster_2 Sample Collection cluster_3 Biomarker Analysis Animal_Model In Vivo Model (e.g., Rat Paw Edema) Vehicle Vehicle Control Animal_Model->Vehicle Aspirin Aspirin Animal_Model->Aspirin NOSH_Aspirin This compound Animal_Model->NOSH_Aspirin Other_NSAID Other NSAID (e.g., Naproxen) Animal_Model->Other_NSAID Cell_Culture In Vitro Model (e.g., Cancer Cell Lines) Cell_Culture->Vehicle Cell_Culture->Aspirin Cell_Culture->NOSH_Aspirin Cell_Culture->Other_NSAID Tissue Tissue Samples (e.g., Gastric Mucosa, Paw) Vehicle->Tissue Fluid Biological Fluids (e.g., Plasma, Exudate) Vehicle->Fluid Aspirin->Tissue Aspirin->Fluid COX_Assay COX Activity Assay NOSH_Aspirin->Tissue NOSH_Aspirin->Fluid Other_NSAID->Tissue Other_NSAID->Fluid PGE2_Assay PGE₂ Measurement Tissue->PGE2_Assay MDA_Assay MDA Assay Tissue->MDA_Assay Fluid->PGE2_Assay Cytokine_Assay Cytokine Profiling (e.g., TNF-α) Fluid->Cytokine_Assay

Caption: General workflow for biomarker validation of this compound.

Conclusion

The validation of biomarkers for this compound's therapeutic response demonstrates its potential as a safer alternative to traditional aspirin. The data consistently show that while this compound effectively modulates key inflammatory pathways, evidenced by the reduction in PGE₂ and TNF-α levels, it exhibits a significantly improved gastric safety profile, as indicated by lower MDA levels.[1] The unique mechanism of releasing NO and H₂S appears to contribute to this gastroprotective effect without compromising its anti-inflammatory and potential anti-cancer properties.[2] Further research, particularly direct comparative studies with a broader range of NSAIDs like ibuprofen, will be crucial in fully elucidating the clinical potential of this compound. The experimental protocols and biomarker panels outlined in this guide provide a robust framework for such future investigations.

References

A Comparative Guide to the Immunomodulatory Effects of NOSH-Aspirin and Aspirin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory effects of NOSH-aspirin, a novel nitric oxide (NO) and hydrogen sulfide (H₂S) releasing hybrid of aspirin, and its parent compound, aspirin. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating their therapeutic potential.

At a Glance: Key Immunomodulatory Differences

FeatureThis compoundAspirin
Anti-Inflammatory Potency Comparable or superior to aspirin in various models.[1][2][3][4]Well-established anti-inflammatory agent.[5][6][7]
Cyclooxygenase (COX) Inhibition More effective inhibitor of COX than aspirin.[8][9][10]Irreversibly inhibits COX-1 and modifies COX-2 activity.[11]
Prostaglandin E₂ (PGE₂) Production Significantly reduces PGE₂ levels.[8][12]Decreases prostaglandin synthesis.[5][6]
Cytokine Modulation Reduces pro-inflammatory cytokines like TNF-α and IL-1β.[2][13][14]Can suppress TNF-α production.[15]
NF-κB Signaling Inhibits NF-κB activation.[7][8][9][13]Exhibits dual effects: can inhibit or activate the NF-κB pathway depending on the context.[1][2][8][11][16]
T-Cell Modulation Data on direct comparative effects on T-cell proliferation is emerging.Modulates T-cell responses, including upregulating regulatory T-cells (Tregs) and decreasing Th1 and Th17 responses.[17][18] Can also impact T-cell activation and proliferation.[15][19][20][21]
Gastrointestinal Safety Does not cause significant gastric damage at equimolar doses to aspirin.[20][22]Long-term use is associated with gastrointestinal side effects like ulcers and bleeding.[9]

In-Depth Analysis of Immunomodulatory Effects

Anti-Inflammatory Activity

Both this compound and aspirin demonstrate significant anti-inflammatory properties. In the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation, both compounds have been shown to be effective.[1][3] However, some studies suggest that this compound exhibits a greater potency in reducing inflammatory pain across various models.[2][13]

Table 1: Comparison of Anti-Inflammatory Effects in Carrageenan-Induced Rat Paw Edema

CompoundDoseReduction in Paw EdemaReference
Aspirin0.21 mmol/kgSignificant decrease compared to control[12]
NOSH-10.21 mmol/kgComparable to aspirin[12]
NOSH-10.52 mmol/kgComparable to aspirin[12]
Cyclooxygenase (COX) Inhibition and Prostaglandin E₂ (PGE₂) Synthesis

Aspirin's primary anti-inflammatory mechanism involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[4][5][6] this compound has been reported to be a more potent inhibitor of COX than aspirin.[8][9][10] This enhanced inhibition leads to a significant reduction in the production of pro-inflammatory mediators like prostaglandin E₂ (PGE₂).[8][12]

Table 2: Effect on PGE₂ Levels in Carrageenan-Induced Paw Edema Exudates

TreatmentDosePGE₂ Level (pg/mg protein)% Reduction from ControlReference
Control-82 ± 2-[12]
Aspirin0.21 mmol/kg12 ± 3~85%[12]
NOSH-10.21 mmol/kg42 ± 3~49%[12]
NOSH-10.52 mmol/kg21 ± 4~74%[12]
Modulation of Cytokine Production

The immunomodulatory effects of both compounds extend to the regulation of cytokine production. This compound has been shown to effectively reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[2][13][14] While aspirin can also suppress TNF-α production, this compound appears to have a more pronounced effect in certain models.[15] For instance, in one study, administration of aspirin (0.56 mmol/kg) led to a significant increase in plasma TNF-α, whereas NOSH-1 treatment resulted in a considerably lower increase.

Impact on NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. This compound consistently demonstrates an inhibitory effect on NF-κB activation.[7][8][9][13] In contrast, aspirin's effect on the NF-κB pathway is more complex and appears to be context-dependent. Studies have shown that aspirin can both inhibit cytokine-mediated NF-κB activation and, under prolonged exposure, stimulate the pathway, which may contribute to its pro-apoptotic effects in cancer cells.[1][2][8][16]

Signaling Pathway Diagrams

Below are diagrams illustrating the proposed mechanisms of action for this compound and aspirin on the NF-κB signaling pathway.

NOSH-Aspirin_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) IkB_NFkB->NFkB_nucleus Translocation NOSH_Aspirin This compound NOSH_Aspirin->IKK Inhibits NOSH_Aspirin->NFkB_nucleus Inhibits Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_nucleus->Gene_Transcription Induces

Caption: this compound's inhibition of the NF-κB signaling pathway.

Aspirin_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., TNF-α) IKK IKK Complex Cytokine->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (Active) IkB_NFkB->NFkB_nucleus Translocation Aspirin Aspirin Aspirin->IKK Inhibits (Short-term) Aspirin->IkB Stimulates Degradation (Prolonged) Gene_Transcription Pro-inflammatory/ Pro-apoptotic Genes NFkB_nucleus->Gene_Transcription Induces

Caption: Aspirin's dual modulatory effects on NF-κB signaling.

Experimental Protocols

Carrageenan-Induced Rat Paw Edema

This widely used in vivo model assesses the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Treatment: Animals are divided into groups and administered the test compounds (this compound, aspirin) or vehicle orally or intraperitoneally at specified doses.

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

This assay quantifies the concentration of TNF-α in biological samples.

  • Sample Collection: Plasma or cell culture supernatants are collected from control and treated groups.

  • Plate Preparation: A microplate is coated with a capture antibody specific for TNF-α.

  • Incubation: Standards and samples are added to the wells and incubated to allow TNF-α to bind to the capture antibody.

  • Washing: The plate is washed to remove unbound substances.

  • Detection Antibody: A biotinylated detection antibody specific for TNF-α is added, followed by another incubation and wash step.

  • Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

  • Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of TNF-α is determined by comparing the sample absorbance to a standard curve.[6][22][23][24]

Cell Proliferation (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compounds (this compound, aspirin) or vehicle for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value is often determined.[7][18]

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis Animal_Model Carrageenan-Induced Paw Edema Model Treatment_InVivo Administer this compound, Aspirin, or Vehicle Animal_Model->Treatment_InVivo Measurement_Edema Measure Paw Volume Treatment_InVivo->Measurement_Edema Data_Analysis_InVivo Calculate % Inhibition of Edema Measurement_Edema->Data_Analysis_InVivo Cell_Culture Immune Cells or Cancer Cell Lines Treatment_InVitro Treat with this compound, Aspirin, or Vehicle Cell_Culture->Treatment_InVitro Assays Perform Assays: - ELISA (Cytokines) - MTT (Proliferation) - Western Blot (NF-κB) Treatment_InVitro->Assays Data_Analysis_InVitro Quantify Cytokines, Cell Viability, Protein Levels Assays->Data_Analysis_InVitro

Caption: General workflow for comparing immunomodulatory effects.

Conclusion

This compound emerges as a promising immunomodulatory agent with several potential advantages over conventional aspirin. Its enhanced anti-inflammatory and COX-inhibitory properties, coupled with a superior gastrointestinal safety profile, make it a compelling candidate for further investigation in inflammatory and immune-related disorders. The consistent inhibition of the NF-κB pathway by this compound provides a clear mechanistic advantage. Further research is warranted to fully elucidate the comparative effects of this compound and aspirin on specific immune cell populations, such as T-cells, to better define their therapeutic applications.

References

Independent Verification of NOSH-Aspirin's Potency In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of NOSH-aspirin, a novel nitric oxide (NO) and hydrogen sulfide (H₂S) releasing hybrid of aspirin, with its parent compound, aspirin. The data presented is a summary of findings from independent research, offering valuable insights for those in the fields of cancer research and drug development.

Data Presentation: Comparative In Vitro Potency

The in vitro potency of this compound and its analogs has been evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined through various cell viability assays. The following table summarizes the IC50 values for different this compound compounds compared to aspirin, highlighting the significantly enhanced potency of the hybrid molecules.

Cell LineCancer TypeThis compound VariantIC50 (nM)Aspirin IC50 (µM)Fold Increase in Potency (NOSH vs. Aspirin)
HT-29ColonNOSH-148 ± 3>5000>100,000
HCT 15ColonNOSH-1150 ± 10>5000>33,000
SW480ColonNOSH-1100 ± 5>5000>50,000
MCF-7Breast (ER+)NOSH-1280 ± 20>5000>17,800
MDA-MB-231Breast (ER-)NOSH-1200 ± 15>5000>25,000
MIA PaCa-2PancreaticNOSH-147 ± 5Not SpecifiedNot Specified
BxPC-3PancreaticNOSH-157 ± 4Not SpecifiedNot Specified
HT-29Colono-NOSH-aspirin48 ± 7>5000>104,167
HT-29Colonm-NOSH-aspirin220 ± 80>5000>22,727
HT-29Colonp-NOSH-aspirin450 ± 125>5000>11,111
HCT 15Colono-NOSH-aspirin57 ± 5>5000>87,719
HCT 15Colonm-NOSH-aspirin110 ± 15>5000>45,455
HCT 15Colonp-NOSH-aspirin380 ± 30>5000>13,158

Data compiled from multiple independent in vitro studies.[1][2][3][4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the verification of this compound's in vitro potency.

Cell Viability and IC50 Determination (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound and aspirin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound or aspirin. Include untreated cells as a control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Rehydration and RNAse Treatment: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Staining: Add propidium iodide to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of the PI.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histogram using appropriate software.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Seeding in 96-well plates cell_culture->seeding treatment Treat Cells seeding->treatment drug_prep Prepare Drug Dilutions (this compound & Aspirin) drug_prep->treatment incubation Incubate (24-72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add solubilization Add Solubilization Solution mtt_add->solubilization read_plate Read Absorbance (570nm) solubilization->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability calc_ic50 Determine IC50 calc_viability->calc_ic50 signaling_pathway cluster_intracellular Intracellular Effects cluster_cellular_response Cellular Response NOSH_Aspirin This compound ROS ↑ Reactive Oxygen Species (ROS) NOSH_Aspirin->ROS NFkB ↓ NF-κB Activation NOSH_Aspirin->NFkB p53 ↑ p53 Activation NOSH_Aspirin->p53 COX COX Inhibition NOSH_Aspirin->COX CellCycleArrest Cell Cycle Arrest (G0/G1 or G2/M) ROS->CellCycleArrest Apoptosis ↑ Apoptosis ROS->Apoptosis Proliferation ↓ Cell Proliferation NFkB->Proliferation inhibition of inhibition p53->CellCycleArrest p53->Apoptosis COX->Proliferation inhibition CellCycleArrest->Proliferation leads to decreased Apoptosis->Proliferation leads to decreased

References

Safety Operating Guide

Navigating the Safe Disposal of NOSH-Aspirin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged with the novel therapeutic agent NOSH-aspirin, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. As a hybrid compound designed to release nitric oxide (NO), hydrogen sulfide (H₂S), and aspirin, its unique chemical properties necessitate a disposal protocol that addresses the potential hazards of its constituent parts.[1][2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.

Understanding this compound and its Decomposition

This compound is a synthetic derivative of acetylsalicylic acid, engineered to incorporate moieties that release both NO and H₂S.[2][3] Upon degradation, it breaks down into aspirin, a nitric oxide donor, and a hydrogen sulfide donor (such as 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione, or ADT-OH).[1][3][4] The disposal procedure must therefore account for the chemical reactivity and potential toxicity of these components.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound and its primary precursor, aspirin.

PropertyThis compoundAspirin (Acetylsalicylic Acid)
Molecular Formula C₂₀H₁₅NO₇S₃[5]C₉H₈O₄[6]
Molecular Weight 477.5 g/mol [4][5]180.15 g/mol [6][7]
Physical State Solid[4]Solid (Powder)[7][8]
Melting Point Not Available136 - 140 °C / 276.8 - 284 °F[6][8]
Solubility Not AvailableVery slightly soluble in cold water[7]
Specific Gravity Not Available1.35[6][8]

Experimental Protocols: Proper Disposal Procedures for this compound

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Sealable, labeled hazardous waste containers.

  • Chemical fume hood.

  • Inert absorbent material (e.g., vermiculite or sand).

Procedure for Unused or Expired this compound (Solid):

  • Hazard Assessment: Treat this compound as a hazardous chemical. Due to its decomposition into aspirin and gas-releasing compounds, it should not be disposed of in regular trash or down the drain.

  • Containerization:

    • Ensure the original container is securely sealed.

    • If the original container is compromised, transfer the solid this compound to a new, compatible, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and any known hazard symbols.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[8] This area should be cool, dry, and well-ventilated.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Procedure for Solutions Containing this compound:

  • Waste Collection:

    • Collect all aqueous and organic solutions containing this compound in separate, clearly labeled hazardous waste containers. Do not mix with other waste streams unless explicitly permitted by your EHS department.

    • The container label should specify the chemical name ("this compound"), the solvent(s) used, and the approximate concentration.

  • pH Neutralization (if applicable and safe): If the solution is highly acidic or basic, and your institutional guidelines permit, neutralize it to a pH between 6 and 8 before collection. Perform this step in a chemical fume hood with appropriate PPE. However, for unknown reaction byproducts, it is often safer to dispose of the solution as is.

  • Storage and Disposal: Store the sealed containers in the designated hazardous waste accumulation area and arrange for disposal through your institution's hazardous waste program.

Procedure for Spills:

  • Evacuate and Ventilate: In case of a significant spill, evacuate the immediate area and ensure adequate ventilation. If the spill is large or involves volatile solvents, contact your institution's emergency response team.

  • Containment: For small spills, contain the material using an inert absorbent like vermiculite or sand.

  • Cleanup:

    • Wearing appropriate PPE, carefully sweep the solid material or absorb the liquid.

    • Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper disposal of this compound.

NOSH_Aspirin_Disposal_Workflow start Start: this compound for Disposal identify_form Identify Form of Waste start->identify_form solid_waste Solid this compound identify_form->solid_waste Solid liquid_waste This compound Solution identify_form->liquid_waste Liquid spill This compound Spill identify_form->spill Spill package_solid Package in Labeled, Sealable Container solid_waste->package_solid collect_liquid Collect in Labeled, Sealable Container liquid_waste->collect_liquid contain_spill Contain Spill with Inert Absorbent spill->contain_spill store_waste Store in Designated Hazardous Waste Area package_solid->store_waste collect_liquid->store_waste cleanup_spill Clean and Decontaminate Spill Area contain_spill->cleanup_spill contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs package_spill_waste Package Contaminated Materials as Hazardous Waste cleanup_spill->package_spill_waste package_spill_waste->store_waste

Caption: Workflow for this compound Waste Disposal.

Spill_Response_Protocol spill_detected Spill Detected assess_spill Assess Spill Size and Hazard spill_detected->assess_spill small_spill Small Spill assess_spill->small_spill Manageable large_spill Large/Volatile Spill assess_spill->large_spill Hazardous wear_ppe Don Appropriate PPE small_spill->wear_ppe evacuate Evacuate Area large_spill->evacuate notify_emergency Notify Emergency Response/EHS evacuate->notify_emergency contain Contain with Absorbent wear_ppe->contain cleanup Collect Waste contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose

References

Personal protective equipment for handling NOSH-aspirin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling NOSH-aspirin. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure the safe handling and disposal of this potent research compound.

This compound is a hybrid compound that combines the properties of aspirin with nitric oxide (NO) and hydrogen sulfide (H₂S) releasing moieties.[1][2][3] While it has shown significant potency against various cancer cell lines, often thousands of times greater than aspirin, it is critical to handle it with appropriate safety measures to mitigate potential risks.[2][4][5][6] The parent compound, aspirin, is a crystalline powder that can cause irritation to the eyes, skin, and respiratory system and may pose a dust explosion hazard if dispersed in air.[7][8] Therefore, the handling procedures for this compound must account for these potential hazards.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.

PPE ComponentSpecification/StandardRationale
Hand Protection Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978)Prevents skin contact with the potent compound. Double gloving provides an extra layer of protection.[9][10]
Eye and Face Protection ANSI Z87.1 compliant safety goggles and a face shieldProtects against splashes and airborne particles entering the eyes and face.[11]
Body Protection Disposable, back-closing gown made of a low-permeability material (e.g., polyethylene-coated polypropylene)Protects skin and personal clothing from contamination.[9][11]
Respiratory Protection Fit-tested N95 respirator (minimum)Prevents inhalation of airborne powder, especially when handling outside of a containment system.[11] For large spills, a full-facepiece respirator with appropriate cartridges may be necessary.[9]
Foot Protection Closed-toe, non-perforated shoesProtects against spills and dropped objects.[11]

Safe Handling Workflow

All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a containment glove box, to minimize exposure.[11] The following workflow outlines the step-by-step procedure for safely handling this compound.

G cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Designate Work Area (e.g., Fume Hood) prep1->prep2 prep3 Gather all Materials and PPE prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Carefully Weigh this compound prep4->handle1 handle2 Prepare Solutions in a Ventilated Enclosure handle1->handle2 handle3 Label all Containers Clearly handle2->handle3 post1 Decontaminate Work Surfaces handle3->post1 post2 Segregate and Dispose of Waste post1->post2 post3 Doff PPE in Correct Order post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Step-by-step workflow for the safe handling of this compound.

Hazard Mitigation with Personal Protective Equipment

The selection of each piece of PPE is directly related to mitigating the specific hazards associated with handling a potent powdered substance like this compound.

G cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment (PPE) H1 Inhalation of Powder P1 Respirator (N95 or higher) H1->P1 H2 Skin Contact P2 Double Nitrile Gloves H2->P2 P3 Lab Gown H2->P3 H3 Eye Contact P4 Safety Goggles H3->P4 P5 Face Shield H3->P5 H4 Ingestion H4->P1 H4->P2

Caption: Relationship between potential hazards and corresponding PPE.

Spill and Emergency Procedures

In the event of a spill, evacuate the area and prevent others from entering. For small spills, trained personnel wearing full PPE should use an appropriate absorbent material for cleanup. All contaminated materials must be placed in a sealed container for hazardous waste disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[11]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12][13]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][12]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[12][13]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated consumables such as gloves, wipes, and weigh boats should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[10][11]

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[10][11]

  • Sharps: Needles and syringes that have come into contact with this compound must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.[10]

Dispose of all hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations.[10][13]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NOSH-aspirin
Reactant of Route 2
Reactant of Route 2
NOSH-aspirin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.